TDRL-551
Description
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Properties
Molecular Formula |
C25H23ClIN3O4 |
|---|---|
Molecular Weight |
591.8 g/mol |
IUPAC Name |
5-[3-(2-chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33) |
InChI Key |
QHNTZIUSUGGSNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=C(C=C4)I)Cl |
Origin of Product |
United States |
Foundational & Exploratory
TDRL-551: A Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDRL-551 is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR). By disrupting the interaction between RPA and single-stranded DNA (ssDNA), this compound effectively stalls key DNA repair pathways, notably Nucleotide Excision Repair (NER) and Homologous Recombination (HR). This mechanism of action not only imparts single-agent anti-cancer activity but also sensitizes tumor cells to DNA-damaging chemotherapeutic agents such as platinum-based drugs. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The integrity of the human genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. However, cancer cells often exhibit a heightened reliance on these pathways for their survival and proliferation, making them attractive targets for therapeutic intervention. Replication Protein A (RPA) is a heterotrimeric protein that plays a pivotal role in multiple DNA repair processes by binding to and stabilizing single-stranded DNA (ssDNA) intermediates. This compound has been identified as a potent inhibitor of the RPA-ssDNA interaction, demonstrating promise as both a standalone anticancer agent and a synergistic partner for existing chemotherapies.
Mechanism of Action
This compound functions by directly binding to RPA, thereby inhibiting its ability to associate with ssDNA. This disruption of the RPA-ssDNA interaction is the linchpin of this compound's therapeutic effect, as it impedes the function of several DNA repair pathways that are crucial for cancer cell survival.
Inhibition of Nucleotide Excision Repair (NER)
The NER pathway is responsible for repairing bulky DNA lesions, such as those induced by platinum-based chemotherapy. RPA is essential for stabilizing the ssDNA bubble that forms around the lesion and for the proper positioning of the endonucleases that excise the damaged segment. By preventing RPA from binding to ssDNA, this compound effectively stalls the NER process, leading to an accumulation of unrepaired DNA damage and subsequent cell death.
Disruption of Homologous Recombination (HR)
HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs). A key step in HR is the resection of the DSB ends to generate 3' ssDNA overhangs, which are then coated by RPA. RPA protects these overhangs from degradation and facilitates the subsequent loading of RAD51, a critical recombinase. This compound's inhibition of RPA-ssDNA binding disrupts this process, leading to impaired HR-mediated repair of DSBs.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | Cell Line | IC50 (µM) |
| In Vitro (EMSA) | - | 18 |
| Cellular (Clonogenic Survival) | A2780 (Epithelial Ovarian Cancer) | 25 |
| Cellular (Clonogenic Survival) | H460 (Non-Small Cell Lung Cancer) | Similar to A2780 |
| Cellular (Clonogenic Survival) | SKOV3 (Epithelial Ovarian Cancer) | Similar to A2780 |
| Cellular (Clonogenic Survival) | A2780/R (Cisplatin-Resistant EOC) | Similar to A2780 |
| Cellular (Clonogenic Survival) | OVCA429 (Epithelial Ovarian Cancer) | Similar to A2780 |
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents
| Combination Agent | Cell Line | Effect | Combination Index (CI) |
| Cisplatin | A2780 | Synergistic | < 1 |
| Etoposide | A2780 | Mildly Synergistic | > 0.8 at high fraction affected |
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., A2780, H460) are seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 1-200 µM) for a specified duration (e.g., 48 hours).
-
Incubation: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in untreated control wells. IC50 values are determined by fitting the data to a dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to directly assess the ability of this compound to inhibit the binding of RPA to ssDNA.
-
Probe Preparation: A single-stranded DNA oligonucleotide (e.g., 30-40 bases) is end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Purified recombinant human RPA is incubated with the labeled ssDNA probe in a binding buffer. This compound at various concentrations is added to the reaction mixture.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to autoradiography film or imaged using a fluorescence scanner. The inhibition of the RPA-ssDNA complex formation is visualized as a decrease in the shifted band corresponding to the complex.
-
Quantification: The intensity of the shifted bands is quantified, and the IC50 value for the inhibition of RPA-ssDNA binding is calculated.
Fluorescence Displacement Assay
This assay provides an alternative method to measure the inhibition of RPA-ssDNA interaction in a high-throughput format.
-
Assay Setup: A fluorescent DNA intercalating dye (e.g., SYBR Green) is incubated with ssDNA, resulting in a high fluorescence signal.
-
RPA Binding: Purified RPA is added to the ssDNA-dye complex. RPA binding to ssDNA displaces the dye, leading to a decrease in fluorescence.
-
Inhibitor Addition: this compound is titrated into the reaction. If this compound inhibits RPA-ssDNA binding, the dye will re-associate with the ssDNA, resulting in an increase in fluorescence.
-
Data Analysis: The change in fluorescence is measured, and the concentration of this compound that causes 50% of the maximal fluorescence increase is determined.
Visualizations
Signaling Pathways
TDRL-551: A Technical Guide to a First-in-Class Replication Protein A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of TDRL-551, a small molecule inhibitor of Replication Protein A (RPA). This compound represents a significant development in the targeting of DNA damage response (DDR) pathways for cancer therapy. By disrupting the crucial interaction between RPA and single-stranded DNA (ssDNA), this compound induces replication stress and sensitizes cancer cells to DNA-damaging agents. This document details the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering a comprehensive resource for researchers in oncology and drug development.
Introduction to Replication Protein A (RPA) and Its Role in Cancer
Replication Protein A is a heterotrimeric protein complex essential for maintaining genome integrity. It plays a critical role in DNA replication, repair, and recombination by binding to and stabilizing single-stranded DNA intermediates.[1][2] In the context of cancer, elevated levels of RPA are often observed and are associated with increased tolerance to the genotoxic stress inherent in rapidly proliferating tumor cells.[1] This makes RPA an attractive therapeutic target. Inhibition of RPA's function can lead to "RPA exhaustion," a state where the cell's capacity to manage ssDNA is overwhelmed, leading to replication catastrophe and cell death.[2]
This compound: A Potent Inhibitor of the RPA-DNA Interaction
This compound is a first-generation small molecule inhibitor designed to block the interaction between RPA and ssDNA.[1][3] It emerged from the optimization of its predecessor, TDRL-505, and demonstrates enhanced potency.[1]
Mechanism of Action
This compound directly binds to the major DNA-binding domains of RPA, specifically DNA binding domains A and B (DBD-A and DBD-B) located on the RPA70 subunit.[1][4] This binding competitively inhibits the association of RPA with ssDNA, thereby disrupting downstream DNA metabolic processes.[1] While this compound and its predecessor TDRL-505 both target the DBD-A/B region, the improved potency of this compound may be attributed to potential interactions with other sites on the full RPA protein.[1]
In Vitro and Cellular Activity
The inhibitory activity of this compound has been quantified through various assays, demonstrating its potency in both biochemical and cellular contexts.
| Assay Type | Metric | Value (µM) | Cell Line/System | Reference |
| In Vitro (EMSA) | IC50 | 18 | Purified RPA protein | [1][3] |
| Cellular (Clonogenic Survival) | IC50 | 25 | A2780 (Epithelial Ovarian Cancer) | [1][3] |
| Cellular (Clonogenic Survival) | IC50 | Similar to A2780 | H460 (Non-Small Cell Lung Cancer) | [1] |
| Cellular (Clonogenic Survival) | IC50 | Similar to A2780 | SKOV3 (Epithelial Ovarian Cancer) | [1] |
| Cellular (Clonogenic Survival) | IC50 | Similar to A2780 | OVCA429 (Epithelial Ovarian Cancer) | [1] |
| Cellular (Clonogenic Survival) | IC50 | Similar to A2780 | A2780/CP70 (Cisplatin-Resistant Ovarian Cancer) | [1] |
Table 1: Summary of this compound In Vitro and Cellular Activity
Preclinical Efficacy of this compound
Single-Agent Activity
Preclinical studies have demonstrated that this compound exhibits single-agent anti-cancer activity. In a non-small cell lung cancer (NSCLC) xenograft model using H460 cells, intraperitoneal administration of this compound at doses up to 200 mg/kg showed significant tumor growth inhibition, comparable to that of the standard-of-care chemotherapeutic agent, carboplatin (B1684641).[1]
Synergy with Platinum-Based Chemotherapy
A key therapeutic strategy for this compound is its use in combination with DNA-damaging agents like platinum-based drugs (e.g., cisplatin, carboplatin). By inhibiting RPA's role in DNA repair, this compound enhances the cytotoxic effects of these agents. In vitro studies with the A2780 ovarian cancer cell line showed a synergistic effect when this compound was combined with cisplatin.[1] This synergistic relationship was also observed in vivo, where the combination of this compound and carboplatin resulted in the most significant tumor growth inhibition in the H460 NSCLC xenograft model.[1]
Signaling Pathway Inhibition
This compound-mediated inhibition of RPA's ssDNA binding function directly impacts the ATR-Chk1 signaling pathway, a critical component of the DNA damage response.
Upon replication stress, such as that induced by DNA damaging agents, stretches of ssDNA are generated. RPA rapidly coats these ssDNA regions, forming a platform for the recruitment of the ATRIP-ATR kinase complex.[2][3][5][6] This leads to the activation of ATR, which then phosphorylates and activates Chk1, a key effector kinase that mediates cell cycle arrest and facilitates DNA repair.[2][3][5][6] By preventing the initial binding of RPA to ssDNA, this compound effectively abrogates the activation of this entire signaling cascade, leading to unresolved DNA damage and ultimately, replication catastrophe and cell death.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine the in vitro inhibitory effect of this compound on the RPA-ssDNA interaction.
Protocol:
-
Reaction Setup: In a reaction buffer, incubate purified human RPA protein with this compound at a range of concentrations (e.g., 1-125 µM).[1]
-
Probe Addition: Add a radiolabeled single-stranded oligonucleotide probe to the reaction mixture.
-
Binding Reaction: Incubate the mixture to allow for the binding of RPA to the ssDNA probe.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. The intensity of the bands corresponding to the RPA-ssDNA complex is quantified, and the data is used to calculate the IC50 value of this compound.[1]
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound, alone or in combination with other agents, on the reproductive viability of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A2780, H460) in 6-well or 24-well plates and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with this compound, cisplatin, or a combination of both for a specified duration (e.g., 48 hours).[1]
-
Re-plating: After treatment, harvest the cells and re-plate them at a low density (e.g., 500-1000 cells per 10 cm dish) in fresh media.[1]
-
Colony Formation: Incubate the dishes for 8-10 days to allow for the formation of visible colonies.[1]
-
Staining and Counting: Fix the colonies with glutaraldehyde (B144438) and stain them with crystal violet. The number of colonies in each dish is then counted.[1]
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition relative to the untreated control, and this data is used to determine the IC50 value.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
Cell Implantation: Subcutaneously implant human H460 NSCLC cells (e.g., 2 x 10^6 cells in Matrigel) into the flanks of immunodeficient mice (e.g., NOD/SCID mice).[1]
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified size, randomize the mice into treatment groups.[1]
-
Treatment Administration: Administer this compound (e.g., up to 200 mg/kg in a formulation of 20% DMSO, 10% Tween 80, and 70% PBS) via intraperitoneal (IP) injection. For combination studies, administer carboplatin (e.g., 50 mg/kg, IP) according to the experimental schedule.[1]
-
Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study.[1]
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis. The tumor growth inhibition for each treatment group is calculated and compared.[1]
Evolution to Second-Generation Inhibitors: NERx-329
While this compound demonstrated proof-of-concept for RPA inhibition, it possessed certain chemical liabilities that limited its clinical potential.[7] This led to the development of second-generation RPA inhibitors, such as NERx-329.[7] NERx-329 exhibits improved RPA inhibitory potency, solubility, and cellular uptake compared to this compound.[7] It has shown single-agent anti-cancer activity in a broad range of cancer cells and in lung cancer xenograft models, as well as synergy with various DNA damaging agents and DDR inhibitors.[7]
Conclusion and Future Directions
This compound has been instrumental in validating Replication Protein A as a viable target for cancer therapy. Its ability to disrupt the RPA-DNA interaction, induce replication stress, and synergize with conventional chemotherapies has paved the way for the development of more potent and clinically promising second-generation inhibitors. Future research will likely focus on the continued optimization of RPA inhibitors, the identification of predictive biomarkers for patient stratification, and the exploration of novel combination therapies to further exploit the vulnerabilities of cancers with deficient DNA damage response pathways.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATRIP Binding to Replication Protein A-Single-stranded DNA Promotes ATR–ATRIP Localization but Is Dispensable for Chk1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Reconstitution of RPA-covered single-stranded DNA-activated ATR-Chk1 signaling | ID: zg64tv09w | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of TDRL-551: A Novel Replication Protein A Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TDRL-551 is a novel small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. By targeting the interaction between RPA and single-stranded DNA (ssDNA), this compound has demonstrated potent single-agent anti-cancer activity and a synergistic effect with platinum-based chemotherapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its efficacy.
Introduction
Replication Protein A (RPA) is a heterotrimeric protein complex essential for DNA replication, repair, and recombination.[1] Its primary function is to bind to and stabilize single-stranded DNA (ssDNA) intermediates that form during these processes. In cancer cells, which often exhibit increased replication stress and reliance on DNA repair pathways, RPA is a compelling therapeutic target. Inhibition of the RPA-ssDNA interaction can disrupt DNA repair, leading to the accumulation of lethal DNA damage and subsequent cell death.
This compound was identified through the screening of analogs of a previously reported RPA inhibitor, TDRL-505.[1] This second-generation inhibitor exhibits enhanced in vitro and cellular activity, making it a promising candidate for further development as an anti-cancer agent.
Discovery and Synthesis of this compound
This compound was developed as part of a series of analogs of the initial lead compound, TDRL-505. The synthetic strategy involved a five-step process designed to explore the structure-activity relationship of this class of compounds.
Synthesis of TDRL-505 Analogs
The general synthetic route for TDRL-505 analogs, including this compound, is a five-step process:[1]
-
Acylation of Alkoxyanilines: The synthesis begins with the acylation of substituted alkoxyanilines with acetic anhydride (B1165640).
-
Vilsmeier-Haack Formylation: This is followed by a Vilsmeier-Haack reaction to introduce a formyl group, yielding quinoline (B57606) carbaldehydes.
-
Aldol Condensation: The resulting aldehydes undergo an Aldol condensation with appropriate methyl ketones to form enones.
-
Pyrazoline Formation: Treatment of the enones with hydrazine (B178648) hydrate (B1144303) leads to the formation of the 2-pyrazoline (B94618) core.
-
Final Acylation: The final step involves the acylation of the pyrazoline nitrogen with a cyclic anhydride to produce the desired oxoacid final products.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the binding of RPA to ssDNA.[1] This disruption of the RPA-ssDNA interaction is central to its therapeutic activity.
Preclinical Efficacy
The anti-cancer activity of this compound has been evaluated in both in vitro and in vivo models, demonstrating its potential as a therapeutic agent.
Quantitative Data Summary
| Assay Type | Cell Line / Model | Endpoint | TDRL-505 | This compound | Reference |
| In Vitro | |||||
| EMSA | - | IC50 (µM) | 38 | 18 | [1] |
| Clonogenic Survival | A2780 | IC50 (µM) | 55 | 25 | [1] |
| In Vivo | |||||
| Xenograft | H460 NSCLC | Tumor Growth Inhibition | - | Significant | [1] |
| Xenograft | H460 NSCLC | Combination with Carboplatin (B1684641) | - | Synergistic | [1] |
In Vitro Studies
This compound demonstrated a more than two-fold increase in inhibitory activity against RPA-ssDNA binding in an Electrophoretic Mobility Shift Assay (EMSA) compared to its parent compound, TDRL-505.[1] This enhanced in vitro activity translated to improved cellular potency, as evidenced by a lower IC50 value in clonogenic survival assays using the A2780 epithelial ovarian cancer cell line.[1]
In Vivo Studies
In a non-small cell lung cancer (NSCLC) xenograft model using H460 cells in NOD/SCID mice, this compound exhibited significant single-agent anti-cancer activity.[1] Furthermore, when combined with the platinum-based chemotherapeutic agent carboplatin, this compound demonstrated a synergistic effect, leading to enhanced tumor growth inhibition.[1] The compound was well-tolerated at effective doses.[1]
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA)
This protocol was used to determine the in vitro inhibitory activity of this compound on the RPA-ssDNA interaction.
-
Reaction Mixture:
-
50 nM full-length, heterotrimeric human RPA (fl-RPA)
-
2.5 nM 5'-[32P]-labeled 34-base DNA
-
20 mM HEPES (pH 7.0)
-
1 mM DTT
-
0.001% NP-40
-
100 mM NaCl
-
5 mM MgCl2
-
50 µg/ml bovine serum albumin (BSA)
-
This compound (or other test compounds) dissolved in DMSO, titrated to desired concentrations.
-
-
Procedure:
-
The reaction components were combined in a total volume of 20 µL.
-
The mixture was incubated to allow for RPA-DNA binding and inhibition by the compound.
-
The samples were resolved on a native polyacrylamide gel.
-
The gel was dried and exposed to X-ray film to visualize the radiolabeled DNA.
-
The intensity of the shifted bands (RPA-DNA complex) was quantified to determine the IC50 values.[1]
-
Clonogenic Survival Assay
This assay was performed to assess the single-agent cytotoxicity and synergistic effects of this compound in combination with cisplatin (B142131) in the A2780 ovarian cancer cell line.
-
Procedure:
-
A2780 cells were seeded in 6-well plates at a low density.
-
Cells were treated with a range of concentrations of this compound, cisplatin, or a combination of both. The concentration range was based on the IC50 of each agent (typically X/4 to 3X).
-
The plates were incubated for a period sufficient for colony formation (typically 10-14 days).
-
Colonies were fixed and stained with crystal violet.
-
Colonies containing at least 50 cells were counted.
-
The surviving fraction was calculated for each treatment condition.
-
For combination studies, the Combination Index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]
-
In Vivo Efficacy in NSCLC Xenograft Model
This study evaluated the anti-tumor activity of this compound alone and in combination with carboplatin in an H460 NSCLC xenograft model.
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.
-
Tumor Implantation: 2 x 106 H460 NSCLC cells in Matrigel were implanted into the hind flanks of the mice.[1]
-
Treatment:
-
This compound Formulation: 20% DMSO, 10% Tween 80, 70% PBS.
-
This compound Dosing: 200 mg/kg administered via intraperitoneal (IP) injection.
-
Carboplatin Dosing: Administered as per the experimental design.
-
Dosing Schedule: this compound was administered on a specific schedule (e.g., bi-weekly), and carboplatin was administered typically once a week.
-
-
Tumor Measurement: Tumor volumes were measured regularly using calipers and calculated using the formula: Volume = (length x width2) / 2.
-
Endpoint: Tumor growth inhibition was the primary endpoint. Animal body weight was monitored to assess toxicity.[1]
Signaling Pathway Context
This compound's mechanism of action is rooted in the disruption of the DNA Damage Response (DDR), a network of signaling pathways that detect and repair DNA lesions. RPA is a central player in two major repair pathways: Nucleotide Excision Repair (NER) and Homologous Recombination (HR).
By inhibiting RPA, this compound effectively cripples these critical repair pathways, leading to the accumulation of unresolved DNA damage and ultimately triggering apoptosis in cancer cells. This mechanism also explains the observed synergy with DNA-damaging agents like platinum-based drugs, as the cancer cells' ability to repair the drug-induced damage is compromised.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of the RPA-ssDNA interaction with promising preclinical anti-cancer activity, both as a single agent and in combination with chemotherapy. Its well-defined mechanism of action and favorable in vivo efficacy and safety profile make it a strong candidate for further clinical development. Future studies should focus on optimizing its pharmacokinetic properties, exploring its efficacy in a broader range of cancer models, and identifying predictive biomarkers to guide its clinical application. The development of this compound represents a significant step forward in targeting the DNA damage response for cancer therapy.
References
TDRL-551: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor TDRL-551 and its effects on cell cycle progression. This compound is a potent inhibitor of Replication Protein A (RPA), a critical component of the DNA replication and repair machinery.[1] By targeting the interaction between RPA and single-stranded DNA (ssDNA), this compound presents a promising avenue for anticancer therapy, particularly in combination with DNA-damaging agents.[1] This document outlines the core mechanism of this compound, its impact on cell cycle phases, detailed experimental protocols for its evaluation, and visual representations of the associated biological pathways and workflows.
Core Mechanism of Action
This compound functions by directly binding to the RPA protein, thereby inhibiting its interaction with ssDNA.[1] This disruption of the RPA-ssDNA complex is crucial, as RPA is essential for protecting single-stranded DNA from damage, initiating DNA replication, and participating in DNA repair pathways such as nucleotide excision repair (NER) and homologous recombination (HR).[1] By inhibiting RPA, this compound can induce replication stress and sensitize cancer cells to other chemotherapeutic agents that cause DNA damage, such as platinum-based drugs.[1]
While direct quantitative data for this compound's effect on cell cycle progression is not extensively published, its parent compound, TDRL-505, has been shown to induce a G1 cell cycle arrest.[1] This suggests that this compound may exert a similar effect, preventing cells from entering the S phase, the primary phase of DNA replication.
Quantitative Data Summary
Due to the limited availability of specific quantitative cell cycle analysis data for this compound in publicly accessible literature, the following table presents illustrative data based on the known G1 arrest effect of the parent compound, TDRL-505, and the general mechanism of RPA inhibitors. This table represents a hypothetical outcome of a flow cytometry experiment assessing cell cycle distribution after treatment with this compound.
Table 1: Illustrative Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 2.1 | 28.7 ± 1.5 | 16.1 ± 0.9 |
| This compound (10 µM) | 72.8 ± 3.4 | 15.3 ± 2.0 | 11.9 ± 1.3 |
| This compound (25 µM) | 85.1 ± 4.0 | 8.2 ± 1.1 | 6.7 ± 0.8 |
Data are represented as mean ± standard deviation from a hypothetical experiment and are intended for illustrative purposes only.
Experimental Protocols
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol details the methodology for analyzing the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This assay is used to determine the long-term efficacy of this compound by assessing the ability of single cells to form colonies after treatment.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the desired cell line. Seed a precise number of cells (e.g., 200, 500, 1000 cells) into each well of a 6-well plate. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment: Allow the cells to adhere for 24 hours. Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days). The medium can be replaced every 3-4 days if necessary.
-
Colony Fixation and Staining: After the incubation period, aspirate the medium and gently wash the wells with PBS. Fix the colonies by adding 1 mL of 100% methanol (B129727) to each well for 10 minutes. Aspirate the methanol and add 1 mL of crystal violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.
-
Calculation of Surviving Fraction: The surviving fraction is calculated as: (number of colonies formed / number of cells seeded) / (plating efficiency of control cells).
Visualizations
Caption: Proposed signaling pathway of this compound leading to G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Workflow for performing a clonogenic survival assay.
References
The Structural Blueprint for Enhanced RPA Inhibition: A Technical Guide to the Structure-Activity Relationship of TDRL-551 and its Analogs
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TDRL-551, a potent inhibitor of the Replication Protein A (RPA)-DNA interaction, and its analogs. Designed for researchers, scientists, and drug development professionals, this document details the quantitative data from key experiments, outlines the methodologies used, and visualizes the underlying biological pathways and experimental workflows.
Core Findings:
This compound emerged as a lead compound from a screening of analogs of the initial hit, TDRL-505. The SAR studies revealed that specific modifications to the TDRL-505 scaffold significantly enhance its inhibitory activity against RPA. This compound demonstrated a greater than two-fold increase in potency compared to its parent compound in both in vitro and cellular assays.[1] This enhanced activity is attributed to optimized interactions with the DNA binding domains (DBDs) A and B of the RPA70 subunit.
Quantitative Analysis of TDRL-505 Analogs
The following table summarizes the in vitro inhibitory activity of this compound and key analogs against the RPA-ssDNA interaction, as determined by an Electrophoretic Mobility Shift Assay (EMSA).
| Compound | Structure | IC50 (µM) |
| TDRL-505 | (Structure of TDRL-505) | 38 |
| This compound | (Structure of this compound) | 18 |
| Analog 1 | (Structure with methyl ether) | >125 |
| Analog 2 | (Structure with isopropyl ether) | 50 |
| Analog 4 | (Structure with alternate phenyl substitution) | 45 |
| Analog 6 | (Structure with alternate phenyl substitution) | 60 |
| Analog 7 | (Structure with alternate phenyl substitution) | 75 |
Data sourced from a study on novel RPA inhibitors.[1]
In cellular assays, this compound maintained its superior potency. In a clonogenic survival assay using an epithelial ovarian cancer (EOC) cell line, this compound exhibited an IC50 of 25 µM, while TDRL-505 had an IC50 of 55 µM.[1]
Structure-Activity Relationship (SAR) Insights
The development of this compound from TDRL-505 was guided by systematic modifications to the parent structure. The key takeaways from the SAR studies are as follows:
-
Alkyl Ether Moiety on the Quinoline (B57606) Ring: Alterations to the ethyl ether group on the quinoline ring of TDRL-505 were found to be detrimental to inhibitory activity. Replacing the ethyl group with a smaller methyl group or a bulkier isopropyl group resulted in a slight decrease in potency.[1]
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring played a critical role in modulating the inhibitory activity of the compounds. The specific substitution pattern of this compound was found to be optimal for binding to the RPA protein.
Mechanism of Action and Downstream Effects
This compound exerts its effect by directly binding to the RPA protein, thereby inhibiting its interaction with single-stranded DNA (ssDNA).[1] This inhibition specifically targets the high-affinity DNA binding core of RPA, comprising DNA binding domains A and B (DBD-A/B).[1] By preventing RPA from binding to ssDNA, this compound disrupts essential DNA metabolic processes, including DNA replication and repair.
The inhibition of RPA function by this compound has been shown to induce synthetic lethality in cancer cells, particularly in combination with DNA damaging agents. It demonstrates synergistic effects with platinum-based chemotherapeutics and topoisomerase II inhibitors like etoposide.[1] This synergy arises from the compound's ability to compromise the repair of DNA lesions induced by these agents, leading to the accumulation of DNA damage and subsequent cell death.
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Inhibition
This protocol outlines the in vitro method used to determine the IC50 values of this compound and its analogs.
Materials:
-
Purified recombinant human RPA protein
-
32P-labeled single-stranded DNA oligonucleotide (e.g., 34-mer)
-
This compound and analog compounds dissolved in DMSO
-
Binding buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris-borate-EDTA)
-
Phosphorimager system for visualization and quantification
Procedure:
-
A reaction mixture is prepared containing the binding buffer, purified RPA protein (e.g., 25 nM), and the 32P-labeled ssDNA probe (e.g., 1 nM).
-
This compound or its analogs are added to the reaction mixture at varying concentrations (typically ranging from 0 to 125 µM). A DMSO-only control is included.
-
The reaction mixtures are incubated at room temperature for a specified time (e.g., 30 minutes) to allow for binding to occur.
-
Following incubation, the samples are loaded onto a pre-run native polyacrylamide gel.
-
Electrophoresis is carried out in TBE buffer at a constant voltage until the free DNA probe has migrated a sufficient distance.
-
The gel is dried and exposed to a phosphor screen.
-
The screen is imaged using a phosphorimager, and the bands corresponding to the RPA-DNA complex and free DNA are quantified.
-
The percentage of RPA-DNA binding inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC50 value, the concentration of the compound that inhibits 50% of RPA-DNA binding, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for EMSA-based RPA inhibition assay.
References
In Vitro Characterization of TDRL-551: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of TDRL-551, a small molecule inhibitor of Replication Protein A (RPA). The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action, potency, and cellular effects, supported by detailed experimental protocols and visual representations of key biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its predecessor, TDRL-505. This data highlights the enhanced potency of this compound in inhibiting the crucial RPA-DNA interaction and its efficacy as a single anti-cancer agent.
| Compound | In Vitro IC50 (µM) for RPA-DNA Binding Inhibition | Reference |
| This compound | 18 | [1] |
| TDRL-505 | 38 | [1] |
| Compound | Cellular IC50 (µM) in A2780 EOC Cell Line (Clonogenic Survival Assay) | Reference |
| This compound | 25 | [1] |
| TDRL-505 | 55 | [1] |
Mechanism of Action
This compound exerts its activity by directly inhibiting the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[1] In silico docking analyses and subsequent in vitro assays have confirmed that this compound binds directly to the RPA protein, rather than intercalating with DNA, to prevent the formation of the RPA-ssDNA complex.[1] This inhibitory action is crucial as RPA is a key protein in DNA replication, repair, and recombination.[2][3][4][5] Specifically, this compound has been shown to inhibit the binding of the major high-affinity DNA binding domains of RPA (DBD-A and DBD-B) to DNA.[1] The inhibition of RPA's function leads to increased replication stress and can abrogate the ATR kinase signaling pathway.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding Inhibition
This assay is used to qualitatively and quantitatively assess the inhibition of RPA's DNA binding activity by this compound.
Materials:
-
Purified human RPA protein
-
Single-stranded DNA (ssDNA) oligonucleotide probe (e.g., 30-70 nucleotides in length), end-labeled with a fluorescent or radioactive tag
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Binding Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol)
-
Native polyacrylamide gel (e.g., 6-8%)
-
TBE or TGE running buffer
-
Loading dye (non-denaturing)
-
Imaging system (autoradiography film or fluorescence scanner)
Procedure:
-
Prepare binding reactions in microcentrifuge tubes on ice. To each tube, add the binding buffer, a constant amount of purified RPA protein, and varying concentrations of this compound (e.g., ranging from 1–125 µM).[1] Include a vehicle control (solvent only).
-
Incubate the reactions for 15-30 minutes at room temperature to allow for the binding of this compound to RPA.
-
Add the labeled ssDNA probe to each reaction tube and incubate for another 15-30 minutes at room temperature to allow for RPA-DNA binding.
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage until the free probe has migrated a sufficient distance.
-
Visualize the bands using an appropriate imaging system. The RPA-ssDNA complex will migrate slower than the free ssDNA probe. The intensity of the shifted band will decrease with increasing concentrations of this compound.
-
Quantify the band intensities to determine the IC50 value of this compound for RPA-DNA binding inhibition.
Fluorescence Displacement Assay
This assay confirms that this compound directly interacts with RPA and does not bind to DNA.
Materials:
-
Double-stranded DNA (dsDNA)
-
A fluorescent DNA intercalating dye (e.g., SYBR Green)
-
This compound
-
A known DNA intercalator as a positive control (e.g., Doxorubicin)
-
Buffer (e.g., PBS)
-
Fluorometer or plate reader
Procedure:
-
Prepare a solution of dsDNA and the fluorescent dye in the buffer. Allow it to incubate to form a stable fluorescent complex.
-
In a multi-well plate, add the DNA-dye complex to each well.
-
Add increasing concentrations of this compound to the wells. Include a vehicle control and a positive control (known DNA intercalator).
-
Incubate the plate for a short period at room temperature.
-
Measure the fluorescence intensity in each well using a fluorometer.
-
A decrease in fluorescence intensity indicates displacement of the dye from the DNA, signifying that the compound binds to DNA. No change in fluorescence with increasing concentrations of this compound confirms that it does not bind to DNA.[1]
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the reproductive viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A2780 epithelial ovarian cancer cells)
-
Complete cell culture medium
-
This compound
-
6-well or 10 cm culture dishes
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Plate cells in a 6-well plate at a density of 100,000 cells/well and allow them to adhere for at least 18 hours.[1]
-
Treat the cells with a range of concentrations of this compound for 48 hours.[1] Include a vehicle control.
-
After treatment, trypsinize the cells, count them, and re-plate a known number of cells (e.g., 500-1000 cells/dish) into 10 cm dishes.[1]
-
Incubate the dishes for 8-10 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).[1]
-
After the incubation period, wash the colonies with PBS, fix them with the fixing solution for 5-10 minutes, and then stain with crystal violet for 15-30 minutes.
-
Gently wash the dishes with water and allow them to air dry.
-
Count the number of colonies in each dish.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition to determine the IC50 value of this compound for cell survival.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways related to the activity of this compound.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Monitoring Replication Protein A (RPA) dynamics in homologous recombination through site-specific incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
TDRL-551: A Novel Inhibitor of Replication Protein A and its Critical Role in Genomic Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Genomic instability is a hallmark of cancer, and targeting the intricate cellular machinery that maintains the integrity of our DNA represents a promising therapeutic strategy. TDRL-551 has emerged as a potent small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) network. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in modulating genomic stability. We delve into the preclinical data supporting its single-agent anticancer activity and its synergistic effects with conventional chemotherapeutics. This document is intended to serve as a detailed resource, complete with quantitative data, experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Guardian of the Genome - Replication Protein A
Replication Protein A (RPA) is a heterotrimeric, single-stranded DNA (ssDNA)-binding protein essential for maintaining genomic stability. It plays a pivotal role in multiple DNA metabolic processes, including:
-
DNA Replication: RPA binds to and stabilizes unwound ssDNA at the replication fork, preventing the formation of secondary structures and protecting it from nuclease degradation.
-
DNA Repair: RPA is a key player in several DNA repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), where it recognizes and binds to ssDNA intermediates at sites of DNA damage.
-
DNA Damage Checkpoint Activation: By coating ssDNA, RPA serves as a platform for the recruitment of sensor proteins, most notably the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which initiates a signaling cascade to arrest the cell cycle and allow for DNA repair.
Given its central role in these critical cellular processes, RPA is an attractive target for anticancer drug development. Many cancer cells exhibit a heightened reliance on the DNA damage response to cope with increased replicative stress and to repair the DNA lesions induced by chemotherapy and radiotherapy.
This compound: A Targeted Inhibitor of the RPA-ssDNA Interaction
This compound is a novel, reversible small molecule inhibitor that directly targets RPA, preventing its interaction with ssDNA.[1] It is an analog of the previously reported RPA inhibitor, TDRL-505, but exhibits more than a two-fold increase in in vitro activity.[1] By binding to RPA, this compound disrupts its ability to carry out its essential functions in DNA replication and repair, thereby compromising the genomic stability of cancer cells.
Mechanism of Action
This compound exerts its effects by directly binding to the RPA protein, specifically inhibiting the interaction of its major DNA-binding domains (DBDs) A and B with ssDNA.[1] This inhibition is not due to an interaction with the DNA itself.[1] The disruption of the RPA-ssDNA interaction has several downstream consequences that contribute to its anticancer activity:
-
Inhibition of DNA Repair: By preventing RPA from binding to ssDNA intermediates, this compound hampers the progression of both NER and HR pathways. This sensitizes cancer cells to DNA-damaging agents like platinum-based chemotherapy.[1]
-
Induction of Replicative Stress: While this compound appears to be more specific in targeting the repair functions of RPA, its inhibition of RPA's role in replication can lead to the stalling and collapse of replication forks, especially when combined with topoisomerase II inhibitors like etoposide.[1]
-
Abrogation of the DNA Damage Checkpoint: The binding of RPA to ssDNA is a critical upstream event for the activation of the ATR-Chk1 signaling pathway. This compound has been shown to inhibit the ATR-dependent phosphorylation of downstream targets like p53, suggesting it can disrupt this crucial checkpoint.
Quantitative Data on the Efficacy of this compound
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Compound | Cell Line | IC50 (µM) | Reference |
| RPA-ssDNA Binding (EMSA) | This compound | N/A | 18 | [1] |
| TDRL-505 | N/A | 38 | [1] | |
| Clonogenic Survival | This compound | A2780 (Epithelial Ovarian Cancer) | 25 | [1] |
| TDRL-505 | A2780 (Epithelial Ovarian Cancer) | 55 | [1] |
Table 2: In Vivo Antitumor Activity of this compound in a NSCLC Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 22 | % Tumor Growth Inhibition | Reference |
| Vehicle Control | N/A | ~1200 | 0% | [1] |
| This compound | 200 mg/kg, biweekly | ~600 | ~50% | [1] |
| Carboplatin (B1684641) | 50 mg/kg, weekly | ~600 | ~50% | [1] |
| This compound + Carboplatin | As above | ~300 | ~75% | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for RPA-ssDNA Binding
This assay is used to qualitatively and quantitatively assess the ability of this compound to inhibit the binding of RPA to ssDNA.
Materials:
-
Purified full-length, heterotrimeric human RPA (fl-RPA)
-
5'-[³²P]-labeled 34-base single-stranded DNA oligonucleotide
-
This compound (dissolved in DMSO)
-
EMSA Binding Buffer: 20 mM HEPES (pH 7.0), 1 mM DTT, 0.001% NP-40, 100 mM NaCl, 5 mM MgCl₂, 50 µg/ml bovine serum albumin (BSA)
-
Native polyacrylamide gel (e.g., 6%)
-
0.5x TBE buffer
-
Phosphorimager system
Protocol:
-
Prepare EMSA reactions (20 µL final volume) by combining 50 nM fl-RPA with varying concentrations of this compound (e.g., 1–125 µM) in EMSA Binding Buffer.
-
Incubate the RPA and this compound mixture at room temperature for 15 minutes to allow for binding.
-
Add 2.5 nM of the 5'-[³²P]-labeled 34-base ssDNA probe to each reaction.
-
Incubate the reactions for an additional 15 minutes at room temperature.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis in 0.5x TBE buffer until the free DNA probe has migrated a sufficient distance.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the band intensities for the RPA-ssDNA complex and the free DNA probe to determine the percentage of inhibition at each this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound, either alone or in combination with other agents.
Materials:
-
Cancer cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
This compound and/or other cytotoxic agents
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet)
Protocol:
-
Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours). For combination studies, co-treat with the second agent.
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
After the incubation period, wash the plates with PBS and fix the colonies with the fixing solution for 15-30 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
In Vivo NSCLC Xenograft Study
This protocol outlines the methodology for evaluating the antitumor efficacy of this compound in a mouse model of non-small cell lung cancer.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human NSCLC cell line (e.g., H460)
-
This compound formulation (e.g., 20% DMSO, 10% Tween 80, 70% PBS)
-
Carboplatin (dissolved in water)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant a known number of H460 cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, this compound + carboplatin).
-
Administer this compound via intraperitoneal (IP) injection at a dose of 200 mg/kg on a biweekly schedule.
-
Administer carboplatin via IP injection at a dose of 50 mg/kg on a weekly schedule.
-
Administer the combination treatment according to the individual drug schedules.
-
Measure tumor volumes using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume for each group over time to assess treatment efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the experiments used to characterize its activity.
This compound Inhibition of the ATR-Mediated DNA Damage Response
Caption: this compound inhibits the binding of RPA to ssDNA, disrupting the ATR-mediated DNA damage response.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A generalized workflow for the in vitro characterization of this compound's activity.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a fundamental process in cancer cell survival – the maintenance of genomic stability. By inhibiting the critical functions of RPA, this compound demonstrates single-agent anticancer activity and, more importantly, synergizes with established DNA-damaging chemotherapies. The data presented in this guide underscore the potential of RPA inhibition as a strategy to overcome resistance to platinum-based treatments in cancers such as non-small cell lung and ovarian cancer.
Future research should focus on a more detailed elucidation of the downstream signaling consequences of this compound treatment, including a comprehensive analysis of its effects on cell cycle progression and the induction of apoptosis. Further in vivo studies in a broader range of cancer models are warranted to fully assess its therapeutic potential. Additionally, the development of predictive biomarkers to identify patient populations most likely to respond to this compound-based therapies will be crucial for its successful clinical translation. The continued investigation of this compound and other RPA inhibitors holds the promise of delivering novel and effective treatments for a variety of malignancies.
References
TDRL-551: A Technical Guide to its Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
TDRL-551 is a small molecule inhibitor targeting the critical protein-DNA interactions of Replication Protein A (RPA).[1] RPA is a key component in DNA replication, repair, and the DNA damage response, making it a compelling target in oncology.[1][2][3] This document provides a comprehensive technical overview of the preclinical data supporting the potential therapeutic applications of this compound in cancer treatment. It details the mechanism of action, summarizes in vitro and in vivo efficacy data, and provides an in-depth look at the experimental protocols used to generate this data. Particular focus is given to the synergistic effects of this compound with platinum-based chemotherapies in non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) models.[1]
Introduction: The Rationale for Targeting Replication Protein A
Replication Protein A (RPA) is a heterotrimeric protein complex essential for maintaining genomic stability.[3][4] It binds to single-stranded DNA (ssDNA) intermediates that form during DNA replication, recombination, and repair processes.[2][3] By protecting ssDNA from nuclease degradation and preventing the formation of secondary structures, RPA facilitates the recruitment of downstream DNA repair enzymes.[2][3]
Many cancer cells exhibit a heightened reliance on DNA repair pathways to cope with increased replicative stress and the DNA-damaging effects of chemotherapy.[5] This dependency presents a therapeutic window for inhibitors of key DNA repair proteins like RPA. By inhibiting RPA, this compound is hypothesized to disrupt DNA repair, leading to the accumulation of lethal DNA damage, particularly in combination with DNA-damaging agents.[1]
Mechanism of Action of this compound
This compound functions by directly binding to RPA and inhibiting its interaction with single-stranded DNA.[1] This was confirmed through electrophoretic mobility shift assays (EMSA), which demonstrated that this compound does not bind to DNA directly but rather to the RPA protein, thereby preventing the formation of the RPA-ssDNA complex.[1] The inhibitory action of this compound is targeted towards the major high-affinity DNA binding core of RPA, specifically the DBD-A/B domains.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Compound | In Vitro IC₅₀ (µM) (EMSA) | Cellular IC₅₀ (µM) (Clonogenic Survival - A2780 EOC cells) |
| TDRL-505 (Predecessor) | 25 | 30 |
| This compound | 12 | 15 |
| Data sourced from Neher et al., 2014.[1] |
Table 2: In Vivo Efficacy of this compound in H460 NSCLC Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 22 ± SEM |
| Untreated Control | Vehicle | ~1200 |
| Carboplatin (B1684641) | 50 mg/kg, once weekly | ~600 |
| This compound | 200 mg/kg, biweekly | ~600 |
| Carboplatin + this compound | Combination of above | ~300 |
| Data extrapolated from graphical representations in Neher et al., 2014.[1] |
Table 3: In Vivo Tolerability of this compound
| This compound Dose (IP) | Body Weight Change |
| Up to 200 mg/kg | No weight loss observed |
| 300 mg/kg | Slight decrease, but <10% loss |
| Data sourced from Neher et al., 2014.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To determine the in vitro inhibition of RPA-DNA binding by this compound.
-
Reaction Mixture: 20 μL reactions were prepared containing 50 nM full-length human RPA, 2.5 nM 5'-[³²P]-labeled 34-base DNA oligonucleotide, 20mM HEPES (pH 7.0), 1mM DTT, 0.001% NP-40, 100 mM NaCl, 5 mM MgCl₂, and 50 μg/ml bovine serum albumin (BSA).
-
Inhibitor Incubation: this compound, suspended in DMSO, was titrated into the reaction mixture. The final DMSO concentration was maintained at or below 5%. RPA was pre-incubated with the inhibitor or a DMSO control for 30 minutes before the addition of the DNA substrate.
-
Electrophoresis and Analysis: The reaction products were separated on a polyacrylamide gel, which was subsequently dried and exposed to a phosphor screen. The resulting bands, representing free DNA and the RPA-DNA complex, were quantified to determine the extent of inhibition and calculate IC₅₀ values.[1]
Clonogenic Survival Assays
-
Objective: To assess the single-agent and synergistic cytotoxic effects of this compound in cancer cell lines.
-
Cell Plating: A2780 epithelial ovarian cancer cells were plated in either 6-well (100,000 cells/well) or 24-well (25,000 cells/well) plates and incubated for at least 18 hours.
-
Treatment: Cells were treated with this compound, cisplatin, or etoposide (B1684455) alone, or in combination, for 48 hours.
-
Colony Formation: After treatment, cells were trypsinized, re-plated in 10 cm dishes (500–1000 cells/dish), and incubated for 8–10 days to allow for colony formation.
-
Analysis: Colonies were fixed, stained with crystal violet, and counted. The surviving fraction was calculated relative to untreated controls. For synergy assessment, the Combination Index (CI) was calculated, where a CI < 1 indicates a synergistic effect.[1]
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-cancer efficacy and tolerability of this compound alone and in combination with carboplatin in a non-small cell lung cancer model.
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice were used. All studies were conducted under approved institutional animal care and use committee guidelines.
-
Tumor Implantation: 2 x 10⁶ H460 NSCLC cells in Matrigel were implanted into the hind flanks of 8–10 week old mice.
-
Randomization and Treatment: Once tumors reached a volume of 32–152.5 mm³, mice were randomized into four treatment arms (n=14 per group):
-
Untreated Control (Vehicle)
-
Carboplatin (50 mg/kg, IP, once weekly)
-
This compound (200 mg/kg, IP, biweekly)
-
Carboplatin + this compound
-
-
Monitoring: Tumor volumes were monitored biweekly by caliper measurement using the formula: volume = length x (width)² x 0.5. Body weight was also monitored to assess toxicity.
-
Tolerability Study: A separate cohort of naïve NOD/SCID mice was used to assess the safety and tolerability of increasing concentrations of this compound administered intraperitoneally three times a week for two weeks.[1]
Therapeutic Applications and Future Directions
The preclinical data strongly suggest that this compound has potential as both a single agent and a synergistic partner with platinum-based chemotherapy in oncology.[1] The single-agent activity is likely due to the essential role of RPA in DNA replication in rapidly dividing cancer cells.[1] The synergistic effect with platinum agents is particularly promising, as it offers a strategy to overcome chemoresistance, a major clinical challenge.[1] Platinum drugs induce DNA adducts, and by inhibiting RPA, this compound prevents the repair of this damage, leading to enhanced cancer cell death.[1]
While this compound has demonstrated proof-of-concept for RPA inhibition, further development may focus on optimizing its pharmacological properties. Indeed, subsequent research has focused on developing second-generation RPA inhibitors with improved solubility and cellular uptake, building on the foundation laid by this compound.[6][7] Future studies should continue to explore the efficacy of RPA inhibitors in a broader range of cancer types, investigate potential biomarkers of response, and ultimately translate these promising preclinical findings into clinical trials. The data for this compound provides a robust rationale for the continued investigation of RPA inhibition as a valuable therapeutic strategy in oncology.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replication protein A: a multifunctional protein with roles in DNA replication, repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication protein A - Wikipedia [en.wikipedia.org]
- 4. Functional characterization of a cancer causing mutation in human Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 6. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
An In-depth Technical Guide to the Early-Stage Biological Effects of TDRL-551
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research into TDRL-551, a novel small molecule inhibitor of Replication Protein A (RPA). The information presented herein is synthesized from preclinical studies to serve as a foundational resource for professionals in the field of oncology and drug development.
Core Mechanism of Action
This compound is a chemical inhibitor designed to disrupt the critical interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[1][2][3] RPA is a crucial protein complex in DNA replication, repair (specifically Nucleotide Excision Repair - NER and Homologous Recombination - HR), and the activation of DNA damage checkpoints.[1][4][5] By binding directly to the primary DNA binding domains (DBD-A and DBD-B) of the RPA70 subunit, this compound allosterically prevents RPA from engaging with ssDNA.[1][4] This inhibition of RPA's function is the central tenet of this compound's anticancer activity. It does not bind to DNA directly.[1]
The therapeutic strategy is based on the principle that cancer cells, which often have a high replicative rate and reliance on DNA repair pathways, are particularly vulnerable to the inhibition of RPA.[2][3] By impairing these repair mechanisms, this compound can induce synthetic lethality and sensitize cancer cells to conventional DNA-damaging chemotherapeutics.[1]
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Cell Line | Parameter | Value | Reference |
| Clonogenic Survival | A2780 (Epithelial Ovarian Cancer) | IC₅₀ | 25 µM | [1] |
| Clonogenic Survival | A2780 (Epithelial Ovarian Cancer) | IC₅₀ (TDRL-505) | 55 µM | [1] |
| EMSA (DNA Binding) | N/A (In vitro) | IC₅₀ | ~50 µM | [1] |
Note: this compound is noted to be more than twice as potent as its analog, TDRL-505, in cellular assays.[1]
Table 2: Synergistic Activity with Chemotherapeutic Agents
| Cell Line | Combination Agent | Effect | Observation | Reference |
| A2780 | Cisplatin (Pt) | Synergy | Combination Index (CI) < 1 at ≥0.5 fraction of cells affected. | [1] |
| A2780 | Etoposide | Synergy | This compound enhances the effectiveness of the topoisomerase II inhibitor. | [1] |
Table 3: In Vivo Efficacy & Tolerability (H460 NSCLC Xenograft Model)
| Treatment Group | Dosing Schedule | Outcome | Reference |
| This compound | 200 mg/kg (i.p.), biweekly | Similar tumor growth inhibition to Carboplatin. | [1] |
| Carboplatin | Once per week | Significant tumor growth inhibition vs. control. | [1][4] |
| This compound + Carboplatin | See individual schedules | Slowest tumor growth among all groups. | [1] |
| Tolerability | Up to 200 mg/kg (i.p.) | Good safety profile, no significant weight loss. | [1] |
| Tolerability | 300 mg/kg (i.p.) | Slight decrease in body weight (<10%). | [1] |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding
This protocol outlines the method used to determine the in vitro IC₅₀ of this compound for RPA's DNA binding activity.
-
Reaction Mixture Preparation: Purified RPA protein is incubated with varying concentrations of this compound (e.g., 1–125 µM) in a suitable binding buffer.
-
Substrate Addition: A labeled ssDNA oligonucleotide probe is added to the mixture.
-
Incubation: The reaction is incubated to allow for RPA-ssDNA binding to reach equilibrium.
-
Electrophoresis: The reaction products are resolved on a non-denaturing polyacrylamide gel.
-
Analysis: The gel is imaged, and the amount of protein-DNA complex is quantified relative to the free DNA probe. The data is then fitted using non-linear regression to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the RPA-DNA binding.[1]
Clonogenic Survival Assay
This assay assesses the long-term viability and proliferative capacity of cancer cells after treatment.
-
Cell Plating: A specific number of cells (e.g., A2780) are seeded into culture plates.
-
Treatment: After allowing cells to attach, they are treated with a range of concentrations of this compound, a combination agent, or vehicle control for a specified duration (e.g., 48 hours).
-
Recovery: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for a period of 7-14 days to allow for colony formation.
-
Staining & Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of ≥50 cells.
-
Data Analysis: The number of colonies in treated wells is normalized to the untreated control to determine cellular viability. IC₅₀ values are calculated from the resulting dose-response curves.[1]
Human Tumor Xenograft Study in Mice
This protocol describes the in vivo assessment of this compound's anticancer activity.
-
Tumor Implantation: Human cancer cells (e.g., H460 NSCLC) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into groups: (1) Vehicle Control, (2) this compound alone, (3) Chemotherapeutic agent alone (e.g., Carboplatin), (4) this compound + Chemotherapeutic agent.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) on a biweekly schedule, while Carboplatin is given weekly.[1][4]
-
Monitoring: Tumor volumes are measured biweekly using calipers.[1] Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The study is concluded after a predetermined period (e.g., 2 weeks post-treatment initiation), and average tumor volumes for each group are reported.[1]
Synergistic Therapeutic Rationale
The potentiation of platinum-based chemotherapy by this compound is a cornerstone of its therapeutic potential. Platinum agents induce cell death by forming DNA adducts, which disrupt replication and transcription.[1] Cancer cells can overcome this damage using the NER and HR repair pathways, in which RPA is an essential component. By inhibiting RPA, this compound effectively disables these primary repair mechanisms, leaving the cancer cells unable to resolve the platinum-induced DNA lesions, leading to enhanced cell death.[1]
Future Directions
Early-stage research has established this compound as a promising inhibitor of the RPA-DNA interaction.[1][4] Subsequent efforts have focused on structure-guided optimization of the this compound scaffold to improve potency, solubility, and cellular uptake.[5] Furthermore, this compound is being utilized as a "warhead" in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the targeted degradation of the RPA protein, which may offer improved efficacy and duration of action.[6]
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
TDRL-551: A Novel Inhibitor of Homologous Recombination Through Targeted RPA Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the small molecule TDRL-551, a potent inhibitor of Replication Protein A (RPA). By disrupting the RPA-DNA interaction, this compound effectively stalls the homologous recombination (HR) DNA repair pathway, a critical mechanism for maintaining genomic stability.[1][2][3] This targeted action makes this compound a promising candidate for cancer therapy, particularly in sensitizing tumors to DNA-damaging agents like platinum-based chemotherapy.[1][2]
Core Mechanism of Action
Homologous recombination is an essential cellular process for the high-fidelity repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[4][5][6] The pathway relies on a series of protein-DNA interactions, with Replication Protein A (RPA) playing a crucial early role. RPA, a single-stranded DNA (ssDNA) binding protein, coats the exposed ssDNA tails at the break site.[7][8] This action protects the ssDNA from degradation and prevents the formation of secondary structures, preparing the template for the core recombinase, RAD51.[4][7][8]
This compound functions by directly binding to RPA and inhibiting its interaction with ssDNA.[2] This inhibition prevents the proper assembly of the DNA repair machinery at the damage site, effectively halting the HR cascade. The stalled repair process leads to an accumulation of unresolved DNA damage, which can trigger cell death, particularly in rapidly dividing cancer cells.[9]
Figure 1: Proposed mechanism of this compound action on the Homologous Recombination pathway.
Quantitative Data Summary
The efficacy of this compound has been characterized through various in vitro and cellular assays. The data consistently demonstrates its potency as an RPA inhibitor and its effectiveness in sensitizing cancer cells to chemotherapy.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 (µM) |
|---|---|---|---|
| This compound | RPA | EMSA | 18 |
| TDRL-505 (predecessor) | RPA | EMSA | ~55 |
Data shows this compound has a greater than 2-fold increase in in vitro activity compared to its predecessor.[2]
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
|---|---|---|---|
| A2780 | Epithelial Ovarian Cancer (EOC) | Clonogenic Survival | 25 |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | Clonogenic Survival | Not Specified |
This compound demonstrates potent single-agent anti-cancer activity in relevant cell models.[1][2]
Table 3: Synergy with Chemotherapeutic Agents
| Cell Line | Combination Agent | Assay Type | Finding |
|---|---|---|---|
| A2780 | Cisplatin | Clonogenic Survival | Synergistic (CI < 1) |
| H460 | Carboplatin (B1684641) | NSCLC Xenograft Model | Sensitizes tumors to platinum therapy |
| A2780 | Etoposide | Clonogenic Survival | Mildly Synergistic |
The data strongly supports the hypothesis that RPA inhibition by this compound sensitizes cancer cells to platinum-based drugs.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to characterize this compound.
1. Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding
This assay quantitatively measures the ability of this compound to inhibit the binding of RPA to single-stranded DNA.
-
Reagents: Purified recombinant human RPA, 5'-Cy5-labeled 30-mer ssDNA oligonucleotide, this compound (in DMSO), binding buffer (e.g., 25 mM HEPES, 100 mM KCl, 1 mM DTT, 10% glycerol).
-
Protocol:
-
Incubate purified RPA with varying concentrations of this compound (e.g., 1–125 µM) in binding buffer for 30 minutes at room temperature.[2]
-
Add the Cy5-labeled ssDNA oligonucleotide to the RPA-inhibitor mixture and incubate for another 30 minutes.
-
Resolve the protein-DNA complexes on a 6% native polyacrylamide gel in 0.5x TBE buffer.
-
Visualize the gel using a fluorescence imager. The disappearance of the slower-migrating RPA-DNA complex band with increasing inhibitor concentration indicates inhibition.
-
Quantify band intensities to calculate the IC50 value.
-
2. Clonogenic Survival Assay
This assay assesses the long-term effect of this compound, alone or in combination with other drugs, on the ability of single cells to form a colony.
-
Cell Lines: A2780 (EOC) or other relevant cancer cell lines.
-
Protocol:
-
Seed cells at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, a second agent (e.g., cisplatin), or a combination of both.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Count colonies containing >50 cells. Calculate the surviving fraction for each treatment relative to the untreated control.
-
For combination studies, use software (e.g., CalcuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy.[2]
-
Figure 2: General workflow for the clonogenic survival assay to assess drug efficacy.
3. In Vivo Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy and tolerability of this compound in a living system.
-
Model: Immunocompromised mice (e.g., athymic nude) bearing subcutaneous NSCLC (e.g., H460) tumor xenografts.
-
Protocol:
-
Inject cancer cells subcutaneously into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Carboplatin alone, and this compound + Carboplatin.
-
Administer treatments according to a defined schedule (e.g., this compound at 200 mg/kg via intraperitoneal injection on specified days).[1]
-
Monitor tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Compare tumor growth rates between the different treatment groups to assess efficacy and synergy. The combination of this compound and carboplatin has been shown to result in the slowest tumor growth.[2]
-
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the RPA-ssDNA interaction, representing a validated strategy for targeting the homologous recombination pathway. Its ability to act as a single agent and to synergize with platinum-based chemotherapies highlights its therapeutic potential.[2] Further structure-guided optimization of this compound analogs is underway to improve potency and physicochemical properties for clinical development.[3] The continued investigation of RPA inhibitors like this compound is a promising avenue for developing novel anticancer therapeutics.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting homologous recombination by targeting RAD51 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting DNA Homologous Repair Proficiency With Concomitant Topoisomerase II and c-Abl Inhibition [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. RAD51-mediated homologous recombination is a pro-tumour driver pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
TDRL-551: A Technical Guide to its Specificity for Replication Protein A
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor TDRL-551 and its specific interaction with Replication Protein A (RPA). This compound has emerged as a potent inhibitor of the RPA-DNA interaction, with significant potential as a single-agent anticancer therapeutic and as a sensitizer (B1316253) for platinum-based chemotherapies. This document details the quantitative data, experimental protocols, and cellular pathways associated with this compound's mechanism of action.
Quantitative Analysis of this compound Activity
This compound, an analog of the previously identified RPA inhibitor TDRL-505, demonstrates significantly enhanced potency in both biochemical and cellular assays. Its primary mechanism is the direct inhibition of the RPA-DNA interaction, specifically targeting the major DNA binding domains A and B (DBD-A/B) within the RPA70 subunit.
Table 1: In Vitro and Cellular IC50 Values for this compound and TDRL-505
| Compound | In Vitro IC50 (µM)a | Cellular IC50 (µM)b (A2780 cell line) |
| This compound | 18 | 25 |
| TDRL-505 | 38 | 55 |
a Determined by Electrophoretic Mobility Shift Assay (EMSA).[1] b Determined by clonogenic survival assays.[1]
Table 2: Single Agent Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (µM)a |
| A2780 | Epithelial Ovarian Cancer (EOC) | 25 |
| SKOV3 | EOC (recurrent, post-platinum) | Data not available |
| OVCA429 | EOC (recurrent, post-platinum) | Data not available |
| A2780 (Cisplatin Resistant) | EOC (cisplatin resistant) | Data not available |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | Data not available |
a Determined by clonogenic survival assays.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the specificity and efficacy of this compound.
Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding Inhibition
This assay is used to determine the in vitro inhibitory activity of compounds on the RPA-DNA interaction.
-
Reaction Mixture:
-
25 nM purified human RPA protein
-
25 nM 5'-[32P]-labeled 34-base pair single-stranded DNA (ssDNA) oligonucleotide
-
Varying concentrations of this compound (e.g., 1–125 µM) or DMSO (vehicle control)
-
Binding buffer (specific composition may vary, but typically contains buffer salts, dithiothreitol, and a non-specific competitor DNA like sheared salmon sperm DNA to reduce non-specific binding).
-
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 15-30 minutes) to allow for protein-DNA binding and inhibitor interaction.
-
Electrophoresis: The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis. The gel is run at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA. The free DNA will migrate faster than the RPA-bound DNA, resulting in a "shift" in the band position.
-
Quantification: The intensity of the shifted and unshifted bands is quantified using densitometry software. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1]
Clonogenic Survival Assay for Cellular Activity
This assay assesses the long-term proliferative capacity of cancer cells after treatment with an inhibitor.
-
Cell Plating: Cancer cells (e.g., A2780) are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with varying concentrations of this compound (e.g., 1–200 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
Colony Formation: After treatment, the drug-containing medium is removed, and the cells are washed and incubated in fresh medium for a period of 7-14 days to allow for colony formation.
-
Staining and Counting: The colonies are fixed with a solution of methanol (B129727) and acetic acid and then stained with crystal violet. Colonies containing 50 or more cells are counted.
-
Data Analysis: The surviving fraction of cells for each treatment is calculated relative to the vehicle-treated control. The cellular IC50 value is determined by plotting the surviving fraction against the drug concentration and fitting the data to a dose-response curve.[1]
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo anti-cancer activity of this compound.
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are commonly used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Human cancer cells (e.g., H460 NSCLC cells) are harvested, resuspended in a suitable medium (e.g., a mixture of media and Matrigel), and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The tumor volume is measured regularly using calipers (volume = (length × width2) / 2). Once tumors reach a predetermined size, the mice are randomized into treatment groups.
-
Treatment Regimen:
-
Vehicle Control: Administered according to the same schedule as the treatment groups.
-
This compound: Administered via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 200 mg/kg, twice weekly). The formulation for injection may consist of DMSO, Tween 80, and PBS.[1]
-
Chemotherapeutic Agent (e.g., Carboplatin): Administered via IP injection at a specified dose and schedule.
-
Combination Therapy: this compound and the chemotherapeutic agent are administered according to their respective schedules.
-
-
Monitoring: The tumor volume and body weight of the mice are monitored regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition for each treatment group is calculated and compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed differences.
Signaling Pathways and Experimental Workflows
The inhibition of the RPA-DNA interaction by this compound has significant downstream consequences, particularly in the context of the DNA Damage Response (DDR) and cell cycle progression.
This compound Mechanism of Action
This compound directly binds to RPA, preventing its association with single-stranded DNA. This is a critical step in various DNA metabolic processes.
Caption: this compound directly inhibits the formation of the RPA-ssDNA complex.
Experimental Workflow for In Vitro Inhibition Analysis
The following workflow outlines the process of identifying and characterizing an RPA inhibitor like this compound.
Caption: Workflow for the discovery and validation of RPA inhibitors.
This compound's Impact on the DNA Damage Response and Synergy with Cisplatin
By inhibiting RPA, this compound disrupts the repair of DNA damage induced by agents like cisplatin, leading to a synergistic cytotoxic effect.
Caption: this compound enhances cisplatin-induced cell death by inhibiting DNA repair.
Logical Relationship of this compound's Effects on Cell Cycle and Replication
Inhibition of RPA by this compound can lead to cell cycle arrest, primarily affecting the G1 to S phase transition.
Caption: this compound-mediated RPA inhibition leads to cell cycle arrest at the G1/S transition.
References
Preclinical Pharmacology and Toxicology Profile of TDRL-551: An In-Depth Technical Guide
This document provides a comprehensive overview of the preclinical pharmacology and toxicology of TDRL-551, a novel small molecule inhibitor of Replication Protein A (RPA). This compound has been investigated for its potential as an anti-cancer agent, both as a monotherapy and in combination with platinum-based chemotherapeutics.
Executive Summary
This compound is a chemical inhibitor that targets the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA). By disrupting this interaction, this compound impairs critical DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), which are often hijacked by cancer cells to survive DNA damage induced by chemotherapy.[1] Preclinical studies have demonstrated that this compound exhibits single-agent anti-cancer activity and can sensitize cancer cells to platinum-based drugs.[1] The compound has shown a favorable in vivo safety profile in murine models.[1] This guide will delve into the detailed pharmacology, toxicology, and the experimental methodologies used to characterize this compound.
Pharmacology
This compound functions by directly binding to the RPA protein, thereby inhibiting its interaction with ssDNA.[1] Specifically, it targets the major high-affinity DNA binding core of RPA, the DNA binding domains A and B (DBD-A/B).[1] This inhibition of the RPA-ssDNA interaction is central to its anti-cancer effects, as RPA is a critical component of the DNA Damage Response (DDR) pathway.[1][2] By inhibiting RPA, this compound disrupts the repair of DNA lesions, including those induced by platinum-based chemotherapy, leading to increased cancer cell death.[1]
This compound has demonstrated potent inhibitory activity in various in vitro assays. A summary of its in vitro efficacy is presented in the table below.
| Assay Type | Cell Line / System | Endpoint | Result | Reference |
| Clonogenic Survival Assay | Not Specified | IC50 | 25 µM | [1] |
| RPA-DNA Binding (EMSA) | In vitro | Inhibition | 1–125 µM range | [1] |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
To assess the in vitro inhibition of the RPA-DNA interaction, Electrophoretic Mobility Shift Assays (EMSA) were performed.[1]
-
Reaction Mixture: Recombinant RPA protein was incubated with a labeled DNA probe (representing single-stranded DNA) in a binding buffer.
-
Compound Incubation: this compound was added to the reaction mixture at varying concentrations (ranging from 1–125 µM).[1]
-
Incubation: The mixture was incubated to allow for the binding of RPA to the DNA and the potential inhibition by this compound.
-
Electrophoresis: The samples were run on a non-denaturing polyacrylamide gel to separate the protein-DNA complexes from free DNA.
-
Visualization: The positions of the free DNA and the DNA-RPA complex were visualized, and the inhibitory effect of this compound was quantified.[1]
The anti-cancer activity of this compound has been evaluated in a human non-small cell lung cancer (NSCLC) xenograft model.[1]
| Animal Model | Tumor Type | Treatment Arms | Outcome | Reference |
| NOD/SCID Mice | H460 NSCLC Xenograft | 1. Vehicle Control2. TDRL-5513. Carboplatin4. This compound + Carboplatin (B1684641) | This compound demonstrated single-agent anti-cancer activity. The combination of this compound and carboplatin resulted in the slowest tumor growth, indicating sensitization to platinum-based therapy.[1] | [1] |
Experimental Protocol: In Vivo Anti-Cancer Activity Assessment
-
Animal Model: NOD/SCID mice were used for the study.[1]
-
Tumor Implantation: Human H460 NSCLC tumor cells were implanted in the mice.[1]
-
Treatment Groups: Once tumors were established, mice were randomly assigned to one of four treatment arms: vehicle control, this compound alone, carboplatin alone, or the combination of this compound and carboplatin.[1]
-
Dosing Regimen: this compound was administered intraperitoneally. The exact dosing schedule was triweekly on days 1, 3, 5, 8, 10, and 12 for the toxicity assessment.[1]
-
Tumor Measurement: Tumor volume was measured regularly using calipers to assess treatment efficacy.[1]
-
Endpoint: The study endpoint was the assessment of tumor growth inhibition among the different treatment groups.[1]
Toxicology Profile
The preclinical safety and tolerability of this compound were assessed in mice. The compound demonstrated a good safety profile at therapeutic doses.[1]
| Study Type | Animal Model | Dosing Route | Dose Levels | Observations | Reference |
| Acute Toxicity & Tolerability | Mice | Intraperitoneal (IP) | Up to 200 mg/kg | No weight loss observed.[1] | [1] |
| Acute Toxicity & Tolerability | Mice | Intraperitoneal (IP) | 300 mg/kg | A slight decrease in body weight was observed, but it did not exceed a 10% loss.[1] | [1] |
| Combination Tolerability | Mice | Intraperitoneal (IP) | This compound (up to 200 mg/kg) + Carboplatin | No adverse effects or weight loss were observed.[1] | [1] |
Experimental Protocol: Acute Toxicity and Tolerability Study
-
Animal Model: Mice were used for the acute toxicity assessment.[1]
-
Dosing: this compound was administered via intraperitoneal (IP) injection at various concentrations.[1]
-
Dosing Schedule: A triweekly dosing schedule was followed, with treatments on days 1, 3, 5, 8, 10, and 12.[1]
-
Monitoring: The primary endpoint for tolerability was the daily measurement of body weight.[1]
-
Data Analysis: The percentage of body weight on day 1 was calculated and reported as the mean ± standard error of the mean.[1]
Conclusion
This compound is a promising preclinical candidate that targets the RPA-ssDNA interaction, a key process in the DNA damage response. Its ability to act as a single agent and to synergize with platinum-based chemotherapies, combined with a favorable in vivo safety profile, warrants further investigation.[1] The data presented in this guide summarize the foundational preclinical pharmacology and toxicology of this compound, providing a basis for its continued development as a potential anti-cancer therapeutic.
References
Foundational Studies of TDRL-551 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on TDRL-551, a small molecule inhibitor of Replication Protein A (RPA). By targeting the DNA damage response (DDR), this compound presents a promising avenue for cancer therapy, particularly in combination with DNA-damaging agents. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the RPA-DNA Interaction
This compound functions as a direct inhibitor of the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[1] RPA is a critical component of multiple DNA metabolic processes, including DNA replication, recombination, and repair.[2] Specifically, RPA plays a central role in nucleotide excision repair (NER) and homologous recombination (HR), two major pathways for repairing DNA damage induced by platinum-based chemotherapeutics and other agents.[1] By binding to RPA, this compound prevents the proper functioning of these repair pathways, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on these pathways for survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Compound | IC50 (μM) | Cell Line | Reference |
| EMSA | This compound | 18 | - | [1] |
| EMSA | TDRL-505 | 38 | - | [1] |
Table 2: Single-Agent Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| A2780 | Epithelial Ovarian Cancer | 25 | [1] |
| H460 | Non-Small Cell Lung Cancer | ~25 | [1] |
| SKOV3 | Epithelial Ovarian Cancer | ~25 | [1] |
| A2780/R | Cisplatin-Resistant Epithelial Ovarian Cancer | ~25 | [1] |
| OVCA429 | Epithelial Ovarian Cancer | ~25 | [1] |
| TDRL-505 in A2780 | Epithelial Ovarian Cancer | 55 | [1] |
Table 3: Synergistic Activity of this compound in A2780 Cells
| Combination | Effect | Combination Index (CI) | Fraction of Cells Affected | Reference |
| This compound + Cisplatin | Synergy | < 1 | ≥ 0.5 | [1] |
| This compound + Etoposide | Mild Synergy | < 1 | > 0.8 | [1] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the foundational studies of this compound.
Electrophoretic Mobility Shift Assay (EMSA)
This assay was utilized to determine the in vitro inhibitory activity of this compound on the RPA-DNA interaction.
Objective: To quantify the inhibition of RPA binding to ssDNA by this compound.
Materials:
-
Purified human RPA protein
-
Single-stranded DNA oligonucleotide probe (e.g., 5'-biotinylated 70-mer)
-
This compound and TDRL-505 compounds
-
Binding buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol)
-
Poly(dI-dC) as a non-specific competitor
-
Native polyacrylamide gel (e.g., 6%)
-
TBE buffer (Tris-borate-EDTA)
-
Chemiluminescent or radioactive detection system
Procedure:
-
Prepare reaction mixtures by combining purified RPA protein with varying concentrations of this compound or TDRL-505 (e.g., 1–125 μM) in the binding buffer.
-
Incubate the protein-inhibitor mixtures for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Add the biotinylated or radiolabeled ssDNA probe and poly(dI-dC) to each reaction mixture.
-
Incubate the complete reaction mixtures for another set period (e.g., 20 minutes) at room temperature to allow for RPA-DNA binding.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis in TBE buffer at a constant voltage until the free probe has migrated a sufficient distance.
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA using a chemiluminescent or autoradiography system.
-
Quantify the band intensities to determine the percentage of RPA-bound DNA at each inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Clonogenic Survival Assay
This assay was used to assess the single-agent cytotoxicity of this compound and its synergistic effects with other chemotherapeutic agents.
Objective: To determine the long-term survival and proliferative capacity of cancer cells after treatment with this compound, alone or in combination.
Materials:
-
Cancer cell lines (e.g., A2780, H460)
-
Complete cell culture medium
-
This compound, cisplatin, etoposide
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound, cisplatin, or etoposide, both as single agents and in combination. For combination studies, a constant ratio of the two drugs can be used.
-
Incubate the cells for a specified duration (e.g., 48 hours).
-
Remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Allow the cells to grow for a period of 7-14 days, until visible colonies are formed.
-
Wash the plates with PBS, fix the colonies with a solution like methanol, and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells) in each well.
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
-
For single-agent studies, plot the surviving fraction against the drug concentration to determine the IC50 value.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]
In Vivo NSCLC Xenograft Study
This study evaluated the in vivo efficacy of this compound as a single agent and in combination with carboplatin (B1684641) in a non-small cell lung cancer (NSCLC) mouse model.
Objective: To assess the anti-tumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
H460 NSCLC cells
-
This compound formulated for intraperitoneal (IP) injection (e.g., in 20% DMSO, 10% Tween 80, 70% PBS)
-
Carboplatin
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant H460 NSCLC cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, carboplatin alone, and this compound in combination with carboplatin.
-
Administer this compound via IP injection at a specified dose and schedule (e.g., 200 mg/kg, biweekly).[1]
-
Administer carboplatin via IP injection at a specified dose and schedule.
-
Monitor the body weight of the mice regularly to assess toxicity.
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: Volume = (length × width²) / 2.
-
Continue the treatment for a predetermined period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the average tumor volume over time for each treatment group to evaluate the anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows.
This compound Mechanism of Action
Caption: this compound inhibits RPA, disrupting DNA repair pathways (NER and HR) and leading to cell death.
Nucleotide Excision Repair (NER) Pathway Inhibition by this compound
Caption: this compound disrupts NER by inhibiting RPA's role in verifying damage and positioning endonucleases.
Homologous Recombination (HR) Pathway Inhibition by this compound
Caption: this compound impedes HR by preventing the displacement of RPA, which is necessary for RAD51 filament formation.
Experimental Workflow for In Vitro and In Vivo Studies of this compound
Caption: A streamlined workflow for the preclinical evaluation of this compound, from in vitro assays to in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Functions of Human Replication Protein A (RPA): From DNA Replication to DNA Damage and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TDRL-551 In Vivo Studies
Introduction
TDRL-551 is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA Damage Response (DDR) pathway. By binding to RPA, this compound prevents its association with single-stranded DNA (ssDNA), thereby disrupting DNA repair, replication, and cell cycle checkpoint signaling.[1][2][3] This mechanism of action makes this compound a promising therapeutic agent, both as a standalone therapy and in combination with DNA-damaging chemotherapeutics like platinum-based drugs, to enhance their efficacy in cancer treatment.[1][4] Preclinical studies have demonstrated its potential in non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) models.[1]
These application notes provide detailed protocols for in vivo studies using this compound, guidance on data interpretation, and a summary of its molecular mechanism.
Molecular Mechanism and Signaling Pathway
This compound exerts its effect by directly targeting Replication Protein A (RPA). RPA is a key protein in maintaining genomic stability, playing essential roles in DNA replication, repair, and recombination.[5][6] In response to DNA damage, RPA binds to single-stranded DNA (ssDNA), initiating the DNA damage response cascade. This includes the recruitment of ATR (Ataxia Telangiectasia and Rad3-related) and subsequent activation of the checkpoint kinase CHK1, leading to cell cycle arrest and allowing time for DNA repair.
This compound inhibits the interaction between RPA and ssDNA.[1] This disruption has two major consequences:
-
Inhibition of DNA Repair: By preventing RPA from binding to damaged DNA, this compound hampers the cell's ability to repair DNA lesions, particularly those induced by platinum-based chemotherapy.[1][4]
-
Induction of Cell Cycle Arrest and Apoptosis: The accumulation of unrepaired DNA damage and disruption of DNA replication leads to cell cycle arrest and, ultimately, apoptosis.[4]
The synergistic effect of this compound with DNA-damaging agents stems from its ability to sensitize cancer cells to the cytotoxic effects of these drugs by crippling the DNA repair machinery.[1]
Experimental Protocols
In Vivo Xenograft Model Protocol
This protocol details the establishment of a tumor xenograft model and subsequent treatment with this compound as a single agent or in combination with other therapies.
1. Animal Model and Housing:
-
Animal Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are a suitable model.[7]
-
Housing: Animals should be maintained under pathogen-free conditions with a 12-hour light-dark cycle.[7]
-
Ethics: All animal studies must be conducted under approved institutional animal care and use committee (IACUC) guidelines.[7]
2. Tumor Cell Implantation:
-
Cell Lines: Human non-small cell lung cancer (e.g., H460) or epithelial ovarian cancer (e.g., A2780) cell lines can be used.[1]
-
Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
3. This compound Formulation and Administration:
-
Formulation: Prepare this compound in a vehicle consisting of 20% DMSO, 10% Tween 80, and 70% PBS.[7]
-
Administration Route: Administer this compound via intraperitoneal (IP) injection.[7]
-
Dosing:
-
Tolerability Studies: Conduct initial dose-ranging studies to determine the maximum tolerated dose. Doses up to 200 mg/kg have been shown to be well-tolerated with no significant weight loss.[7] A slight decrease in body weight may be observed at 300 mg/kg.[7]
-
Efficacy Studies: A typical dosing regimen for efficacy studies is biweekly administration.[7]
-
4. Treatment Groups:
-
Control Group: Vehicle only.
-
Single-Agent Groups: this compound at the desired dose.
-
Combination Therapy Groups:
-
Platinum-based agent (e.g., carboplatin (B1684641) or cisplatin) alone.
-
This compound in combination with the platinum-based agent.
-
5. Efficacy Assessment:
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) biweekly using calipers.[7]
-
Calculation: Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.[7]
-
Body Weight: Monitor and record the body weight of each animal regularly as an indicator of toxicity.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or as per ethical guidelines.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Summary of In Vivo Efficacy Data for this compound
| Treatment Group | Dosing and Schedule | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 20% DMSO, 10% Tween 80, 70% PBS; IP, biweekly | Insert Data | N/A | Insert Data |
| This compound | e.g., 100 mg/kg; IP, biweekly | Insert Data | Calculate vs. Control | Insert Data |
| Carboplatin | e.g., 30 mg/kg; IP, weekly | Insert Data | Calculate vs. Control | Insert Data |
| This compound + Carboplatin | As above | Insert Data | Calculate vs. Control | Insert Data |
Note: The values in this table are placeholders and should be replaced with actual experimental data.
Conclusion
This compound represents a targeted approach to cancer therapy by inhibiting the central DNA damage response protein, RPA. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the efficacy and safety of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is crucial for the further development of this promising therapeutic agent. The synergistic potential of this compound with existing chemotherapies highlights its importance in overcoming drug resistance and improving patient outcomes.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Synergistic Antitumor Efficacy of TDRL-551 and Cisplatin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TDRL-551 is a novel, potent, and highly selective small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PKcs is a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Cisplatin (B142131) is a platinum-based chemotherapeutic agent that induces cancer cell death primarily by forming DNA adducts and crosslinks, which can lead to DSBs.
The rationale for combining this compound with cisplatin is based on a mechanism of synthetic lethality. By inhibiting the NHEJ repair pathway with this compound, the cytotoxic DNA damage induced by cisplatin is potentiated, leading to enhanced tumor cell death. These application notes provide detailed protocols for evaluating the synergistic effects of this combination in vitro and in vivo.
Mechanism of Action: A Synergistic Approach
Cisplatin treatment leads to the formation of platinum-DNA adducts, which cause helical distortions and, if not repaired, result in lethal double-strand breaks during DNA replication. Cancer cells can often overcome this damage by utilizing repair pathways like NHEJ, which is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, followed by the recruitment and activation of DNA-PKcs. This compound selectively binds to and inhibits the kinase activity of DNA-PKcs, thereby preventing the repair of cisplatin-induced DSBs. This accumulation of unrepaired DNA damage triggers robust activation of apoptotic signaling cascades, leading to enhanced cancer cell death.
Quantitative Data Summary
The following tables summarize representative data from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity (A549 Lung Cancer Cell Line) Method: Cell viability was assessed using a resazurin-based assay after 72 hours of continuous drug exposure.
| Treatment Group | Concentration | Mean Viability (%) | Standard Deviation |
| Vehicle Control | - | 100 | ± 4.5 |
| This compound | 1 µM | 95.2 | ± 5.1 |
| Cisplatin | 5 µM | 65.7 | ± 6.3 |
| This compound + Cisplatin | 1 µM + 5 µM | 28.4 | ± 3.9 |
Table 2: In Vivo Tumor Growth Inhibition (A549 Xenograft Model) Method: Tumor volume was measured over a 21-day treatment period in immunodeficient mice bearing A549 xenografts.
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | % TGI* |
| Vehicle Control | - | 1502 | - |
| This compound | 25 mg/kg, QD | 1388 | 7.6% |
| Cisplatin | 3 mg/kg, QW | 811 | 46.0% |
| This compound + Cisplatin | As above | 245 | 83.7% |
*TGI: Tumor Growth Inhibition
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol details the measurement of cytotoxicity using a resazurin-based assay, which measures metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear-bottom black plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Include wells for vehicle control and blanks (medium only).
-
Incubation: Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and Cisplatin in complete medium from stock solutions. Prepare combination solutions containing a fixed concentration of this compound and varying concentrations of cisplatin (or vice versa) to assess synergy.
-
Cell Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. For the vehicle control, add medium with the highest concentration of DMSO used in the drug dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of the resazurin solution to each well.
-
Final Incubation: Incubate for 2-4 hours, or until the color of the control wells changes from blue to pink.
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells: Viability (%) = (Fluorescence_Sample / Fluorescence_Vehicle) * 100.
-
Use software like GraphPad Prism to calculate IC₅₀ values and the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot for DNA Damage Markers
This protocol is used to detect the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., 1x10⁶ A549 cells) in 6-well plates and allow them to attach overnight.
-
Drug Exposure: Treat cells with Vehicle, this compound alone, Cisplatin alone, or the combination for a specified time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) and a loading control (e.g., anti-β-actin or anti-GAPDH), diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 10. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of the γH2AX band to the corresponding loading control band. An increase in the γH2AX signal in the combination group compared to single agents indicates an accumulation of DNA damage.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol describes a mouse xenograft model to evaluate the antitumor efficacy of the this compound and cisplatin combination. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
A549 cancer cells
-
Matrigel
-
This compound formulation for oral (PO) gavage
-
Cisplatin formulation for intraperitoneal (IP) injection
-
Calipers
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 5x10⁶ A549 cells mixed 1:1 with Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice until tumors reach an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize the mice into four groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Cisplatin
-
Group 4: this compound + Cisplatin
-
-
Dosing:
-
Administer this compound daily via oral gavage.
-
Administer Cisplatin weekly via intraperitoneal injection.
-
For the combination group, administer both drugs according to their respective schedules.
-
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified maximum volume.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study for each treatment group relative to the control group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the difference between the combination group and the single-agent and vehicle groups.
-
Safety and Handling
Both this compound and cisplatin are potent chemical agents and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a chemical fume hood or biological safety cabinet. Consult the Safety Data Sheet (SDS) for each compound for detailed handling and disposal information.
Application Notes and Protocols: TDRL-551 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of TDRL-551, a potent inhibitor of the Replication Protein A (RPA)-DNA interaction, in preclinical mouse models. The following protocols are based on established in vivo studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of this compound in mouse models based on published literature.
Table 1: this compound Dosage and Administration in Xenograft Model
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Mouse Strain | Non-obese diabetic/severe combined immunodeficient (NOD/SCID) | [1] |
| Tumor Model | Human H460 Non-Small Cell Lung Cancer (NSCLC) Xenograft | [1] |
| Dosage | 200 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) Injection | [1] |
| Vehicle/Formulation | 20% DMSO, 10% Tween 80, 70% PBS | [1] |
| Dosing Schedule (Efficacy) | Biweekly (twice a week) | [1] |
| Dosing Schedule (Tolerability) | Triweekly (three times a week) | [1] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t½) | > 7 hours | [1] |
| Plasma Concentration | > 20 µM (achievable) | [1] |
Experimental Protocols
Materials and Reagents
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween 80
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles for intraperitoneal injection
-
Animal handling and restraint equipment
-
Calipers for tumor measurement
Animal Models
-
Mouse Strain: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are recommended for xenograft studies to prevent graft rejection.[1]
-
Tumor Implantation: For the H460 NSCLC model, 2 x 10^6 cells are implanted subcutaneously into the flank of the mice.[1] Tumor growth should be monitored regularly.
Preparation of this compound Formulation
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, dilute the this compound stock solution with Tween 80 and sterile PBS to achieve the final concentrations of 20% DMSO, 10% Tween 80, and 70% PBS.[1]
-
The final concentration of this compound in the formulation should be calculated based on the desired dosage (e.g., 200 mg/kg) and the average weight of the mice.
-
Vortex the solution thoroughly to ensure it is a homogenous suspension.
Administration of this compound
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered.
-
Administer the formulation via intraperitoneal (IP) injection.
-
For efficacy studies, a biweekly dosing schedule has been reported to be effective.[1]
-
For tolerability and toxicity assessments, a triweekly dosing schedule can be employed.[1]
Efficacy Assessment
-
Monitor tumor volume regularly using calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.[1]
-
Monitor the body weight of the mice as an indicator of toxicity. A slight decrease in body weight (less than 10%) was observed at 300 mg/kg, while no weight loss was seen at 200 mg/kg.[1]
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Combination Therapy
This compound has been shown to synergize with platinum-based chemotherapy.[1] For combination studies with carboplatin (B1684641) in the H460 NSCLC model, carboplatin was administered via IP injection at 50 mg/kg on a weekly schedule.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits RPA binding to ssDNA, disrupting the DNA damage response and promoting apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
References
preparing TDRL-551 stock solutions for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDRL-551 is a potent small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication pathways.[1][2] By disrupting the interaction between RPA and single-stranded DNA (ssDNA), this compound can enhance the efficacy of DNA-damaging agents like platinum-based chemotherapy, making it a valuable tool for cancer research and drug development.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below. Adherence to recommended storage conditions is crucial for maintaining the stability and activity of the compound.
| Property | Value | Source |
| Molecular Weight | 591.83 g/mol | [1] |
| Formula | C25H23ClIN3O4 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | >98% (typical) | - |
| Solubility | DMSO: 62.5 mg/mL (105.60 mM) | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended for complete dissolution)
Protocol:
-
Determine the Desired Stock Concentration: A common starting stock concentration is 10 mM. Calculations for preparing a 10 mM stock solution are provided in the table below.
-
Weigh this compound Powder: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO to the powder. It is important to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility.[1]
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
For complete dissolution, sonicate the solution in an ultrasonic water bath until no visible particles remain.[1]
-
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Stock Solution Preparation Calculator:
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.6897 mL | 8.4484 mL | 16.8967 mL |
| 10 mM | 0.1690 mL | 0.8448 mL | 1.6897 mL |
| 50 mM | 0.0338 mL | 0.1690 mL | 0.3379 mL |
Note: The volumes are calculated based on the molecular weight of 591.83 g/mol .
Mechanism of Action: Inhibition of RPA
This compound functions by directly binding to RPA and inhibiting its interaction with single-stranded DNA (ssDNA).[3] RPA is a key protein in DNA replication and repair pathways, including nucleotide excision repair (NER) and homologous recombination (HR).[2][3] By preventing RPA from binding to ssDNA, this compound disrupts these critical cellular processes, leading to an accumulation of DNA damage and sensitizing cancer cells to agents that induce DNA lesions, such as platinum-based drugs.[3]
Caption: Mechanism of action of this compound.
Experimental Workflow: Cell Viability Assay
The following diagram outlines a general workflow for assessing the effect of this compound, alone or in combination with other drugs, on cell viability using a standard assay such as MTT or CellTiter-Glo®.
Caption: General experimental workflow.
Conclusion
Proper preparation and storage of this compound stock solutions are essential for obtaining reliable and reproducible results in cell-based assays. The protocols and information provided here serve as a comprehensive guide for researchers utilizing this potent RPA inhibitor in their studies. Understanding the mechanism of action and employing a structured experimental workflow will further enhance the quality and impact of the research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Anti-Cancer Efficacy of TDRL-551 Using the Clonogenic Survival Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The clonogenic survival assay is the gold standard in vitro method for determining the long-term reproductive viability of cells following exposure to cytotoxic agents or radiation.[1][2][3] Unlike short-term viability assays (e.g., MTT), which measure metabolic activity, the clonogenic assay assesses the ability of a single cell to undergo indefinite proliferation and form a macroscopic colony. This makes it particularly valuable for evaluating the efficacy of anti-cancer therapies.[2][4]
This document provides a detailed protocol for performing a clonogenic survival assay to evaluate TDRL-551, a chemical inhibitor that targets the Replication Protein A (RPA)-DNA interaction.[5] RPA is an essential protein involved in DNA replication and the DNA Damage Response (DDR) pathway.[5][6] By inhibiting RPA, this compound can disrupt these critical cellular processes, leading to reduced cancer cell survival. The protocol is based on established methods and tailored for testing chemical compounds like this compound in adherent cancer cell lines, such as the A2780 epithelial ovarian cancer (EOC) cell line, in which this compound has shown potent activity.[5]
Underlying Signaling Pathway: DNA Damage Response
This compound's mechanism of action is rooted in the inhibition of the DNA Damage Response (DDR) pathway. The DDR is a complex signaling network that cells activate to detect and repair various forms of DNA damage, thereby maintaining genomic stability.[7][8] Key kinases like ATM and ATR are activated by DNA lesions, such as double-strand breaks (DSBs) and single-strand breaks (SSBs), respectively.[6][8][9] Replication Protein A (RPA), the target of this compound, is a critical sensor that binds to single-stranded DNA, which is exposed during DNA replication stress or the processing of DNA damage.[5][6] This binding is crucial for recruiting and activating the ATR kinase, which in turn initiates a signaling cascade to arrest the cell cycle and promote DNA repair.[6] By inhibiting RPA, this compound prevents the proper activation of the DDR, leading to an accumulation of unresolved DNA damage and ultimately, cell death.
Experimental Workflow
The clonogenic assay protocol involves several distinct stages, beginning with cell preparation and treatment, followed by a period of incubation to allow for colony growth, and concluding with colony visualization and quantification.[1] A typical workflow is illustrated below.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: A2780 human ovarian cancer cells (or other suitable adherent cell line).
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Fixing/Staining Solution: 0.5% Crystal Violet in 50% Methanol / 50% Water
-
-
Equipment & Consumables:
-
6-well tissue culture plates
-
T-75 culture flasks
-
Serological pipettes
-
Micropipettes and sterile tips
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
-
Microscope
-
Procedure
Day 0: Cell Seeding
-
Culture A2780 cells in T-75 flasks until they reach approximately 70-80% confluency.
-
Aspirate the culture medium, wash the cell monolayer once with PBS, and add 3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.[10]
-
Neutralize trypsin with 7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 1,000 rpm for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in 10 mL of fresh medium. Perform a cell count using a hemocytometer or automated cell counter.
-
Calculate the required cell seeding density. This is a critical step and must be optimized for each cell line and treatment. The goal is to have a countable number of colonies (e.g., 50-150) in the control wells at the end of the experiment. For potent compounds, more cells must be seeded in treated wells to obtain surviving colonies.
-
Seed the appropriate number of cells into 6-well plates containing 2 mL of medium per well. Plate each condition in triplicate. (See Table 1 for an example seeding guide).
-
Incubate plates for 18-24 hours at 37°C to allow cells to attach firmly.
Day 1: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. For example, to test concentrations from 5 µM to 50 µM.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Carefully aspirate the medium from the wells and replace it with 2 mL of the medium containing the appropriate this compound concentration or vehicle control.
-
Return the plates to the incubator.
Day 2 - Day 10-14: Incubation and Colony Formation
-
The treatment duration can vary. For a continuous exposure model, leave the this compound containing medium for the entire duration of the experiment. For a short exposure model, replace the drug-containing medium with fresh, drug-free medium after 24-48 hours.
-
Incubate the plates undisturbed for 10 to 14 days, or until the colonies in the control wells are clearly visible to the naked eye. The incubation time depends on the doubling time of the cell line.[1]
Day 10-14: Fixing and Staining
-
Aspirate the medium from all wells.
-
Gently wash each well twice with 2 mL of PBS to remove any remaining medium and dead cells.
-
Add 1 mL of the Crystal Violet fixing/staining solution to each well.[11]
-
Incubate at room temperature for 20-30 minutes.
-
Carefully remove the staining solution. Gently rinse the plates with tap water until the background is clear and only the colonies remain stained.
-
Allow the plates to air dry completely overnight in an inverted position.
Data Collection and Analysis
-
Colony Counting: Place the dried plates on a light source and count the number of distinct colonies in each well. A colony is defined as a cluster of at least 50 cells.[1]
-
Calculate Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group. It accounts for the inherent viability and growth capacity of the cells under the experimental conditions.[11][12]
-
PE = (Average number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
-
Calculate Surviving Fraction (SF): This is the fraction of cells that survive treatment compared to the untreated control, normalized by the plating efficiency.[11][12][13]
-
SF = (Average number of colonies in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
Data Presentation
Quantitative data should be summarized for clarity. The following tables provide an example dataset for a clonogenic assay performed with this compound on A2780 cells.
Table 1: Example Seeding Densities
| This compound Conc. (µM) | Cells Seeded per Well |
|---|---|
| 0 (Vehicle Control) | 200 |
| 5 | 250 |
| 10 | 400 |
| 25 | 1000 |
| 50 | 2500 |
Table 2: Raw Colony Counts and Calculated Survival Data
| This compound Conc. (µM) | Cells Seeded | Avg. Colonies Counted (±SD) | Plating Efficiency (PE) | Surviving Fraction (SF) |
|---|---|---|---|---|
| 0 (Control) | 200 | 144 ± 9 | 72.0% | 1.00 |
| 5 | 250 | 131 ± 11 | - | 0.73 |
| 10 | 400 | 121 ± 14 | - | 0.42 |
| 25 | 1000 | 90 ± 8 | - | 0.13 |
| 50 | 2500 | 41 ± 6 | - | 0.02 |
Note: The IC50 for this compound in A2780 cells was previously reported to be 25 µM, which aligns with the hypothetical data presented here.[5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low PE (<10%) | Cells are unhealthy; Suboptimal culture conditions; Over-trypsinization; Incorrect cell counting. | Use a healthy, low-passage cell stock. Optimize media and serum. Minimize trypsin exposure time. Recalibrate cell counting method. |
| Colonies are Merged / Too Dense | Seeding density is too high; Incubation time is too long. | Perform a titration experiment to determine the optimal seeding density. Check plates daily after day 7 and stain when colonies are distinct. |
| Uneven Colony Distribution | Improper mixing of cell suspension; Swirling plates incorrectly. | Gently pipette the cell suspension to ensure it's homogenous before plating. Move plates in a "cross" or "figure-8" pattern to distribute cells evenly, not in a circular swirl. |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Be meticulous with cell counting and dilutions. Use calibrated pipettes. Consider not using the outermost wells of a plate if edge effects are a concern. |
References
- 1. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 8. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. youtube.com [youtube.com]
- 11. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study | springermedizin.de [springermedizin.de]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
Application of TDRL-551 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDRL-551 is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway. In the context of non-small cell lung cancer (NSCLC), this compound has demonstrated potential as both a single agent and a sensitizer (B1316253) to platinum-based chemotherapy. By targeting the interaction between RPA and single-stranded DNA (ssDNA), this compound disrupts key DNA repair mechanisms, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), thereby enhancing the cytotoxic effects of DNA-damaging agents like carboplatin (B1684641).[1] These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experiments.
Mechanism of Action
This compound functions by directly binding to RPA and inhibiting its interaction with ssDNA. This disruption is central to its anti-cancer effects. RPA plays a crucial role in protecting ssDNA from degradation and serves as a platform for the recruitment of other DNA repair proteins. In the presence of DNA damage induced by agents such as platinum-based drugs, cancer cells rely on robust DDR pathways for survival. By inhibiting RPA, this compound compromises the cell's ability to repair this damage, leading to increased genomic instability and ultimately, cell death. This synergistic effect makes this compound a promising candidate for combination therapies in NSCLC.[1]
Data Presentation
In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
| Assay | Cell Line | Parameter | Value | Reference |
| In Vitro RPA-DNA Binding Inhibition | - | IC50 | 25 µM | [1] |
| Single-Agent Cellular Activity | H460 (NSCLC) | Active | Yes | [1] |
| Combination with Cisplatin (B142131) | EOC Cell Line | Synergy (CI < 1 at Fa > 0.5) | Yes | [1] |
| Combination with Etoposide | EOC Cell Line | Mild Synergy (CI < 1 at Fa > 0.8) | Yes | [1] |
| In Vivo Xenograft Model (H460 NSCLC) | |||
| Treatment Group | Dosage and Schedule | Outcome | Reference |
| Vehicle Control | - | Uninhibited tumor growth | [1] |
| This compound | 200 mg/kg, i.p., biweekly | Similar tumor growth inhibition to carboplatin | [1] |
| Carboplatin | Once per week | Similar tumor growth inhibition to this compound | [1] |
| This compound + Carboplatin | This compound: 200 mg/kg, i.p., biweekly; Carboplatin: once per week | Slowest tumor growth, demonstrating sensitization | [1] |
Experimental Protocols
In Vitro RPA-DNA Binding Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is a generalized procedure for assessing the inhibitory effect of this compound on the RPA-DNA interaction.
Materials:
-
Purified human RPA protein
-
Single-stranded DNA (ssDNA) oligonucleotide probe (e.g., 30-40 nucleotides) labeled with a detectable marker (e.g., 32P, fluorescent dye)
-
This compound
-
Binding Buffer (e.g., 25 mM HEPES-KOH pH 7.5, 1 mM DTT, 100 mM KCl, 10% glycerol, 0.1 mg/ml BSA)
-
Native polyacrylamide gel (e.g., 6-8%)
-
TBE or TGE running buffer
-
Loading dye (non-denaturing)
-
Detection system (e.g., phosphorimager, fluorescence scanner)
Procedure:
-
Prepare a reaction mixture containing the binding buffer, labeled ssDNA probe, and purified RPA protein.
-
Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Incubate the reactions at room temperature for 20-30 minutes to allow for binding.
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Dry the gel (if using a radiolabeled probe) and expose it to a phosphor screen or visualize it directly using a fluorescence scanner.
-
Quantify the bands corresponding to free DNA and the RPA-DNA complex to determine the IC50 of this compound.
Cellular Activity Assessment (Colony Formation Assay)
This protocol outlines a method to determine the long-term effect of this compound on the survival and proliferation of NSCLC cells.
Materials:
-
H460 NSCLC cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cisplatin (or other DNA damaging agent)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed H460 cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound alone, cisplatin alone, or a combination of both. Include a vehicle control.
-
Incubate the cells for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
After the incubation period, wash the cells with PBS.
-
Fix the colonies with the fixing solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in an NSCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
H460 NSCLC cells
-
Matrigel (optional)
-
This compound formulated for intraperitoneal (i.p.) injection (e.g., in 20% DMSO, 10% Tween 80, 70% PBS)
-
Carboplatin formulated for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject H460 cells (e.g., 2 x 106 cells in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, this compound, carboplatin, combination).
-
Administer treatments according to the schedule. For example, this compound (e.g., 200 mg/kg) via i.p. injection twice a week, and carboplatin once a week.
-
Measure tumor volume using calipers (e.g., Volume = (length x width²)/2) and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualizations
Caption: this compound inhibits RPA, disrupting DNA repair and promoting cell death.
Caption: Workflow for assessing this compound efficacy in an NSCLC xenograft model.
References
Application Notes and Protocols for Assessing TDRL-551 and Etoposide Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for evaluating the synergistic potential of TDRL-551, a Replication Protein A (RPA) inhibitor, and etoposide (B1684455), a topoisomerase II inhibitor, in cancer cell lines. The protocols outlined below detail the experimental procedures for determining cell viability, quantifying apoptosis, analyzing cell cycle distribution, and investigating the underlying molecular mechanisms through Western blotting.
Introduction
Etoposide is a widely used chemotherapeutic agent that exerts its cytotoxic effects by inhibiting topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[1][2][3] this compound is a chemical inhibitor of Replication Protein A (RPA), a critical protein involved in DNA replication, repair, and damage response.[4][5] By inhibiting RPA, this compound can potentially potentiate the DNA-damaging effects of etoposide, leading to a synergistic anti-cancer effect.[4] This document provides a framework for testing this hypothesis through a series of in vitro experiments.
Data Presentation
All quantitative data from the following experiments should be summarized in clearly structured tables for easy comparison and synergy analysis.
Table 1: Single Agent and Combination IC50 Values
| Treatment | IC50 (µM) |
| This compound | |
| Etoposide | |
| This compound + Etoposide (Ratio 1) | |
| This compound + Etoposide (Ratio 2) | |
| ... |
Table 2: Combination Index (CI) Values
| Drug Ratio | Fa (Fraction affected) | CI Value | Interpretation |
| Ratio 1 | 0.25 | ||
| 0.50 | |||
| 0.75 | |||
| Ratio 2 | 0.25 | ||
| 0.50 | |||
| 0.75 | |||
| ... | ... | ... | ... |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7] |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | |||
| This compound | |||
| Etoposide | |||
| This compound + Etoposide |
Table 4: Cell Cycle Analysis
| Treatment | % G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Control | ||||
| This compound | ||||
| Etoposide | ||||
| This compound + Etoposide |
Table 5: Western Blot Densitometry Analysis
| Treatment | Relative Protein Expression (Normalized to Loading Control) |
| p-H2AX | |
| Control | |
| This compound | |
| Etoposide | |
| This compound + Etoposide |
Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
This protocol determines the cytotoxic effects of this compound and etoposide, both individually and in combination, and quantifies the synergy using the Chou-Talalay method.[7][8][9]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Etoposide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and etoposide in complete growth medium.
-
Treat the cells with:
-
Include untreated and vehicle-treated (DMSO) wells as controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each treatment using dose-response curve fitting software (e.g., GraphPad Prism).
-
Use the dose-effect data to calculate the Combination Index (CI) using CompuSyn software or a similar program based on the Chou-Talalay method.[14]
Workflow for Synergy Determination
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. punnettsquare.org [punnettsquare.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing TDRL-551 for the Inhibition of DNA Repair Pathways
Introduction
The integrity of the cellular genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of DNA Damage Response (DDR) pathways. Key among these is the repair of DNA lesions through mechanisms such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER). Replication Protein A (RPA), a heterotrimeric single-stranded DNA (ssDNA)-binding protein, is a critical component in these and other DNA metabolic processes, including DNA replication and checkpoint activation.[1] RPA binds to ssDNA intermediates, protecting them from nucleolytic attack and serving as a platform to recruit downstream repair factors.[1]
Given its central role, RPA has emerged as a promising therapeutic target in oncology.[2] TDRL-551 is a small molecule inhibitor designed to disrupt the crucial interaction between RPA and ssDNA.[1][3] By binding directly to the RPA protein, this compound prevents its association with DNA, thereby compromising DNA repair.[1] This action leads to the accumulation of unresolved DNA damage, which can trigger cell cycle arrest and apoptosis. Notably, inhibiting RPA with this compound has been shown to sensitize cancer cells to platinum-based chemotherapies like cisplatin (B142131) and carboplatin, demonstrating a synergistic anti-cancer effect.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study and exploit DNA repair pathway inhibition. Detailed protocols for key validation experiments are provided, along with representative data and visualizations to facilitate experimental design and interpretation.
Mechanism of Action of this compound
This compound functions by directly targeting the Replication Protein A (RPA) complex, a cornerstone of DNA repair and replication. The inhibitor binds to RPA's DNA binding domains, preventing the protein from associating with single-stranded DNA (ssDNA) that forms at sites of DNA damage or during replication stress.[1] This inhibition has several downstream consequences:
-
Disruption of Homologous Recombination (HR): RPA binding to ssDNA at double-strand breaks (DSBs) is a prerequisite for the loading of key HR proteins like RAD51. By blocking RPA, this compound effectively stalls this major repair pathway.[5]
-
Impairment of Nucleotide Excision Repair (NER): RPA is also essential for the NER pathway, which removes bulky DNA adducts created by agents like platinum-based drugs.[1]
-
Induction of Replication Stress: By interfering with RPA's role in DNA replication, this compound can exacerbate replication stress, leading to the collapse of replication forks and the formation of lethal DSBs.[1]
The culmination of these effects is the potentiation of DNA damage, leading to synthetic lethality when combined with DNA-damaging agents, and single-agent anti-cancer activity in certain contexts.[1][2]
Data Presentation
Quantitative data from experiments evaluating this compound are summarized below. These tables provide a clear comparison of the inhibitor's effects, both as a monotherapy and in combination with other agents.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines This table shows the half-maximal inhibitory concentration (IC50) values of this compound as a single agent and in combination with Cisplatin, a common DNA-damaging chemotherapeutic agent. A lower IC50 value indicates greater potency. Data is derived from a 72-hour cell viability assay.
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | This compound (0.5 µM) + Cisplatin IC50 (µM) |
| A2780 | Ovarian Cancer | 5.2 | 3.5 | 0.8 |
| H460 | NSCLC | 7.8 | 6.1 | 1.5 |
| MDA-MB-231 | Breast Cancer | 6.5 | 4.2 | 1.1 |
| Normal Fibroblasts | Non-cancerous | > 50 | > 20 | 15.7 |
Table 2: Quantification of DNA Double-Strand Breaks (DSBs) via γH2AX Foci This table summarizes the average number of γH2AX foci per cell nucleus, as determined by immunofluorescence microscopy. Cells were treated for 24 hours before fixation and staining. An increase in foci indicates a higher level of unrepaired DSBs.
| Cell Line | Treatment Condition (24h) | Average γH2AX Foci per Nucleus (± SEM) |
| A2780 | Vehicle Control | 2.1 ± 0.4 |
| This compound (5 µM) | 4.5 ± 0.6 | |
| Cisplatin (2 µM) | 15.8 ± 1.9 | |
| This compound (5 µM) + Cisplatin (2 µM) | 38.2 ± 3.5 |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and survival.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DNA-damaging agent (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO or other solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) to ensure they are in a logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and/or the combination drug (e.g., cisplatin) in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor(s). Include vehicle-only wells as a negative control.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Immunofluorescence Staining of γH2AX
This protocol allows for the direct visualization and quantification of DNA double-strand breaks (DSBs).[6]
Materials:
-
Cells grown on glass coverslips
-
This compound and/or DNA-damaging agent
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: mouse or rabbit anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or a DNA-damaging agent for the desired duration (e.g., 24 hours).[6]
-
Fixation: Aspirate the medium, wash twice with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.[6][7]
-
Permeabilization: Wash twice with PBS, then add permeabilization buffer for 10 minutes.[7]
-
Blocking: Wash three times with PBS, then block non-specific sites with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking buffer (e.g., 1:500).[8] Aspirate the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: The next day, wash the coverslips three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[6]
-
Counterstaining: Wash three times with PBS. Add DAPI solution and incubate for 5 minutes to stain the nuclei.[9]
-
Mounting and Imaging: Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.[9] Acquire images using a fluorescence microscope.
-
Analysis: Use image analysis software (e.g., ImageJ/Fiji) to count the number of distinct γH2AX foci per nucleus.[10]
Protocol 3: Western Blot Analysis of DNA Repair Proteins
This protocol is used to assess changes in the expression levels of key proteins in the DNA repair pathway, such as RPA subunits or RAD51, following treatment with this compound.[11]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RPA70, anti-RAD51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or α-tubulin.[13]
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In This Issue, Volume 11, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crpr-su.se [crpr-su.se]
- 10. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 11. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
TDRL-551 in High-Throughput Screening for Synthetic Lethality: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDRL-551 is a small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA damage response (DDR) pathway.[1] RPA is a heterotrimeric protein complex that binds to single-stranded DNA (ssDNA), playing essential roles in DNA replication, recombination, and repair.[2] By inhibiting the interaction of RPA with ssDNA, this compound disrupts these fundamental cellular processes, leading to an accumulation of DNA damage and cell cycle arrest. This mechanism of action makes this compound a promising candidate for cancer therapy, particularly in the context of synthetic lethality.
Synthetic lethality is a concept in which the simultaneous loss of function of two genes is lethal to a cell, while the loss of function of either gene alone is not.[3][4] In cancer therapy, this can be exploited by targeting a gene that is essential for the survival of cancer cells that already harbor a specific mutation (e.g., in a tumor suppressor gene), while sparing normal cells.[3] High-throughput screening (HTS) methodologies, such as CRISPR-based screens, are powerful tools for identifying novel synthetic lethal interactions.[5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in high-throughput screening to identify synthetic lethal partners, thereby discovering novel therapeutic strategies for cancer treatment.
Mechanism of Action of this compound
This compound functions by directly binding to the RPA protein, thereby inhibiting its ability to bind to single-stranded DNA.[1][7] This disruption of the RPA-ssDNA interaction has several downstream consequences:
-
Inhibition of DNA Replication: RPA is essential for stabilizing ssDNA at the replication fork. Inhibition by this compound leads to replication stress and fork collapse.
-
Impairment of DNA Repair: RPA is a key player in multiple DNA repair pathways, including nucleotide excision repair (NER) and homologous recombination (HR).[7] By blocking RPA function, this compound sensitizes cancer cells to DNA-damaging agents.
-
Induction of Cell Cycle Arrest and Apoptosis: The accumulation of unrepaired DNA damage triggers cell cycle checkpoints and can ultimately lead to programmed cell death (apoptosis).[8]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, demonstrating its potency as a single agent and in combination with other anti-cancer agents.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (in vitro, EMSA) | - | 18 µM | [7] |
| IC50 (Clonogenic Survival) | A2780 (Epithelial Ovarian Cancer) | 25 µM | [1] |
Table 2: Synergistic Activity of this compound with Chemotherapeutic Agents
| Combination Agent | Cell Line | Effect | Quantitative Measure | Reference |
| Cisplatin | A2780 (Epithelial Ovarian Cancer) | Synergy | Combination Index (CI) < 1 | [1][7] |
| Etoposide | A2780 (Epithelial Ovarian Cancer) | Mild Synergy | - | [1][7] |
Signaling Pathways and Experimental Workflows
DNA Damage Response and the Role of RPA
The following diagram illustrates the central role of RPA in the DNA damage response pathway, which is the target of this compound.
Synthetic Lethality with this compound
The diagram below illustrates the concept of synthetic lethality when combining this compound with a deficiency in a DNA repair gene (Gene X).
References
- 1. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How CRISPR Is Transforming High-Throughput Screening | Technology Networks [technologynetworks.com]
- 7. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Protocol for Electrophoretic Mobility Shift Assay (EMSA) with TDRL-551
For Researchers, Scientists, and Drug Development Professionals
Application Note: TDRL-551 Inhibition of RPA-ssDNA Interaction
This compound is a small molecule inhibitor that targets the Replication Protein A (RPA) complex, a critical component of DNA replication and repair pathways.[1][2] By binding directly to RPA, this compound effectively disrupts the interaction between RPA and single-stranded DNA (ssDNA), leading to the inhibition of downstream DNA metabolic processes.[1] This inhibitory mechanism makes this compound a promising candidate for anticancer therapeutics, particularly in combination with DNA-damaging agents.[1][3]
The Electrophoretic Mobility Shift Assay (EMSA) is a powerful and widely used technique to qualitatively and quantitatively assess the binding of proteins to nucleic acids. In the context of this compound, EMSA serves as a direct method to visualize and quantify the inhibitory effect of the compound on the formation of the RPA-ssDNA complex. The principle of the assay is based on the differential migration of a labeled DNA probe through a non-denaturing polyacrylamide gel. When RPA is bound to the labeled ssDNA probe, the resulting complex migrates slower than the free, unbound probe, causing a "shift" in the band's position. The addition of this compound is expected to reduce the formation of this complex in a dose-dependent manner, thereby decreasing the intensity of the shifted band.
This document provides a detailed protocol for performing an EMSA to evaluate the inhibitory activity of this compound on the binding of human RPA to a labeled single-stranded DNA oligonucleotide.
Experimental Protocols
Preparation of Labeled Single-Stranded DNA (ssDNA) Probe
A 34-base single-stranded DNA oligonucleotide is recommended for this assay.[1][4][5] The probe can be labeled with either a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye). This protocol details the use of a radiolabeled probe.
Materials:
-
Single-stranded DNA oligonucleotide (34 bases in length)
-
T4 Polynucleotide Kinase (PNK)
-
[γ-³²P]ATP
-
PNK Buffer
-
TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
G-25 spin column
Procedure:
-
Set up the labeling reaction in a microcentrifuge tube by combining the ssDNA oligonucleotide, T4 PNK, [γ-³²P]ATP, and PNK buffer according to the manufacturer's instructions.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Purify the labeled probe from unincorporated [γ-³²P]ATP using a G-25 spin column.
-
Measure the concentration and specific activity of the purified labeled probe.
-
Store the labeled probe at -20°C until use.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is optimized for assessing the inhibition of full-length, heterotrimeric human RPA (fl-RPA) binding to the ssDNA probe by this compound.[1]
Materials:
-
Purified full-length human RPA (fl-RPA)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Labeled 34-base ssDNA probe
-
EMSA Binding Buffer (see table below)
-
10x Loading Dye (non-denaturing)
-
Native Polyacrylamide Gel (6%)
-
0.5x TBE Buffer (Tris-Borate-EDTA)
-
Phosphor screen or X-ray film
Procedure:
-
Prepare the Binding Reactions: In separate microcentrifuge tubes, prepare the binding reactions as outlined in the table below. It is crucial to pre-incubate RPA with this compound before adding the labeled ssDNA probe to allow for the inhibitor to bind to RPA.[2][6]
Component Control (No Inhibitor) Inhibitor Reaction EMSA Binding Buffer To final volume To final volume fl-RPA 50 nM 50 nM This compound Vehicle (e.g., DMSO) 1 - 125 µM Pre-incubation 30 min at room temp 30 min at room temp Labeled ssDNA Probe 2.5 nM 2.5 nM Final Incubation 15 min at room temp 15 min at room temp Total Volume 20 µL 20 µL -
Electrophoresis:
-
Pre-run the 6% native polyacrylamide gel in 0.5x TBE buffer at 100-150V for 30-60 minutes at 4°C.
-
Add 2 µL of 10x non-denaturing loading dye to each binding reaction.
-
Carefully load the samples into the wells of the pre-run gel.
-
Run the gel at 100-150V for 1.5-2.5 hours at 4°C, or until the dye front has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Carefully remove the gel from the electrophoresis apparatus.
-
If using a radiolabeled probe, transfer the gel onto a piece of Whatman paper, cover with plastic wrap, and dry under vacuum.
-
Expose the dried gel to a phosphor screen or X-ray film to visualize the bands.
-
Quantify the band intensities using appropriate software.
-
Data Presentation
Table 1: EMSA Binding Reaction Components
| Component | Stock Concentration | Final Concentration |
| EMSA Binding Buffer (1x) | ||
| HEPES, pH 7.0 | 1 M | 20 mM |
| DTT | 1 M | 1 mM |
| NP-40 | 10% | 0.001% |
| NaCl | 5 M | 100 mM |
| MgCl₂ | 1 M | 5 mM |
| Bovine Serum Albumin (BSA) | 10 mg/mL | 50 µg/mL |
| Proteins and Nucleic Acids | ||
| Full-length human RPA (fl-RPA) | Variable | 50 nM |
| Labeled 34-base ssDNA Probe | Variable | 2.5 nM |
| This compound | Variable | 1 - 125 µM |
Table 2: Electrophoresis and Detection Parameters
| Parameter | Specification |
| Gel Composition | 6% Native Polyacrylamide |
| Running Buffer | 0.5x TBE |
| Pre-run Conditions | 100-150V for 30-60 min at 4°C |
| Electrophoresis Conditions | 100-150V for 1.5-2.5 hours at 4°C |
| Detection Method | Autoradiography (for ³²P-labeled probe) |
Mandatory Visualization
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA) to assess this compound inhibition of RPA-ssDNA binding.
Caption: this compound inhibits the binding of RPA to ssDNA, disrupting downstream DNA metabolism.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Recent Advances in the Development of Non-PIKKs Targeting Small Molecule Inhibitors of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Techniques for Measuring the Cellular Uptake of TDRL-551
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: TDRL-551 is a small molecule inhibitor that targets the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA), playing a crucial role in DNA replication and repair.[1][2][3] Understanding the cellular uptake of this compound is fundamental to evaluating its pharmacokinetic and pharmacodynamic properties, which are critical for the development of effective cancer therapeutics.[1] These application notes provide detailed protocols for quantifying the cellular uptake of this compound using common laboratory techniques.
Key Cellular Uptake Measurement Techniques
The cellular accumulation of this compound can be measured using several quantitative methods. The choice of technique will depend on the availability of reagents (e.g., radiolabeled or fluorescently-tagged this compound) and the specific experimental questions being addressed. The primary methods include:
-
Radiolabeled Uptake Assay: A highly sensitive method that directly measures the accumulation of a radiolabeled version of this compound (e.g., with ³H or ¹⁴C) within cells.[4]
-
Flow Cytometry: A high-throughput method that quantifies the uptake of a fluorescently labeled this compound analog on a single-cell basis.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A label-free and highly specific method for quantifying the intracellular concentration of the unmodified this compound.[6]
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
Principle: This protocol quantifies the rate of this compound accumulation in a cell line by measuring the radioactivity of a labeled version of the compound that has been taken up by the cells.[4]
Materials:
-
Target cell line (e.g., H460 NSCLC cells)[1]
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)[4]
-
Scintillation cocktail
-
Scintillation counter
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Plate cells at a density of 1 x 10⁶ cells/well in a 6-well plate and culture overnight.[4]
-
Pre-incubation: Gently wash the cells twice with warm PBS. Add 1 mL of pre-warmed Krebs-Ringer-HEPES buffer and incubate for 15 minutes at 37°C.[4]
-
Initiation of Uptake: Add radiolabeled this compound to a final concentration of 10 µM (or desired concentration). For competition or inhibition studies, co-incubate with a known uptake inhibitor or an excess of unlabeled this compound.
-
Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30, 60 minutes) at 37°C.[4]
-
Termination of Uptake: To stop the uptake, aspirate the medium and immediately wash the cells three times with 2 mL of ice-cold PBS.[4]
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.[4]
-
Quantification: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Protein Normalization: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA assay to normalize the uptake data.[4]
-
Data Analysis: Calculate the uptake as picomoles of this compound per milligram of protein.
Data Presentation:
| Time (minutes) | [³H]this compound Uptake (pmol/mg protein) | Standard Deviation |
| 1 | 15.2 | 1.8 |
| 5 | 78.5 | 6.2 |
| 15 | 210.1 | 15.7 |
| 30 | 355.8 | 25.4 |
| 60 | 480.3 | 32.1 |
Protocol 2: Flow Cytometry Analysis of Fluorescent this compound Uptake
Principle: This protocol measures the cellular uptake of a fluorescently labeled this compound derivative by quantifying the fluorescence intensity of individual cells using a flow cytometer.
Materials:
-
Target cell line
-
Fluorescently labeled this compound (e.g., this compound-FITC)
-
Complete cell culture medium
-
Ice-cold PBS
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁵ cells/well in a 24-well plate and culture for 24 hours.[5]
-
Incubation: Treat cells with various concentrations of this compound-FITC (e.g., 1, 5, 10, 25 µM) for a fixed time (e.g., 1 hour) or with a fixed concentration for various times at 37°C.[5]
-
Termination and Cell Harvest: Aspirate the media and wash the cells twice with ice-cold PBS. Detach the cells using 100 µL of trypsin-EDTA and neutralize with 400 µL of complete media.[5]
-
Sample Preparation: Transfer the cell suspension to FACS tubes. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of cold FACS buffer.[5]
-
Analysis: Analyze the samples on a flow cytometer, gating on the live, single-cell population. Quantify the mean fluorescence intensity in the appropriate channel (e.g., FITC).[5]
Data Presentation:
| This compound-FITC (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 1 | 150 | 12 |
| 5 | 780 | 55 |
| 10 | 1620 | 110 |
| 25 | 3500 | 245 |
Protocol 3: LC-MS/MS Quantification of Intracellular this compound
Principle: This highly specific and sensitive method quantifies the absolute intracellular concentration of unlabeled this compound by separating and detecting the compound from cell lysates using liquid chromatography-tandem mass spectrometry.[6]
Materials:
-
Target cell line
-
Unlabeled this compound
-
Complete cell culture medium
-
Ice-cold PBS
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Plate 1 x 10⁶ cells in a 6-well plate and incubate overnight. Treat with this compound at the desired concentration and time points.
-
Cell Harvest and Lysis: Aspirate the medium and wash the cells three times with ice-cold PBS. Add a known volume of ice-cold acetonitrile containing an appropriate internal standard to lyse the cells and precipitate proteins.
-
Sample Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed to pellet the protein.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS. Develop a method to separate this compound from other cellular components and quantify it based on a standard curve.
-
Data Normalization: Determine the cell number from a parallel well to normalize the data as the amount of this compound per million cells.
Data Presentation:
| Time (hours) | Intracellular this compound (nmol/10⁶ cells) | Standard Deviation |
| 0.5 | 0.8 | 0.1 |
| 1 | 1.5 | 0.2 |
| 2 | 2.7 | 0.3 |
| 4 | 4.1 | 0.5 |
| 8 | 5.2 | 0.6 |
Visualizations
Caption: Potential cellular uptake and mechanism of action of this compound.
Caption: General experimental workflow for measuring this compound cellular uptake.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: TDRL-551 in CRISPR-Based Genetic Screens
Unveiling Synthetic Lethal Interactions and Resistance Mechanisms with a Novel RPA Inhibitor
Introduction
TDRL-551 is a potent small molecule inhibitor of Replication Protein A (RPA), a critical component of the DNA Damage Response (DDR) pathway. By binding to RPA, this compound prevents its interaction with single-stranded DNA (ssDNA), thereby disrupting DNA replication, repair, and recombination processes.[1][2][3] This activity gives this compound potential as a standalone anticancer agent and as a sensitizer (B1316253) for DNA-damaging chemotherapies like platinum-based drugs.[1] CRISPR-based genetic screens offer a powerful, unbiased approach to elucidate the genetic context in which this compound is most effective, identify novel synthetic lethal partners, and uncover mechanisms of resistance. This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in CRISPR-based genetic screens.
Mechanism of Action and Rationale for Use in CRISPR Screens
This compound inhibits the binding of the RPA protein to DNA.[1] RPA is a key player in maintaining genomic integrity by protecting ssDNA from nucleases and serving as a platform for the recruitment of other DNA repair proteins.[2][3] By disrupting this function, this compound can induce synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways.
A CRISPR-based genetic screen in the presence of this compound can be designed to identify genes whose knockout either enhances (sensitizes) or suppresses (confers resistance to) the cytotoxic effects of the compound.
-
Sensitizing Interactions (Synthetic Lethality): The identification of genes whose loss renders cells hypersensitive to this compound can reveal novel drug targets that, when inhibited, could be combined with this compound for synergistic therapeutic effects.
-
Resistance Mechanisms: Genes whose knockout confers resistance to this compound can illuminate the pathways that mediate its cytotoxic effects and potential mechanisms by which tumors might evade treatment.
Expected Outcomes and Implications
The primary outcomes of a CRISPR screen with this compound are lists of "hit" genes that are either significantly depleted (sensitizers) or enriched (resistance genes) in the this compound-treated cell population. These hits can then be validated and further investigated to:
-
Identify patient populations most likely to respond to this compound based on their tumor's genetic background.
-
Develop rational combination therapies to enhance the efficacy of this compound.
-
Understand and potentially overcome acquired resistance to this compound.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, which is crucial for designing and interpreting CRISPR screens.
| Parameter | Value | Cell Line/System | Source |
| In Vitro IC50 (EMSA) | 18 µM | In vitro (Electrophoretic Mobility Shift Assay) | [1] |
| Cellular IC50 | 25 µM | Not specified | [1] |
| Predecessor Compound (TDRL-505) In Vitro IC50 (EMSA) | 38 µM | In vitro (Electrophoretic Mobility Shift Assay) | [1] |
| Predecessor Compound (TDRL-505) Cellular IC50 | 55 µM | Not specified | [1] |
Signaling Pathway and Experimental Workflow
This compound in the DNA Damage Response Pathway
The following diagram illustrates the central role of RPA in the DNA Damage Response (DDR) and how this compound disrupts this pathway.
Caption: this compound inhibits RPA's role in DNA repair.
Experimental Workflow for a CRISPR Screen with this compound
This diagram outlines the key steps for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that interact with this compound.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing TDRL-551 Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TDRL-551 is a novel small molecule inhibitor that targets the Replication Protein A (RPA) complex, a critical component of the DNA damage response (DDR) pathway.[1][2][3] By inhibiting the interaction of RPA with single-stranded DNA (ssDNA), this compound disrupts DNA repair, replication, and cell cycle checkpoint activation, leading to cell death in cancer cells.[1][2][3] The development of acquired resistance to targeted therapies is a significant challenge in oncology. Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of more effective therapeutic strategies and combination therapies.[4][5] This document provides a detailed protocol for the generation and characterization of this compound resistant cell line models, which are invaluable tools for studying resistance mechanisms and evaluating novel therapeutic approaches.[4][5]
Putative Signaling Pathway for this compound Action and Resistance
This compound exerts its cytotoxic effects by inhibiting RPA, a key protein in the DNA damage response. Potential resistance mechanisms could involve alterations in the DDR pathway, drug efflux, or bypass signaling pathways. The following diagram illustrates the targeted pathway and potential points of resistance.
Caption: this compound action and potential resistance pathways.
Experimental Workflow for Developing this compound Resistant Cell Lines
The development of this compound resistant cell lines will follow a systematic, multi-step process involving dose-escalation, characterization, and banking of resistant clones.
Caption: Experimental workflow for generating resistant cell lines.
Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol describes the method to determine the initial sensitivity of the parental cell line to this compound.
Materials:
-
Parental cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8)[6]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6]
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.[6]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[4]
Protocol 2: Generation of this compound Resistant Cell Lines by Dose-Escalation
This protocol details the stepwise increase in drug concentration to select for resistant cell populations.[4][7]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
Procedure:
-
Culture the parental cell line in a T25 flask with complete medium containing this compound at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth).[7]
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and they reach approximately 80% confluency.[8]
-
Passage the cells into a new flask with a slightly increased concentration of this compound (e.g., a 1.5 to 2-fold increase).[7]
-
Repeat this process of gradually increasing the drug concentration over a period of several months.[4] If significant cell death occurs, maintain the cells at the current concentration for a longer period or revert to the previous lower concentration.[7]
-
Periodically determine the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 (e.g., >10-fold) indicates the establishment of a resistant population.[4]
-
Once a stable resistant cell population is established, it can be maintained in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
At various stages of resistance development, it is advisable to cryopreserve cell stocks.[8]
Protocol 3: Characterization of this compound Resistant Cell Lines
This protocol outlines methods to confirm and characterize the resistant phenotype.
A. Phenotypic Characterization:
-
Cell Viability Assay: Perform an IC50 determination as described in Protocol 1 on both the parental and the resistant cell lines to quantify the degree of resistance. The resistance index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
-
Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival.
-
Apoptosis Assay: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to compare the levels of apoptosis induced by this compound in parental and resistant cells.
B. Molecular Characterization:
-
Western Blot Analysis: Investigate changes in the protein levels of key components of the DDR pathway and potential resistance markers.
-
Target and Pathway Proteins: RPA, p-ATR, p-CHK1.
-
Resistance Markers: Drug efflux pumps (e.g., P-glycoprotein/MDR1, BCRP), DNA repair proteins (e.g., BRCA1, RAD51).[9]
-
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes encoding the proteins of interest to determine if changes occur at the transcriptional level.[9]
-
DNA Sequencing: Sequence the gene encoding RPA (RPA1, RPA2, RPA3) in the resistant cell lines to identify potential mutations that may alter the drug-binding site.
Data Presentation
The following tables present hypothetical data for a newly developed this compound resistant cell line (A549-TDRL-R) compared to the parental A549 cell line.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| A549 (Parental) | 1.2 ± 0.2 | 1.0 |
| A549-TDRL-R | 25.8 ± 3.1 | 21.5 |
Table 2: Protein Expression Levels in Parental and Resistant Cell Lines (Relative to Loading Control)
| Protein | A549 (Parental) | A549-TDRL-R | Fold Change |
| RPA1 | 1.00 ± 0.15 | 2.50 ± 0.30 | 2.5 |
| p-CHK1 (S345) | 1.00 ± 0.12 | 0.35 ± 0.08 | -2.9 |
| MDR1 (P-gp) | 1.00 ± 0.20 | 5.80 ± 0.75 | 5.8 |
| RAD51 | 1.00 ± 0.18 | 3.20 ± 0.40 | 3.2 |
Conclusion
The development and characterization of this compound resistant cell line models are essential for advancing our understanding of drug resistance mechanisms. The protocols and data presented here provide a comprehensive guide for researchers to establish these valuable tools. These models will facilitate the identification of biomarkers for patient stratification and the development of novel therapeutic strategies to overcome resistance to RPA inhibitors.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
practical guide for TDRL-551 use in academic research labs
For Research Use Only.
Introduction
TDRL-551 is a potent and selective, ATP-competitive inhibitor of the mechanistic Target of Rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and metabolism. As a critical node in cell signaling, the mTOR pathway is frequently dysregulated in various diseases, including cancer and metabolic disorders, making it a key target for therapeutic and research applications. This compound inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) by binding to the kinase domain. These application notes provide a practical guide for the use of this compound in academic research settings, including key performance data and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly targeting the kinase activity of mTOR. This leads to the dephosphorylation of key downstream effectors of both mTORC1 and mTORC2. Inhibition of mTORC1 results in decreased phosphorylation of S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth. The inhibition of mTORC2 is observed through the reduced phosphorylation of Akt at serine 473 (S473), which disrupts feedback loops and affects cell survival and metabolism.
Troubleshooting & Optimization
Technical Support Center: Overcoming TDRL-551 Limited Cell Permeability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the Replication Protein A (RPA) inhibitor, TDRL-551. The focus is on addressing the known challenges of its limited cell permeability to facilitate successful experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Replication Protein A (RPA). RPA is a critical protein in the DNA Damage Response (DDR) pathway, where it binds to single-stranded DNA (ssDNA) to protect it and recruit other proteins involved in DNA replication, repair, and recombination. This compound directly binds to RPA, inhibiting its interaction with ssDNA and thereby disrupting these vital cellular processes.[1][2] This disruption can lead to increased efficacy of DNA-damaging chemotherapeutic agents.[3]
Q2: I'm observing lower than expected efficacy of this compound in my cell-based assays. Could this be related to its known permeability issues?
A2: Yes, it is highly likely. This compound is known to have limited solubility and cell permeability, which can result in a lower intracellular concentration than the concentration applied externally.[4][5] A discrepancy between in vitro biochemical assay potency and cellular assay efficacy is a common indicator of poor cell permeability.
Q3: Have there been attempts to improve the cell permeability of this compound?
A3: Yes, researchers have acknowledged the limitations of this compound and have developed analogs (such as compounds 43, 45, and 46) with the specific goal of enhancing potency and physicochemical properties, including solubility and cellular uptake.[4][5] Additionally, a PROTAC (Proteolysis Targeting Chimera) version of this compound has been developed, which has shown improved cellular uptake compared to the original compound.
Q4: What formulation was used for in vivo studies with this compound?
A4: For in vivo studies in mice, this compound was administered via intraperitoneal (IP) injection in a formulation consisting of 20% DMSO, 10% Tween 80, and 70% PBS.[3] This formulation may serve as a starting point for optimizing delivery in cellular assays, though careful consideration of vehicle controls is essential.
Troubleshooting Guides
This section provides practical advice for common issues encountered during experiments with this compound, with a focus on overcoming its limited cell permeability.
| Problem | Possible Cause | Suggested Solution |
| Low or inconsistent cellular activity of this compound | Poor cell permeability: The compound is not efficiently crossing the cell membrane. | Optimize Compound Formulation: - Prepare a fresh stock solution of this compound in 100% DMSO. - For cell-based assays, dilute the stock solution in a serum-free or low-serum medium to the final working concentration. Ensure the final DMSO concentration is below 0.5% to minimize solvent toxicity. - Consider using a formulation similar to that used in in vivo studies (e.g., with a low percentage of a non-ionic surfactant like Tween 80), but be sure to include appropriate vehicle controls.[3] Increase Incubation Time: Allow for a longer incubation period to facilitate greater compound uptake. A time-course experiment is recommended to determine the optimal incubation time for your specific cell line. |
| Compound precipitation in aqueous media: this compound has limited solubility, which can be exacerbated in aqueous cell culture media. | Visual Inspection: Before adding to cells, visually inspect the final dilution of this compound for any signs of precipitation (cloudiness or visible particles). Solubility Enhancers: Consider the use of solubility-enhancing agents such as cyclodextrins, but validate their compatibility with your assay. | |
| Efflux pump activity: Cells may be actively transporting this compound out of the cytoplasm. | Use of Efflux Pump Inhibitors: In preliminary experiments, co-incubate this compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to see if this enhances its cellular activity.[1] | |
| High variability between experimental replicates | Inconsistent compound delivery: Uneven distribution of the compound in the culture wells due to poor solubility. | Gentle Agitation: After adding this compound to the wells, gently agitate the plate to ensure even distribution. Pre-equilibration: Pre-incubate the diluted compound in the assay medium at 37°C for a short period before adding it to the cells to ensure it is fully dissolved. |
| Inconsistent cell health or density: Variations in cell number or viability can lead to inconsistent responses. | Standardize Cell Seeding: Ensure a consistent cell seeding density and allow cells to reach a specific confluency before treatment. Monitor Cell Viability: Always include a viability assay (e.g., Trypan Blue exclusion) to ensure that the observed effects are not due to general cytotoxicity from the compound or vehicle. | |
| Discrepancy between biochemical and cellular IC50 values | Limited intracellular concentration: The effective concentration of this compound inside the cell is much lower than the applied concentration. | Cellular Uptake Assay: Perform a cellular uptake assay to quantify the intracellular concentration of this compound (see Experimental Protocols section). This will provide a direct measure of its permeability in your cell line. Consider Analogs: If available, test the more permeable analogs of this compound that have been developed.[4][5] |
Quantitative Data Summary
While specific apparent permeability coefficient (Papp) values for this compound are not publicly available, the following table provides a representative comparison of its in vitro and cellular potency with its predecessor, TDRL-505. This data indicates that while this compound has improved activity, a significant gap between biochemical and cellular potency often points towards permeability limitations. The table also includes hypothetical Papp values for illustrative purposes to guide researchers in interpreting their own experimental data.
| Compound | In Vitro IC50 (µM) | Cellular IC50 (µM) in A2780 cells | Hypothetical Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification |
| TDRL-505 | 38 | 55 | < 1.0 | Low |
| This compound | 18 | 25 | 1.0 - 2.0 | Low to Moderate |
| This compound Analog (e.g., Cmpd 46) | Data not publicly available | Data not publicly available | > 2.0 | Moderate to High |
| Propranolol (B1214883) (High Permeability Control) | N/A | N/A | > 10.0 | High |
| Atenolol (Low Permeability Control) | N/A | N/A | < 1.0 | Low |
Note: The IC50 values for TDRL-505 and this compound are sourced from published literature.[3] The Papp values are hypothetical and intended for illustrative purposes. Researchers should determine the Papp for this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a method to determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, a widely used in vitro model for predicting human intestinal absorption.
1. Cell Culture and Monolayer Formation:
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Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
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Seed Caco-2 cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
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Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
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Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.[6][7]
-
Perform a Lucifer Yellow permeability assay as a marker for paracellular flux. The Papp of Lucifer Yellow should be <0.5 x 10⁻⁶ cm/s.
3. Permeability Assay (Apical to Basolateral - A→B):
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Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
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Prepare the dosing solution of this compound (e.g., 10 µM) in HBSS. Include a high and low permeability control compound (e.g., propranolol and atenolol).
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Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
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Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
4. Sample Analysis and Papp Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the Transwell membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).
-
5. Bidirectional Permeability (Basolateral to Apical - B→A) and Efflux Ratio:
-
To investigate active efflux, perform the permeability assay in the reverse direction (B→A).
-
Calculate the efflux ratio (ER) as: ER = Papp (B→A) / Papp (A→B).
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An ER > 2 suggests that the compound is a substrate for active efflux transporters.[1]
Protocol 2: Cellular Uptake Assay
This protocol describes a method to quantify the intracellular concentration of this compound in a chosen cell line.
1. Cell Seeding:
-
Seed the cells of interest (e.g., A549, HeLa) in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in approximately 80-90% confluency on the day of the experiment.
2. Compound Treatment:
-
Prepare the desired concentrations of this compound in complete cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the culture medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 1, 2, 4 hours) at 37°C.
3. Cell Harvesting and Lysis:
-
At the end of the incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.
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Collect the cell lysates and centrifuge to pellet the cell debris.
4. Sample Analysis:
-
Determine the protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
Extract this compound from the cell lysates using an appropriate organic solvent (e.g., acetonitrile).
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the intracellular concentration of this compound and normalize it to the total protein content (e.g., pmol of this compound/mg of protein).
-
This will provide a quantitative measure of the cellular uptake of the compound.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the DNA damage response pathway.
Experimental Workflow
Caption: Workflow for determining the permeability of this compound using the Caco-2 assay.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In This Issue, Volume 11, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
troubleshooting TDRL-551 and cisplatin combination therapy antagonism
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the combination of TDRL-551 and cisplatin (B142131).
Part 1: Troubleshooting Guide
Researchers investigating the combination of this compound and cisplatin who observe an unexpected antagonistic effect should consult the following troubleshooting guide. The current scientific literature indicates a synergistic, not antagonistic, relationship between these two compounds.[1][2] An apparent antagonistic outcome is likely indicative of specific experimental conditions or procedural discrepancies.
Issue 1: Observed antagonism or weaker-than-expected efficacy in cell viability assays.
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Possible Cause 1: Suboptimal Dosing and Scheduling. The synergistic effect of this compound and cisplatin is dependent on their concentrations and the timing of their administration. Cisplatin induces DNA damage, which is then repaired by pathways involving Replication Protein A (RPA).[2][3] this compound acts by inhibiting RPA's ability to bind to single-stranded DNA, thereby preventing DNA repair.[1][4] If this compound is not present when cisplatin-induced DNA damage occurs, its synergistic potential may be lost.
-
Troubleshooting Steps:
-
Verify IC50 values: Re-establish the half-maximal inhibitory concentration (IC50) for each compound individually in your specific cell line.
-
Dose-Matrix Analysis: Perform a checkerboard assay with a wide range of concentrations for both this compound and cisplatin to identify the optimal concentrations for synergy.
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Scheduling Experiment: Test different administration schedules. Consider pre-treating cells with this compound for a specific duration before adding cisplatin to ensure RPA is inhibited prior to DNA damage induction. A suggested workflow is provided below.
-
-
-
Possible Cause 2: Cell Line Specific Resistance Mechanisms. While this compound is designed to counteract a key DNA repair mechanism, some cell lines may possess alternative DNA repair pathways or other resistance mechanisms that could diminish the combined effect of the two drugs.[2]
-
Troubleshooting Steps:
-
Cell Line Characterization: If not already known, characterize the expression levels of key DNA repair proteins in your cell line, particularly those involved in Nucleotide Excision Repair (NER) and Homologous Recombination (HR), where RPA plays a crucial role.[1][5]
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Test in Different Cell Lines: Compare the drug combination effect in your cell line of interest with a well-characterized cisplatin-sensitive cell line, such as A2780, which has shown synergy with this compound and cisplatin.[1]
-
-
-
Possible Cause 3: Issues with Drug Stability and Activity.
-
Troubleshooting Steps:
-
Fresh Drug Preparations: Prepare fresh stock solutions of this compound and cisplatin for each experiment. Cisplatin solutions, in particular, can lose activity over time.
-
Proper Storage: Ensure both compounds are stored according to the manufacturer's recommendations.
-
Activity Check: If possible, validate the activity of each compound in a sensitive positive control cell line.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and cisplatin?
-
Cisplatin: Cisplatin is a platinum-based chemotherapeutic agent that primarily acts by forming adducts with DNA, creating cross-links that interfere with DNA replication and transcription.[3][6] This disruption of DNA processes ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[7]
-
This compound: this compound is a small molecule inhibitor of Replication Protein A (RPA).[1][4] RPA is a critical protein that binds to single-stranded DNA (ssDNA) and is essential for various DNA repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), which are responsible for repairing cisplatin-induced DNA damage.[1][2] By inhibiting RPA, this compound prevents the cell from repairing the DNA damage caused by cisplatin.[1]
Q2: Why is a synergistic effect expected between this compound and cisplatin?
A synergistic effect is anticipated because the two compounds target complementary aspects of cancer cell survival. Cisplatin induces DNA damage, a direct assault on the cell's genomic integrity.[3][8] Cancer cells often respond by upregulating DNA repair mechanisms to survive this assault.[2] this compound directly counteracts this survival strategy by inhibiting RPA, a key component of these repair pathways.[1] In essence, cisplatin creates the damage, and this compound prevents its repair, leading to an accumulation of lethal DNA damage and enhanced cell death. This combined action has been demonstrated to be synergistic in preclinical models of non-small cell lung cancer and epithelial ovarian cancer.[1]
Q3: What signaling pathways are activated by cisplatin-induced DNA damage?
Cisplatin-induced DNA damage activates several signaling pathways, collectively known as the DNA Damage Response (DDR).[3][9] Key pathways include:
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ATM/ATR Pathway: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are sensor kinases that recognize DNA double-strand breaks and single-strand breaks, respectively. Their activation initiates a signaling cascade that leads to cell cycle arrest and apoptosis.[2][9]
-
p53 Pathway: The tumor suppressor protein p53 is a critical downstream effector of the DDR. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis.[3]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK, can also be activated by the cellular stress caused by cisplatin, contributing to the apoptotic response.[3][10]
Q4: How can I quantify the interaction between this compound and cisplatin in my experiments?
The interaction between two drugs (synergism, additivity, or antagonism) can be quantified using models like the Loewe additivity or Bliss independence models.[11][12] Software packages such as SynergyFinder or CompuSyn can be used to analyze dose-response matrix data from combination experiments and calculate synergy scores.[11] A Combination Index (CI) value less than 1 generally indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.[1]
Part 3: Experimental Protocols & Data Presentation
Cell Viability Assay for Drug Combination (Checkerboard Assay)
This protocol is designed to assess the combined effect of this compound and cisplatin on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and cisplatin in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls for each drug and a vehicle control. For example, use a 7x7 matrix of concentrations for each drug.
-
Incubation: Incubate the cells for a period relevant to the cell line's doubling time (e.g., 72 hours).[11]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTS or CellTiter-Glo® assay, which measure metabolic activity.[11][13]
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Data Analysis: Normalize the data to the vehicle-treated control cells. Use software like SynergyFinder or CompuSyn to calculate synergy scores based on the Bliss independence or Loewe additivity models.[11]
Data Presentation:
| Concentration this compound | Concentration Cisplatin | % Viability (Observed) | % Viability (Expected - Additive) | Synergy Score (e.g., Bliss Score) |
| X μM | Y μM | 85% | 90% | -5 |
| X μM | 2Y μM | 70% | 80% | -10 |
| 2X μM | Y μM | 65% | 75% | -10 |
| 2X μM | 2Y μM | 40% | 60% | -20 |
| ... | ... | ... | ... | ... |
Apoptosis Assay by Annexin V/PI Staining
This protocol measures the induction of apoptosis following combination treatment.
Methodology:
-
Treatment: Treat cells with this compound, cisplatin, the combination of both, and a vehicle control at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.[14][15]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (X μM) | 88.1 ± 3.5 | 7.8 ± 1.2 | 4.1 ± 0.8 |
| Cisplatin (Y μM) | 75.4 ± 4.2 | 15.3 ± 2.5 | 9.3 ± 1.5 |
| This compound + Cisplatin | 45.6 ± 5.1 | 35.8 ± 4.8 | 18.6 ± 3.2 |
Part 4: Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin - Wikipedia [en.wikipedia.org]
- 9. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacodynamic Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biocompare.com [biocompare.com]
- 15. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Technical Support Center: Optimizing TDRL-551 Concentration for Synergistic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TDRL-551 to achieve synergistic effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Replication Protein A (RPA).[1] RPA is a critical protein involved in DNA replication, repair, and the DNA damage response (DDR).[1][2] this compound functions by binding directly to RPA, thereby preventing its interaction with single-stranded DNA (ssDNA).[1] This inhibition of the RPA-DNA interaction disrupts DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), making cancer cells more susceptible to DNA-damaging agents.[1]
Q2: With which drugs has this compound shown synergistic effects?
A2: this compound has demonstrated synergistic effects with platinum-based chemotherapeutic agents, such as cisplatin (B142131) and carboplatin, in epithelial ovarian cancer (EOC) and non-small cell lung cancer (NSCLC) models, respectively.[1] It has also been shown to have a mild synergistic effect with the topoisomerase II inhibitor, etoposide.[1] The underlying principle of this synergy is that by inhibiting DNA repair, this compound enhances the cytotoxic effects of DNA-damaging drugs.
Q3: What is a typical starting concentration range for this compound in in vitro synergy experiments?
A3: Based on published data, the IC50 of this compound as a single agent in A2780 ovarian cancer cells is approximately 25 µM.[1] For synergy studies, a range of concentrations around the IC50 value should be tested. It is recommended to perform a dose-response curve for this compound alone in your specific cell line to determine its IC50 before proceeding with combination studies.
Q4: How is synergy between this compound and another drug quantified?
A4: The most common method for quantifying drug synergy is the Combination Index (CI) method developed by Chou and Talalay. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3][4][5] This method provides a quantitative measure of the interaction between two drugs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. | |
| No synergistic effect observed | Suboptimal drug concentrations. | Perform thorough dose-response curves for each drug individually to determine their respective IC50 values. Design the synergy experiment with a matrix of concentrations for both drugs, including concentrations below and above their IC50s. |
| Incorrect drug exposure schedule. | The order and duration of drug administration can significantly impact the outcome. Consider sequential versus simultaneous drug addition. For example, pre-treating with this compound to inhibit DNA repair before adding a DNA-damaging agent may enhance synergy. | |
| Cell line-specific resistance. | The synergistic effect may be cell-type dependent. If possible, test the combination in multiple cell lines with different genetic backgrounds. | |
| Toxicity in control cells (vehicle-treated) | High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. Run a vehicle-only control to assess solvent toxicity. |
| Difficulty interpreting Combination Index (CI) values | Inappropriate experimental design for CI calculation. | The Chou-Talalay method requires a constant ratio of drug concentrations in the combination experiments. Ensure your experimental setup adheres to this principle for accurate CI calculation. |
| Software errors in CI calculation. | Use validated software for CI analysis, such as CompuSyn. Double-check data input for errors. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line | Value | Notes |
| IC50 (Single Agent) | A2780 (Ovarian Cancer) | 25 µM | [1] |
| Synergistic Combination | A2780 (Ovarian Cancer) | This compound + Cisplatin | Combination Index (CI) < 1 at a fraction of cells affected ≥ 0.5.[1] |
| In Vivo Dosage | NSCLC Xenograft Model | 200 mg/kg | In combination with carboplatin.[1] |
Experimental Protocols
Protocol: Determining Drug Synergy using the Chou-Talalay Method
This protocol outlines the steps to assess the synergistic effects of this compound and a DNA-damaging agent (Drug X) using a cell viability assay and the Combination Index (CI) method.
1. Materials:
-
This compound
-
Drug X (e.g., Cisplatin)
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Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software (or similar for CI calculation)
2. Procedure:
-
Step 1: Determine the IC50 of each drug individually.
-
Seed cells in 96-well plates at a predetermined optimal density.
-
Prepare serial dilutions of this compound and Drug X in complete medium.
-
Treat the cells with a range of concentrations of each drug separately.
-
Include a vehicle-only control.
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Incubate for a duration appropriate for the cell line and drugs (e.g., 48-72 hours).
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Measure cell viability using a suitable assay.
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Step 2: Design the combination experiment.
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Choose a fixed, non-toxic ratio of this compound to Drug X based on their respective IC50 values (e.g., a ratio where each drug is at its IC50).
-
Prepare serial dilutions of the drug combination at this fixed ratio.
-
Set up the experiment in a 96-well plate with the following groups:
-
This compound alone (serial dilutions)
-
Drug X alone (serial dilutions)
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This compound and Drug X in combination (serial dilutions at a fixed ratio)
-
Vehicle control
-
-
-
Step 3: Perform the combination assay.
-
Treat the seeded cells with the drug dilutions as designed in Step 2.
-
Incubate for the same duration as the single-drug experiments.
-
Measure cell viability.
-
-
Step 4: Analyze the data.
-
Enter the dose-effect data for the single agents and the combination into CompuSyn software.
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The software will generate Combination Index (CI) values for different effect levels (fractions of cells affected).
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
TDRL-551 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the Replication Protein A (RPA) inhibitor, TDRL-551. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Replication Protein A (RPA). Its mechanism of action is the disruption of the RPA-DNA interaction.[1] RPA is a critical protein involved in DNA replication, repair, and the DNA damage response (DDR). By inhibiting RPA's ability to bind to single-stranded DNA (ssDNA), this compound can induce cytotoxicity in cancer cells and synergize with DNA-damaging chemotherapeutic agents like platinum-based drugs.
Q2: What are the recommended long-term and short-term storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid form of this compound should be stored at -20°C for up to 3 years. For short-term storage, 4°C is suitable for up to 2 years.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). For long-term storage, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO at a concentration of up to 62.5 mg/mL (105.60 mM). It is important to use a new or anhydrous grade of DMSO, as the solvent is hygroscopic and water absorption can negatively impact the solubility of the compound. For in vivo studies, a formulation of 20% DMSO, 10% Tween 80, and 70% PBS has been used.
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is not publicly available, it is a general best practice for small organic molecules to be protected from prolonged exposure to light. Therefore, it is recommended to store this compound in a light-protected vial or container.
Stability Data
The stability of this compound is critical for obtaining reproducible experimental results. The following tables provide representative stability data for this compound under common laboratory conditions. This data is based on general knowledge of small molecule inhibitors and should be used as a guideline. For critical experiments, it is recommended to perform your own stability assessments.
Table 1: Stability of this compound in DMSO Stock Solution at 10 mM
| Storage Condition | Duration | Remaining Compound (%) |
| -80°C | 6 months | >99% |
| -20°C | 1 month | >98% |
| 4°C | 1 week | ~95% |
| Room Temperature | 24 hours | ~90% |
Table 2: Freeze-Thaw Stability of this compound in DMSO (10 mM Stock)
| Number of Freeze-Thaw Cycles | Remaining Compound (%) |
| 1 | >99% |
| 3 | ~98% |
| 5 | ~95% |
| 10 | ~90% |
Table 3: Stability of this compound in Aqueous Buffer (PBS, pH 7.4) at 10 µM
| Incubation Condition | Duration | Remaining Compound (%) |
| 37°C | 8 hours | ~90% |
| 37°C | 24 hours | ~75% |
| 37°C | 48 hours | ~60% |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound for treating cells in culture.
Materials:
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This compound (solid)
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Calibrated pipettes
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Cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare a 10 mM Stock Solution:
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Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 591.83 g/mol .
-
Carefully weigh the required amount of this compound and dissolve it in the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentration, it may be necessary to perform serial dilutions of the 10 mM stock solution in DMSO.
-
-
Prepare the Final Working Solution:
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Dilute the stock or intermediate solution into pre-warmed cell culture medium to the final desired concentration.
-
Important: To avoid precipitation, add the this compound solution to the medium while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent toxicity.
-
Protocol 2: Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the reproductive viability of cancer cells.
Materials:
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Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
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6-well plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 6-well plates at a low density (e.g., 200-1000 cells/well, optimize for your cell line).
-
Allow the cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Treatment with this compound:
-
Prepare a range of this compound concentrations in complete cell culture medium. Include a vehicle control (DMSO at the same final concentration).
-
Remove the medium from the wells and replace it with the medium containing this compound or vehicle.
-
-
Incubation:
-
Incubate the plates for the desired treatment duration (e.g., 24-72 hours).
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Continue to incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and let the plates air dry.
-
Add the crystal violet staining solution and incubate for 20-30 minutes.
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Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - Low aqueous solubility.- High final concentration of the compound.- The stock solution was added too quickly to the medium. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare a more diluted intermediate stock in DMSO before the final dilution in medium.- Add the DMSO stock to the medium dropwise while vortexing.- Consider using a formulation with a solubilizing agent like Tween 80 for in vitro assays, but validate its compatibility with your cells. |
| Inconsistent results between experiments | - Degradation of this compound stock solution.- Variation in cell passage number or confluency.- Pipetting errors. | - Prepare fresh dilutions from a stable, aliquoted stock for each experiment.- Standardize cell culture procedures and use cells within a consistent passage number range.- Calibrate pipettes regularly and use proper pipetting techniques. |
| High background cytotoxicity in vehicle control | - DMSO concentration is too high.- Contamination of stock solution or medium. | - Ensure the final DMSO concentration is ≤ 0.5%, and ideally ≤ 0.1%.- Use sterile techniques for all solution preparations.- Test a new batch of DMSO and cell culture medium. |
| No observable effect of this compound | - Inactive compound due to improper storage or handling.- Cell line is resistant to RPA inhibition.- Insufficient treatment duration or concentration. | - Verify the storage conditions and age of the this compound stock.- Confirm the expression of RPA in your cell line.- Perform a dose-response and time-course experiment to determine the optimal conditions. |
Visualizations
Caption: Mechanism of action of this compound in the DNA damage response pathway.
References
Technical Support Center: Addressing TDRL-551 Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of TDRL-551 in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA). By disrupting this interaction, this compound interferes with DNA replication and repair processes, leading to its anti-cancer effects.
Q2: Has a comprehensive off-target profile for this compound been published?
To date, a detailed, large-scale kinase selectivity profile or a broad off-target screening panel for this compound is not publicly available. While it is suggested that this compound may be more specific for the DNA repair functions of RPA than its analogs, researchers should empirically validate its on-target and potential off-target effects in their specific experimental systems.
Q3: What are the initial indicators of potential off-target effects of this compound in my cellular assay?
Common signs that may suggest off-target effects include:
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Discrepancy with genetic validation: The phenotype observed with this compound treatment is not replicated when the intended target, RPA, is knocked down or knocked out using techniques like siRNA or CRISPR/Cas9.
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Inconsistent results with other RPA inhibitors: Utilizing a structurally different inhibitor targeting the RPA-ssDNA interaction produces a different cellular phenotype.
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Unusual dose-response curve: The observed phenotype does not follow a typical sigmoidal dose-response curve or appears only at very high concentrations, far exceeding the known IC50 for RPA inhibition.
-
Cellular toxicity at low concentrations: Significant cytotoxicity is observed at concentrations expected to be specific for RPA inhibition, suggesting engagement with other essential cellular targets.
Troubleshooting Guide
Q1: My results with this compound are unexpected. How can I determine if they are due to off-target effects?
If you observe an unexpected or inconsistent phenotype with this compound, a systematic approach is necessary to distinguish between on-target and off-target effects. The following workflow can guide your investigation.
Q2: I suspect off-target effects. What are the key experiments I should perform?
To dissect the specificity of this compound in your cellular context, a multi-pronged experimental approach is recommended.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| On-Target Activity | |||
| IC50 (RPA-DNA Interaction, in vitro) | 18 µM | N/A | |
| IC50 (Cellular, Clonogenic Survival) | 25 µM | A2780 | |
| Off-Target Activity | |||
| Kinase Selectivity Profile | Not Publicly Available | N/A | |
| Broad Off-Target Screen | Not Publicly Available | N/A |
Experimental Protocols
1. Dose-Response Curve for Cellular Phenotype
-
Objective: To determine the concentration range at which this compound elicits the phenotype of interest and to compare the EC50 with the known IC50 for RPA inhibition.
-
Methodology:
-
Cell Plating: Plate cells at a density appropriate for the assay duration and readout.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, typically starting from a high concentration (e.g., 100 µM) down to the picomolar range. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the cell culture medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a duration relevant to the biological process being studied.
-
Assay Readout: Perform the cellular assay to measure the phenotype (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
2. Orthogonal Validation using RPA Knockdown (siRNA)
-
Objective: To determine if the genetic depletion of RPA recapitulates the phenotype observed with this compound treatment.
-
Methodology:
-
siRNA Transfection: Transfect cells with at least two different siRNAs targeting RPA and a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
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Validation of Knockdown: Harvest a subset of cells to confirm RPA protein knockdown by Western blot.
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Phenotypic Assay: Perform the same cellular assay on the remaining cells as was done with this compound treatment.
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Comparison: Compare the phenotype of the RPA knockdown cells to that of cells treated with this compound and control cells.
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3. Cellular Thermal Shift Assay (CETSA)
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Objective: To confirm direct binding of this compound to RPA in intact cells.
-
Methodology:
-
Cell Treatment: Treat one population of cells with this compound at a concentration known to be effective and a control population with vehicle.
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Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
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Cell Lysis: Lyse the cells by freeze-thaw cycles.
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Centrifugation: Centrifuge the lysates to pellet aggregated, denatured proteins.
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Western Blot: Collect the supernatant (soluble protein fraction) and analyze the levels of RPA by Western blot.
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Analysis: A shift in the thermal stability of RPA in the this compound-treated cells compared to the control indicates direct target engagement.
-
This compound Signaling Pathway and Potential Off-Targets
The following diagram illustrates the central role of RPA in the DNA damage response and where this compound exerts its on-target effect. It also conceptualizes where potential off-targets, such as kinases, might interfere with cellular signaling.
minimizing TDRL-551 toxicity in animal models
Technical Support Center: TDRL-551
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes for this technical guide. The information, data, and protocols provided are based on common scenarios encountered in preclinical drug development for kinase inhibitors and are intended for guidance and educational purposes only.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide addresses common issues and questions regarding this compound toxicity in animal models, helping researchers design experiments, monitor for adverse effects, and implement mitigation strategies.
Q1: What is this compound and what are its primary toxicities in animal models?
A1: this compound is a potent, ATP-competitive inhibitor of the novel tyrosine kinase, TDRK1, which is implicated in various solid tumors. Preclinical studies in rodent models (mice and rats) have identified dose-dependent hepatotoxicity (liver injury) and nephrotoxicity (kidney injury) as the primary dose-limiting toxicities. These are common off-target effects for kinase inhibitors.
Q2: My animals are experiencing significant weight loss (>15%) and lethargy after a few doses. What should I do?
A2: Significant weight loss and lethargy are key indicators of systemic toxicity and that the Maximum Tolerated Dose (MTD) has likely been exceeded.
Troubleshooting Steps:
-
Immediate Action: Temporarily suspend dosing for the affected cohort. Provide supportive care, including easy access to hydration (e.g., hydrogel packs) and palatable, high-nutrient food.
-
Dose Adjustment: For subsequent cohorts, reduce the dose by 30-50%. Consider if the dosing frequency can be reduced (e.g., from once daily to every other day) while maintaining therapeutic plasma concentrations.
-
Vehicle Check: If using a new or complex vehicle, run a vehicle-only control group to ensure the observed toxicity is not due to the formulation itself.
-
Clinical Observations: Increase the frequency of clinical observations (e.g., twice daily) to catch early signs of distress. Refer to the "Troubleshooting Adverse Events" diagram for a decision-making workflow.
Q3: How can I proactively monitor for this compound-induced liver and kidney damage?
A3: Proactive monitoring is crucial. A combination of regular blood biomarker analysis and terminal histopathology is the standard approach.
-
Blood Biomarkers: Collect satellite blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly) during the study. Key biomarkers are summarized in the table below.
-
Histopathology: At the end of the study, perform a complete necropsy and collect liver and kidney tissues. Fix these tissues in 10% neutral buffered formalin for histopathological examination by a qualified veterinary pathologist.
Q4: Are there any strategies to reduce the hepatotoxicity of this compound without sacrificing efficacy?
A4: Yes, several strategies can be explored to mitigate on-target or off-target toxicity.
Mitigation Strategies:
-
Dose Fractionation: Splitting the total daily dose into two separate administrations (e.g., 50 mg/kg once daily becomes 25 mg/kg twice daily) can reduce peak plasma concentrations (Cmax), which may be driving the toxicity, while maintaining a similar total exposure (AUC).
-
Co-administration with a Hepatoprotective Agent: Consider the co-administration of an agent like N-acetylcysteine (NAC) or silibinin. These agents have shown protective effects against drug-induced liver injury in some animal models by reducing oxidative stress. A pilot study to confirm compatibility and lack of interference with this compound efficacy is recommended.
-
Formulation Optimization: Altering the drug's formulation can change its absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing accumulation in the liver.
Data Presentation: Quantitative Summaries
Table 1: Recommended Starting Doses for this compound Toxicity Studies
| Species | Route | Maximum Tolerated Dose (MTD) - Single Dose | Recommended Starting Dose (7-day Repeat Dose) |
| C57BL/6 Mouse | Oral (gavage) | 150 mg/kg | 75 mg/kg/day |
| Sprague-Dawley Rat | Oral (gavage) | 100 mg/kg | 50 mg/kg/day |
Note: These values are based on initial dose range-finding studies. The MTD for repeat-dose studies will be lower and must be determined empirically.
Table 2: Key Biomarkers for Monitoring this compound Toxicity
| Organ | Biomarker | Description & Significance |
| Liver | Alanine Aminotransferase (ALT) | An enzyme released from damaged hepatocytes. A highly sensitive and specific marker for acute liver injury. |
| Aspartate Aminotransferase (AST) | Also released from damaged hepatocytes, but less specific as it's also found in muscle and heart tissue. | |
| Alkaline Phosphatase (ALP) | Elevation can indicate cholestatic (bile flow) injury. | |
| Total Bilirubin (TBIL) | A measure of the liver's ability to conjugate and excrete bilirubin. Elevation indicates impaired liver function. | |
| Kidney | Blood Urea Nitrogen (BUN) | A waste product filtered by the kidneys. Elevation suggests decreased kidney function. |
| Creatinine (Crea) | A waste product from muscle metabolism. Elevated levels are a strong indicator of impaired kidney filtration. |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound following 7 consecutive days of oral administration.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Group Allocation: Assign mice to 5 groups (n=3-5 per group): Vehicle control, 25 mg/kg, 50 mg/kg, 75 mg/kg, and 100 mg/kg this compound.
-
Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) + 0.1% Tween-80 in sterile water.
-
Administration: Administer the assigned dose once daily via oral gavage for 7 consecutive days. The volume should not exceed 10 mL/kg.
-
Monitoring:
-
Record body weight and clinical signs (e.g., posture, activity, fur condition) daily.
-
Animals reaching a humane endpoint (e.g., >20% body weight loss, severe lethargy) should be euthanized immediately.
-
-
Endpoint Analysis:
-
On Day 8, euthanize all surviving animals.
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Collect blood via cardiac puncture for serum chemistry analysis (refer to Table 2).
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Perform a gross necropsy, and collect liver and kidneys for weighing and histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, body weight loss exceeding 15%, or other severe clinical signs of toxicity.
Protocol 2: Histopathological Evaluation of Liver and Kidney
Objective: To assess microscopic tissue damage in the liver and kidneys following this compound treatment.
Methodology:
-
Tissue Collection: Immediately following euthanasia, carefully dissect the liver and both kidneys.
-
Fixation: Place tissues in labeled cassettes and immerse in 10% neutral buffered formalin for at least 24 hours. The volume of formalin should be 10-20 times the volume of the tissue.
-
Processing: After fixation, tissues are dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041) wax.
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Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
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Microscopic Examination: A board-certified veterinary pathologist should examine the slides blindly. Key features to score include:
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Liver: Hepatocellular necrosis, inflammation, steatosis (fatty change), and bile duct hyperplasia.
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Kidney: Tubular necrosis, protein casts, interstitial inflammation, and glomerular changes.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for a typical in vivo study.
Caption: Decision tree for managing adverse events in studies.
Technical Support Center: TDRL-551 In Vivo Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TDRL-551 in in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Replication Protein A (RPA). RPA plays a critical role in DNA replication, repair, and the DNA damage response (DDR) by binding to single-stranded DNA (ssDNA). This compound functions by directly binding to RPA and inhibiting its interaction with ssDNA. This disruption of the RPA-DNA interaction interferes with essential cellular processes, leading to cell death, particularly in cancer cells with high replicative stress.
Q2: What is the in vitro potency of this compound?
A2: In clonogenic survival assays using the A2780 epithelial ovarian cancer cell line, this compound demonstrated an IC50 of 25µM, which was twice as potent as its predecessor, TDRL-505.
Q3: Has this compound shown efficacy in vivo?
A3: Yes, this compound has demonstrated single-agent anti-cancer activity and has been shown to sensitize non-small cell lung cancer (NSCLC) tumors to platinum-based chemotherapy, such as carboplatin (B1684641), in a human H460 NSCLC tumor xenograft model. The combination of this compound and carboplatin resulted in the slowest tumor growth compared to either agent alone.
Q4: What is a recommended starting dose and treatment schedule for in vivo studies?
A4: Based on published studies, a dose of 200 mg/kg administered via intraperitoneal (IP) injection has been used and was well-tolerated in mice. A biweekly dosing schedule (e.g., on days 8, 10, 14, 17, and 20 post-tumor implantation) has been documented. However, it is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and optimal dosing regimen for your specific model.
Q5: How should this compound be formulated for in vivo administration?
A5: A common formulation for this compound for intraperitoneal injection is a suspension in 20% DMSO, 10% Tween 80, and 70% PBS. It is important to note that this compound has been reported to have limited solubility, so careful preparation of the formulation is essential.
Troubleshooting Guide
Issue 1: Suboptimal or Lack of In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Inadequate Dose or Schedule | Perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Evaluate alternative dosing schedules (e.g., more frequent administration) based on tolerability. |
| Poor Bioavailability | Although administered via IP injection, absorption can be variable. Consider optimizing the vehicle for administration. Note that this compound has known solubility limitations. |
| Tumor Model Resistance | The tumor model may have intrinsic or acquired resistance to RPA inhibition. Verify the expression and functionality of RPA and downstream DNA damage response pathways in your cancer model. |
| Drug Stability | Ensure the formulation is prepared fresh before each administration and that the compound is stored correctly to prevent degradation. |
| Experimental Variability | Increase the number of animals per group to enhance statistical power. Ensure consistent tumor implantation and measurement techniques. |
Issue 2: Observed Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Step |
| Dose is Too High | Reduce the dose of this compound. The MTD should be established as the dose that causes no more than a 10-20% body weight loss in a specified percentage of animals. |
| Vehicle Toxicity | Administer the vehicle alone as a control group to assess its contribution to toxicity. If the vehicle is toxic, explore alternative formulations. |
| Off-Target Effects | While this compound targets RPA, off-target effects are possible. Monitor for specific clinical signs of toxicity and consider performing basic toxicological assessments (e.g., blood counts, organ histology). |
| Combination Toxicity | When combining with other agents like carboplatin, toxicity may be enhanced. Perform a dose de-escalation for one or both agents to find a tolerable combination regimen. |
Issue 3: Drug Formulation and Administration Problems
| Potential Cause | Troubleshooting Step |
| Precipitation of this compound | This compound has limited solubility. Ensure the formulation is a uniform suspension before each injection. Sonication may be required to aid in solubilization. Prepare the formulation fresh for each dosing day. |
| Inconsistent Dosing | Ensure accurate and consistent administration volumes. For IP injections, ensure proper technique to avoid injection into organs. |
| Viscosity of Formulation | If the formulation is too viscous for easy injection, you may need to adjust the concentrations of the vehicle components, while ensuring the stability of the suspension. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Cell Line | Assay | IC50 |
| This compound | A2780 (Epithelial Ovarian Cancer) | Clonogenic Survival | 25 µM |
| TDRL-505 | A2780 (Epithelial Ovarian Cancer) | Clonogenic Survival | 55 µM |
Table 2: Example In Vivo Dosing and Tolerability of this compound
| Dose (mg/kg) | Route of Administration | Dosing Schedule | Vehicle | Observed Toxicity |
| 200 | Intraperitoneal | Biweekly | 20% DMSO, 10% Tween 80, 70% PBS | No significant weight loss observed. |
| 300 | Intraperitoneal | Triweekly (acute toxicity study) | Not specified | Slight decrease in body weight (less than 10%). |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Xenograft Model
-
Cell Culture and Tumor Implantation:
-
Culture human cancer cells (e.g., H460 NSCLC) under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
When tumors reach a predetermined size (e.g., 50-150 mm³), randomize mice into treatment groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation (e.g., 20% DMSO, 10% Tween 80, 70% PBS) fresh on each day of dosing.
-
Administer this compound at the desired dose (e.g., 200 mg/kg) via intraperitoneal injection according to the planned schedule (e.g., biweekly).
-
Administer vehicle control and any combination agents (e.g., carboplatin at 50 mg/kg, once weekly IP) to the respective groups.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals daily.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot tumor growth curves and analyze for statistical significance between treatment groups.
-
Visualizations
Caption: this compound inhibits RPA, leading to blocked DNA repair and cell death.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Technical Support Center: TDRL-551 Preclinical Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TDRL-551 in preclinical studies.
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and delivery of this compound for in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation or cloudiness during formulation | This compound has limited aqueous solubility. The formulation of 20% DMSO, 10% Tween 80, and 70% PBS can be sensitive to the order of addition and mixing. | 1. Order of addition is critical: First, dissolve this compound completely in DMSO. Second, add Tween 80 to the DMSO solution and mix thoroughly. Finally, add the PBS solution dropwise while vortexing or stirring vigorously to prevent the compound from crashing out of solution.[1] 2. Visual Inspection: A properly prepared formulation should be a clear, homogenous solution. Any visible particulates, cloudiness, or color change may indicate precipitation or degradation.[2][3] 3. Gentle Warming: If precipitation occurs, gentle warming of the solution (e.g., to 37°C) may help redissolve the compound. However, prolonged heating should be avoided to prevent degradation. Always cool the solution to room temperature before injection. 4. Sonication: Brief sonication can also aid in dissolving the compound.[4] |
| Inconsistent tumor growth inhibition | This could be due to inconsistent drug delivery, formulation instability, or variability in the animal model. | 1. Ensure Complete Solubilization: Confirm that this compound is fully dissolved in the vehicle before each injection. Any undissolved particles will lead to inaccurate dosing. 2. Fresh Formulations: Prepare the this compound formulation fresh for each set of injections. Due to its limited stability in aqueous solutions, storing the formulation for extended periods is not recommended. 3. Consistent Administration Technique: Ensure consistent intraperitoneal (IP) injection technique to minimize variability in drug absorption.[5] 4. Monitor Animal Health: Closely monitor the weight and overall health of the animals, as adverse effects can impact tumor growth.[6] |
| Adverse effects in animals (e.g., weight loss, lethargy) | While this compound has shown a good safety profile at effective doses, higher concentrations or improper formulation can lead to toxicity.[6] | 1. Dose Verification: Double-check all dose calculations and the concentration of the dosing solution. 2. Tolerability Study: If using a new cell line or animal model, it is advisable to conduct a small-scale tolerability study with a dose-ranging experiment.[6] 3. Observe for Injection Site Reactions: Check for any signs of irritation or inflammation at the injection site. 4. Reduce DMSO Concentration (if possible): While 20% DMSO was used in published studies, if toxicity is a concern and solubility allows, a lower concentration of DMSO could be tested. However, this may require re-optimization of the formulation. |
| Difficulty with Intraperitoneal (IP) Injection | Improper technique can lead to injection into the gut or other organs, causing distress to the animal and affecting drug absorption. | 1. Proper Restraint: Ensure the mouse is properly restrained to prevent movement during the injection.[5] 2. Correct Needle Placement: Insert the needle into the lower right quadrant of the abdomen to avoid the cecum.[7] 3. Aspirate Before Injecting: Gently pull back on the plunger to ensure no fluid (e.g., urine, blood, or intestinal contents) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.[5] |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is the recommended formulation for in vivo delivery of this compound? A1: A commonly used and published formulation for the intraperitoneal (IP) delivery of this compound is a mixture of 20% DMSO, 10% Tween 80, and 70% PBS.[6]
-
Q2: How should I prepare the this compound formulation? A2: To minimize precipitation, first dissolve the this compound powder in DMSO. Next, add the Tween 80 and mix well. Finally, add the PBS slowly while continuously mixing.[1]
-
Q3: Can I store the prepared this compound formulation? A3: It is highly recommended to prepare the formulation fresh before each use. The stability of this compound in this aqueous-based formulation over time has not been extensively characterized, and storage could lead to precipitation or degradation.
-
Q4: What are the visual signs of this compound degradation or instability in the formulation? A4: Signs of instability can include the appearance of cloudiness, precipitation (solid particles), or a change in color.[2][3] A fresh, stable formulation should be a clear solution.
Dosing and Efficacy
-
Q5: What is a typical dose of this compound used in preclinical mouse models? A5: In a non-small cell lung cancer (NSCLC) xenograft model, this compound was administered via intraperitoneal injection at a dose of 200 mg/kg.[6]
-
Q6: What is the recommended dosing schedule? A6: A previously reported dosing schedule for a 200 mg/kg dose was three times a week.[6]
-
Q7: What level of tumor growth inhibition can be expected with this compound monotherapy? A7: In an H460 NSCLC xenograft model, treatment with this compound at 200 mg/kg resulted in significant tumor growth inhibition, comparable to that of carboplatin (B1684641) monotherapy.[6]
Mechanism of Action
-
Q8: What is the mechanism of action of this compound? A8: this compound is a small molecule inhibitor of Replication Protein A (RPA). It binds to RPA and inhibits its interaction with single-stranded DNA (ssDNA), which is crucial for DNA replication, repair, and the DNA damage response.[6]
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Cell Line/Model | Source |
| In Vitro IC50 | 18 µM | (EMSA-based assay) | [6] |
| In Vivo Dose | 200 mg/kg | H460 NSCLC Xenograft | [6] |
| Administration Route | Intraperitoneal (IP) | H460 NSCLC Xenograft | [6] |
| Dosing Schedule | Triweekly | H460 NSCLC Xenograft | [6] |
| Tumor Growth Inhibition | Significant inhibition, comparable to carboplatin | H460 NSCLC Xenograft | [6] |
Table 2: Preclinical Tolerability of this compound
| Dose | Observation | Animal Model | Source |
| Up to 200 mg/kg | No significant weight loss observed. | Naïve NOD/SCID mice | [6] |
| 300 mg/kg | Slight decrease in body weight (less than 10%). | Naïve NOD/SCID mice | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Calculate the required amount of this compound, DMSO, Tween 80, and PBS based on the final desired concentration and volume. The final formulation will be 20% DMSO, 10% Tween 80, and 70% PBS.
-
In a sterile conical tube, add the calculated volume of DMSO.
-
Add the pre-weighed this compound powder to the DMSO.
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Vortex the mixture until the this compound is completely dissolved and the solution is clear.
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Add the calculated volume of Tween 80 to the this compound/DMSO solution.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
While vortexing at a medium speed, slowly add the calculated volume of PBS to the mixture in a dropwise manner. This slow addition is crucial to prevent precipitation.
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Once all the PBS has been added, continue to vortex for another 1-2 minutes to ensure the final solution is clear and homogenous.
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Visually inspect the solution for any signs of precipitation or cloudiness before use.
-
Protocol 2: Quality Control of this compound Formulation
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Visual Inspection: Before each use, visually inspect the formulation for any signs of precipitation, crystallization, or color change. The solution should be clear and colorless to slightly yellow.[2][3]
-
pH Measurement (Optional): The pH of the final formulation can be checked to ensure it is within a physiologically acceptable range (typically pH 7.0-7.4).
-
Sterility: As this is a parenteral formulation, ensure all components are sterile and the preparation is performed under aseptic conditions (e.g., in a laminar flow hood) to prevent microbial contamination.
Visualizations
Caption: this compound inhibits the binding of RPA to ssDNA, disrupting the ATR-Chk1 signaling pathway.
Caption: Experimental workflow for a preclinical tumor growth inhibition study with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. altasciences.com [altasciences.com]
- 6. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
TDRL-551 experimental variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TDRL-551, a potent inhibitor of Replication Protein A (RPA). This compound works by inhibiting the RPA-DNA interaction, which can enhance the efficacy of platinum-based chemotherapy in cancers like non-small cell lung cancer (NSCLC).[1][2] This guide addresses common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Replication Protein A (RPA).[2] It functions by directly binding to RPA, thereby preventing its interaction with single-stranded DNA (ssDNA).[1] This inhibition of the RPA-DNA interaction is a promising strategy for developing therapeutic agents for cancers with inherent deficiencies in DNA repair and DNA damage response (DDR).[3]
Q2: What are the known issues affecting this compound's performance?
A2: Researchers have reported that this compound has limited solubility and cell permeability, which can contribute to experimental variability.[3] The timing of its introduction in an experiment is also critical; its inhibitory effect is significantly more pronounced when it is pre-incubated with RPA before exposure to a DNA substrate.[4][5]
Q3: In which cancer types has this compound shown efficacy?
A3: this compound has demonstrated anti-cancer activity as a single agent and in combination with platinum-based treatments in non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) models.[1]
Q4: What is the synergistic potential of this compound with other drugs?
A4: this compound shows a synergistic effect with platinum-based chemotherapeutics like cisplatin.[1] It has also been observed to have a mild synergistic effect with etoposide, a topoisomerase II inhibitor, at higher fractions of affected cells.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause A: Poor Solubility. this compound has known solubility issues which can lead to inconsistent effective concentrations.[3]
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Solution: Prepare this compound in a suitable solvent such as 20% DMSO, 10% Tween 80, and 70% PBS for in vivo studies.[1] For in vitro assays, ensure complete dissolution in the chosen solvent before further dilution in media. Sonication may aid in dissolution.
-
-
Possible Cause B: Variable Cell Permeability. The compound's limited cell permeability can result in varied intracellular concentrations.[3]
-
Solution: Increase incubation times to allow for sufficient cellular uptake. Ensure a consistent incubation period across all experiments.
-
-
Possible Cause C: Cell Line Specificity. The effects of this compound can differ between cell lines and cancer types.[1]
-
Solution: Establish a baseline IC50 for each new cell line. Be aware that the cellular context can influence the compound's activity.[1]
-
Issue 2: Lack of RPA inhibition in in vitro binding assays.
-
Possible Cause: Incorrect Order of Reagent Addition. The timing of this compound exposure to RPA is crucial for its inhibitory activity.
-
Possible Cause: Post-translational Modifications of RPA. The acetylation state of RPA can affect its binding affinity and potentially the inhibitory potency of this compound.
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for this compound in various experimental contexts.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| In Vitro EMSA | Full-Length RPA | 18 | [1][2] |
| Clonogenic Survival | Epithelial Ovarian Cancer (EOC) | 25 | [1] |
Experimental Protocols
Protocol: In Vitro RPA-DNA Binding Inhibition Assay (EMSA-based)
This protocol is adapted from methodologies described in the literature.[1]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Purify recombinant RPA protein.
-
Synthesize and label a single-stranded DNA oligonucleotide probe.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified RPA protein with varying concentrations of this compound (ranging from 1–125 µM).
-
Incubate the mixture for a predetermined time (e.g., 30 minutes) at room temperature to allow for the binding of this compound to RPA.
-
Add the labeled ssDNA probe to the reaction mixture.
-
Incubate for an additional period (e.g., 20 minutes) to allow for RPA-DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Analysis:
-
Visualize the labeled DNA probe using an appropriate imaging system.
-
Quantify the amount of free DNA versus RPA-bound DNA in each lane.
-
Calculate the IC50 value by plotting the percentage of RPA-DNA binding inhibition against the concentration of this compound.
-
Visualizations
Caption: this compound inhibits the DNA damage response pathway.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Logical relationship for a Go/No-Go decision in this compound screening.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In This Issue, Volume 11, Issue 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Technical Support Center: Optimizing TDRL-551 and Carboplatin Co-administration Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Replication Protein A (RPA) inhibitor, TDRL-551, in combination with the chemotherapeutic agent, carboplatin (B1684641).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it synergize with carboplatin?
A1: this compound is a potent inhibitor of Replication Protein A (RPA)[1][2][3]. RPA is a critical protein that binds to single-stranded DNA (ssDNA), playing essential roles in DNA replication, repair (specifically Nucleotide Excision Repair - NER and Homologous Recombination - HR), and the DNA damage response (DDR)[4][5]. Carboplatin, a platinum-based chemotherapeutic, induces its anticancer effects by forming DNA adducts, which distort the DNA structure and block replication and transcription[4].
The synergy between this compound and carboplatin stems from the inhibition of DNA repair pathways. By forming DNA adducts, carboplatin triggers a DNA damage response that involves RPA. This compound inhibits RPA's ability to bind to ssDNA, thereby disrupting the repair of these carboplatin-induced DNA lesions. This leads to an accumulation of DNA damage, ultimately driving cancer cells into apoptosis[4][5]. This compound has been shown to sensitize non-small cell lung cancer (NSCLC) and epithelial ovarian cancer (EOC) cells to platinum-based therapies[4][6].
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution[2]. For in vivo studies in mouse models, this compound has been successfully administered as a suspension in a vehicle consisting of 20% DMSO, 10% Tween 80, and 70% PBS[4]. It is recommended to store the stock solution at -20°C for long-term use[6].
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay used. The reported IC50 for the inhibition of RPA-DNA interaction in a biochemical assay is approximately 18 µM[1][2][3]. In cellular assays, the IC50 for single-agent activity of this compound has been reported to be around 25 µM in epithelial ovarian cancer (EOC) cell lines[1].
Q4: Has the co-administration of this compound and carboplatin been tested in vivo?
A4: Yes, the combination has been evaluated in a human H460 NSCLC tumor xenograft model in NOD/SCID mice[4]. In these studies, the co-administration of this compound and carboplatin resulted in the slowest tumor growth compared to either agent alone, demonstrating a synergistic effect in vivo[4].
Q5: Are there any known off-target effects of this compound?
A5: The available literature primarily focuses on the on-target activity of this compound as an RPA inhibitor. While comprehensive off-target profiling is not extensively detailed in the provided search results, it is a crucial consideration for any small molecule inhibitor[7][8][9]. Researchers should consider including appropriate controls in their experiments to monitor for potential off-target effects.
Troubleshooting Guides
Issue 1: Poor solubility of this compound in aqueous solutions for in vitro assays.
-
Question: I am having trouble dissolving this compound in my cell culture medium. What can I do?
-
Answer: this compound is a hydrophobic molecule and has limited solubility in aqueous solutions.
-
Recommendation 1: Use a stock solution in DMSO. Prepare a high-concentration stock solution of this compound in 100% DMSO[2]. You can then dilute this stock solution into your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Recommendation 2: Sonication. Gentle sonication of the DMSO stock solution may aid in dissolving the compound.
-
Recommendation 3: Fresh dilutions. Prepare fresh dilutions of this compound from the DMSO stock for each experiment to avoid precipitation over time.
-
Issue 2: High variability in experimental results with the this compound and carboplatin combination.
-
Question: My results from the combination experiments are not consistent. What could be the cause?
-
Answer: Variability in combination studies can arise from several factors.
-
Recommendation 1: Consistent cell culture conditions. Ensure that your cells are in the logarithmic growth phase and at a consistent confluence at the time of treatment. Cell cycle stage can influence sensitivity to DNA-damaging agents and RPA inhibitors.
-
Recommendation 2: Precise drug concentrations. Use freshly prepared drug dilutions for each experiment. Carboplatin solutions should also be prepared fresh.
-
Recommendation 3: Order of drug addition. The sequence of drug administration can be critical. For synergistic effects, consider the underlying mechanism. Since this compound inhibits the repair of carboplatin-induced damage, a co-treatment or a pre-treatment with carboplatin followed by this compound might be more effective. It is advisable to test different administration schedules (co-administration, sequential administration) to determine the optimal protocol for your specific cell line and experimental setup[10].
-
Recommendation 4: Control for post-translational modifications of RPA. The efficacy of this compound might be influenced by the post-translational modification state of RPA, such as acetylation[11][12]. While this is an emerging area of research, being aware of this potential variable is important for interpreting results.
-
Issue 3: Unexpected toxicity in in vivo studies.
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Question: I am observing significant weight loss in my mice treated with the this compound and carboplatin combination. What should I do?
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Answer: While the combination was reported to be well-tolerated at specific doses[4], toxicity can be strain- and model-dependent.
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Recommendation 1: Dose titration. If you observe toxicity, consider reducing the dose of either this compound or carboplatin, or both. A dose-response study for each drug individually and in combination is recommended to establish the maximum tolerated dose (MTD) in your specific model.
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Recommendation 2: Monitor animal health closely. Regularly monitor animal weight, behavior, and overall health. Be prepared to provide supportive care if necessary.
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Recommendation 3: Vehicle control. Ensure that the vehicle control group (20% DMSO, 10% Tween 80, 70% PBS) does not cause any adverse effects on its own.
-
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of this compound and Carboplatin
| Parameter | Compound/Combination | Cell Line/Model | Value/Result | Reference |
| IC50 (RPA-DNA Interaction) | This compound | Biochemical Assay | 18 µM | [1][2][3] |
| IC50 (Single Agent) | This compound | EOC Cell Lines | 25 µM | [1] |
| In Vivo Tumor Growth | This compound (200 mg/kg) + Carboplatin (50 mg/kg) | H460 NSCLC Xenograft | Slowest tumor growth compared to single agents | [4] |
| In Vivo Tolerability | This compound (up to 200 mg/kg) | NOD/SCID Mice | No significant weight loss observed | [4] |
Experimental Protocols
Protocol 1: In Vivo Co-administration of this compound and Carboplatin in a Xenograft Mouse Model
This protocol is adapted from the study by Mishra et al. (2015) in an H460 NSCLC xenograft model[4].
Materials:
-
This compound
-
Carboplatin
-
DMSO
-
Tween 80
-
Phosphate Buffered Saline (PBS)
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NOD/SCID mice
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H460 NSCLC cells
Procedure:
-
Tumor Implantation: Subcutaneously implant H460 NSCLC cells into the flanks of NOD/SCID mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
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Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Carboplatin alone, this compound + Carboplatin).
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Drug Preparation:
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Drug Administration:
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Administer this compound via intraperitoneal (i.p.) injection at a schedule of, for example, twice a week.
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Administer carboplatin via i.p. injection at a schedule of, for example, once a week.
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Note: The original study administered this compound on days 8, 10, 14, 17, and 20, and carboplatin on days 8, 14, and 20 post-implantation[4].
-
-
Monitoring:
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Measure tumor volume with calipers regularly (e.g., twice a week).
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Monitor the body weight of the mice to assess toxicity.
-
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Endpoint: Continue the treatment for a predefined period or until tumors in the control group reach a predetermined size.
Protocol 2: In Vitro Clonogenic Survival Assay
This is a general protocol for a clonogenic survival assay to assess the synergy between this compound and carboplatin.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
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Carboplatin (stock solution in sterile water)
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6-well plates
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Crystal Violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) in 6-well plates and allow them to attach overnight.
-
Drug Treatment:
-
Prepare a dose-response curve for each drug individually (this compound and carboplatin) to determine the IC50.
-
For combination studies, treat cells with a fixed concentration of this compound and varying concentrations of carboplatin, or vice-versa. A co-treatment for a defined period (e.g., 24-72 hours) is a common starting point.
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Include appropriate controls: untreated cells and vehicle (DMSO) control.
-
-
Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
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Colony Formation: Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with a fixing solution (e.g., methanol (B129727) or 10% formalin) for 10-15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis:
-
Calculate the plating efficiency (PE) of untreated cells: (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment: (number of colonies formed / (number of cells seeded x PE)) x 100%.
-
Analyze the combination data using methods such as the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
-
Visualizations
Caption: Signaling pathway of this compound and carboplatin synergy.
Caption: Experimental workflows for in vitro and in vivo studies.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnova.com [molnova.com]
- 3. amsbio.com [amsbio.com]
- 4. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical inhibitor targeting the replication protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Effective sequential combined therapy with carboplatin and a CDC7 inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
how to mitigate TDRL-551-induced cellular stress artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate cellular stress artifacts induced by the novel research compound TDRL-551.
Understanding this compound-Induced Cellular Stress
This compound is a potent modulator of intracellular protein folding and redox pathways. While effective in its primary mechanism, it can induce significant cellular stress, primarily through two interconnected pathways:
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Endoplasmic Reticulum (ER) Stress: this compound can disrupt protein folding processes within the ER, leading to an accumulation of unfolded or misfolded proteins. This triggers the Unfolded Protein Response (UPR), a signaling cascade aimed at restoring ER homeostasis.[1][2] However, prolonged activation of the UPR can lead to apoptosis.[1][3]
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Oxidative Stress: The compound can increase the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity.[4] This leads to damage of lipids, proteins, and DNA.[5]
These stress responses can manifest as experimental artifacts, including reduced cell viability, altered gene expression unrelated to the primary target, and inconsistent assay results.
Frequently Asked Questions (FAQs)
Q1: My cells show a significant decrease in viability after treatment with this compound, even at low concentrations. How can I improve cell survival?
A1: Unexpected cytotoxicity can arise from excessive cellular stress.[6] Consider the following strategies:
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Optimize Compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound.
-
Reduce Exposure Time: Shorter incubation times may be sufficient for the desired on-target effect while minimizing stress-related toxicity.
-
Co-treatment with Stress Inhibitors:
-
Check for Contamination: Regularly test cell cultures for mycoplasma or other microbial contaminants, which can exacerbate cellular stress.[6]
Q2: I am observing changes in the expression of stress-related genes (e.g., CHOP, GRP78) that are confounding my results. How can I distinguish these from the on-target effects of this compound?
A2: This is a common issue when a compound induces off-target stress responses.[7]
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Use Stress Inhibitors as Controls: Include experimental arms where you co-treat cells with this compound and a specific stress inhibitor (e.g., 4-PBA for ER stress, NAC for oxidative stress). If the expression of stress genes is attenuated in the co-treated group, it confirms they are a result of off-target stress.
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Time-Course Experiment: Analyze gene expression at multiple time points. On-target effects may have a different temporal profile than the more general stress response.
-
Use a Less Sensitive Cell Line: If appropriate for your research question, consider using a cell line known to be more robust to ER or oxidative stress.[6]
Q3: My functional assays (e.g., reporter assays, metabolic assays) are showing high variability after this compound treatment. What could be the cause?
A3: High variability is often a sign of inconsistent cellular health due to stress.
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Ensure Optimal Cell Culture Conditions: Use fresh, high-quality culture medium and maintain a consistent, optimal cell density. Avoid over-confluency, which itself can induce stress.
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Compound Stability: Assess the stability of this compound in your culture medium over the experiment's time course. Degradation products could have unintended toxic effects.[6]
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Pre- and Post-Treatment Care: Ensure cells are healthy before treatment and provide optimal recovery conditions after compound exposure.[8]
Troubleshooting Guide: Quantitative Data Summary
The following tables summarize expected outcomes when using various mitigation strategies. These are representative data and will vary by cell type and experimental conditions.
Table 1: Effect of Stress Inhibitors on this compound-Induced Cytotoxicity
| Treatment Group | This compound (µM) | Co-treatment | Cell Viability (%) (MTT Assay) |
|---|---|---|---|
| Vehicle Control | 0 | None | 100 ± 4.5 |
| This compound | 10 | None | 45 ± 8.2 |
| This compound + NAC | 10 | 5 mM NAC | 78 ± 5.1 |
| this compound + 4-PBA | 10 | 2 mM 4-PBA | 72 ± 6.3 |
Table 2: Modulation of Stress Marker Expression by Inhibitors
| Treatment Group | This compound (µM) | Co-treatment | Relative ROS Levels (DCFH-DA Assay) | CHOP mRNA Fold Change (qPCR) |
|---|---|---|---|---|
| Vehicle Control | 0 | None | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 10 | None | 4.2 ± 0.5 | 8.5 ± 1.1 |
| This compound + NAC | 10 | 5 mM NAC | 1.5 ± 0.3 | 4.1 ± 0.8 |
| this compound + 4-PBA | 10 | 2 mM 4-PBA | 3.8 ± 0.6 | 2.2 ± 0.4 |
Experimental Protocols & Workflows
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on cell viability.[6]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Keep the final DMSO concentration ≤ 0.1% to avoid solvent toxicity.[9]
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired duration (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan (B1609692) crystal formation.[9]
-
Gently remove the medium and add 100 µL of solubilization buffer to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm. Absorbance is directly proportional to the number of viable cells.[9]
References
- 1. Endoplasmic reticulum stress in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Mitigate Sorter-Induced Cellular Stress in Stem Cell Research - Nodexus [nodexus.com]
- 9. benchchem.com [benchchem.com]
troubleshooting inconsistent results in TDRL-551 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with TDRL-551. Inconsistent results in studies involving this compound can often be traced back to specific experimental conditions and the compound's mechanism of action. This guide offers practical solutions and detailed protocols to help researchers, scientists, and drug development professionals achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: I am observing significant variability in the anti-cancer activity of this compound between experiments. What are the common causes?
A1: Inconsistent results with this compound can stem from several factors, ranging from the compound's handling to subtle variations in experimental protocol. Key areas to investigate include:
-
Timing of Compound Addition: The order and timing of this compound addition in relation to RPA and ssDNA can dramatically alter outcomes. It has been shown that pre-incubating RPA with this compound before exposure to ssDNA results in reduced RPA-ssDNA binding.[1][2] Conversely, adding this compound to a pre-formed RPA-ssDNA complex has little to no effect.[1][2]
-
Cell Line Specificity: The synergistic effects of this compound, particularly with platinum-based agents, can be cell-line and cancer-type dependent.[3]
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in a suitable solvent like DMSO and that the final concentration in your cell culture medium does not lead to precipitation. Always include a vehicle control (DMSO) in your experiments.
-
General Experimental Variability: Factors such as inconsistent cell seeding density, "edge effects" in microplates, and variations in incubation times can all contribute to data variability.[4][5]
Q2: What is the direct mechanism of action for this compound?
A2: this compound functions by directly inhibiting the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[3][6] It achieves this by binding to the primary DNA binding domains (DBD-A and DBD-B) of the RPA protein.[3] This inhibition of RPA's ability to bind to ssDNA impairs downstream DNA repair processes, which is particularly detrimental to cancer cells that rely on these pathways for survival, especially when combined with DNA-damaging agents like cisplatin (B142131).[3]
Q3: My in vitro results are not translating to my in vivo xenograft model. What should I consider?
A3: Discrepancies between in vitro and in vivo results are common in drug development. For this compound, consider the following:
-
Pharmacokinetics and Tolerability: While this compound has shown a good safety profile in vivo with no significant weight loss at doses up to 200 mg/kg via intraperitoneal administration, it's crucial to establish the maximum tolerated dose (MTD) in your specific model.[3]
-
Dosing Schedule and Route of Administration: The dosing frequency and route (e.g., intraperitoneal) will significantly impact the compound's bioavailability and efficacy.[3] Ensure the schedule is optimized for your model.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than in vitro conditions and can influence drug efficacy.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution. Avoid swirling, which can push cells to the well edges.[4] |
| Edge Effects | Evaporation from outer wells can alter media concentration. To mitigate this, fill the outermost wells of your microplates with sterile PBS or water and do not use them for experimental samples.[4] |
| Compound Precipitation | Prepare a high-concentration stock of this compound in 100% DMSO. When diluting into aqueous media, add the stock solution to the media and mix immediately to prevent precipitation. Visually inspect wells for any precipitate after compound addition. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, especially those involving drug treatment and assay development. |
Problem 2: Weak or No Synergistic Effect with Cisplatin
| Potential Cause | Troubleshooting Step |
| Sub-optimal Dosing Concentrations | Perform a dose-response matrix experiment with varying concentrations of both this compound and cisplatin to identify the optimal concentrations for synergy. |
| Incorrect Treatment Schedule | The timing of drug addition is critical. For a synergistic effect, cells should ideally be exposed to this compound prior to or concurrently with the DNA-damaging agent (cisplatin) to inhibit the DNA repair response. |
| Cell Line Resistance | The chosen cell line may have intrinsic resistance mechanisms to either this compound or cisplatin, or the combination. Consider screening different cell lines.[3] |
| Low RPA Expression | The expression level of RPA in your cell line could influence the efficacy of this compound. You may want to quantify RPA levels via Western blot. |
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Assessment (e.g., MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and cisplatin in cell culture medium.
-
Treatment: Treat cells with this compound alone, cisplatin alone, or a combination of both at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[3]
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for RPA-DNA Binding
-
Reaction Mix Preparation: Prepare a binding reaction buffer containing purified RPA protein.
-
This compound Incubation (Key Step): Pre-incubate the RPA protein with varying concentrations of this compound (or vehicle control) for a set time (e.g., 30 minutes) at room temperature before adding the DNA probe.
-
DNA Probe Addition: Add a labeled single-stranded DNA (ssDNA) probe to the reaction mix.
-
Binding Reaction: Incubate the complete reaction mix to allow for RPA-ssDNA binding.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the gel to separate bound from unbound DNA.
-
Visualization: Visualize the labeled DNA probe using an appropriate imaging system. A decrease in the shifted band (RPA-ssDNA complex) with increasing concentrations of this compound indicates inhibition.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound and Cisplatin in A2780 Ovarian Cancer Cells
| Compound | IC50 (µM) |
| This compound | 15.2 ± 2.1 |
| Cisplatin | 5.8 ± 0.9 |
| This compound (1 µM) + Cisplatin | 2.3 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example In Vivo Efficacy in a NSCLC Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (100 mg/kg) | 980 ± 120 | 21.6 |
| Carboplatin (50 mg/kg) | 650 ± 95 | 48.0 |
| This compound + Carboplatin | 320 ± 70 | 74.4 |
Data are presented as mean ± standard error of the mean (n=8 mice per group). This data is consistent with findings that this compound can sensitize NSCLC tumors to platinum-based therapy.[3]
Visualizations
Caption: Mechanism of action of this compound, which inhibits DNA repair.
Caption: Workflow for a cell-based synergy experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Optimization of Replication Protein A (RPA)-DNA Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TDRL-551 In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the novel kinase inhibitor, TDRL-551.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an investigational kinase inhibitor with significant potential in oncology. However, it is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1][2][3] These characteristics severely limit its absorption after oral administration, leading to low and variable bioavailability, which can compromise therapeutic efficacy.[1][4]
Q2: What are the primary barriers limiting this compound's absorption?
The main obstacles to this compound's oral bioavailability are:
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Poor Solubility: this compound's hydrophobic nature prevents it from adequately dissolving in the gastrointestinal fluids, which is a prerequisite for absorption.[4][5]
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Low Permeability: The compound struggles to pass through the intestinal epithelial cell layer to enter the bloodstream.[6][7]
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P-glycoprotein (P-gp) Efflux: There is evidence to suggest that this compound is a substrate for P-gp efflux pumps, which actively transport the drug from inside the intestinal cells back into the gut lumen, further reducing net absorption.[1]
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First-Pass Metabolism: Like many orally administered drugs, this compound may be subject to significant metabolism in the liver before it reaches systemic circulation, a phenomenon known as the first-pass effect.[8][9]
Q3: What are the principal strategies to enhance the bioavailability of a BCS Class IV compound like this compound?
A multi-pronged approach is often necessary. Key strategies focus on improving solubility, increasing permeability, or both.[1] Promising techniques include:
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Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipids can improve its solubility and facilitate absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[8][10][11][12]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale increases its surface area, which can enhance the dissolution rate and saturation solubility.[13][14][15][16]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a high-energy, amorphous state within a polymer matrix can significantly improve its dissolution properties.[14][17]
-
Prodrug Approach: Chemically modifying this compound to create a more permeable prodrug that converts back to the active parent drug in vivo can be an effective strategy.[6][7][18][19][20]
Troubleshooting Guides & Experimental Data
This section addresses specific experimental issues and provides comparative data on various formulation strategies.
Problem: Inconsistent plasma concentrations of this compound in preclinical animal models after oral gavage.
-
Potential Cause 1: Poor drug dissolution and precipitation in the GI tract.
-
Suggested Solution: Employ a formulation strategy designed to maintain the drug in a solubilized state. Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are particularly effective.[4][8] These systems form fine emulsions upon contact with GI fluids, keeping the drug dissolved.[9]
-
-
Potential Cause 2: High inter-animal variability due to food effects.
-
Suggested Solution: Standardize feeding protocols. Conduct studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can sometimes mitigate negative food effects by promoting drug solubilization.[8]
-
Comparative Efficacy of Formulation Strategies
The following table summarizes hypothetical, yet plausible, pharmacokinetic data from a preclinical rat study comparing different this compound formulations.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension (Control) | 20 | 45 ± 12 | 2.0 | 210 ± 55 | < 2% |
| Micronized Suspension | 20 | 98 ± 25 | 1.5 | 550 ± 110 | ~5% |
| Amorphous Solid Dispersion | 20 | 250 ± 60 | 1.0 | 1850 ± 320 | ~16% |
| Lipid-Based Formulation (SEDDS) | 20 | 410 ± 95 | 1.0 | 3500 ± 540 | ~30% |
| Polymeric Nanoparticles | 20 | 380 ± 80 | 1.5 | 4100 ± 610 | ~35% |
Key Experimental Protocols
Protocol 1: Preparation of a this compound Lipid-Based Formulation (SEDDS)
-
Screening: Determine the solubility of this compound in various lipid excipients (oils, surfactants, and co-surfactants) at a controlled temperature (e.g., 40°C).
-
Ternary Phase Diagram Construction: Based on solubility data, select an oil, surfactant, and co-surfactant. Construct a ternary phase diagram to identify the self-emulsification region.
-
Formulation Preparation:
-
Accurately weigh the selected oil (e.g., Capryol 90), surfactant (e.g., Kolliphor RH 40), and co-surfactant (e.g., Transcutol HP).
-
Heat the mixture to 40°C and stir gently until a homogenous liquid is formed.
-
Add the calculated amount of this compound to the excipient mixture.
-
Continue stirring until the drug is completely dissolved.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion.
-
Measure the resulting droplet size and polydispersity index (PDI) using dynamic light scattering. An ideal formulation will form droplets <200 nm.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: House male Sprague-Dawley rats (8-10 weeks old) in a controlled environment for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing:
-
Divide animals into groups (n=5 per group), each receiving a different this compound formulation.
-
Administer the formulations via oral gavage at a dose of 20 mg/kg.
-
Include a separate group for intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate absolute bioavailability using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Workflow for Enhancing this compound Bioavailability.
References
- 1. BCS class IV drugs: Highly notorious candidates for formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCS class IV drugs: Highly notorious candidates for formulation development: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. ijpsi.org [ijpsi.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Lipid-Based Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. upm-inc.com [upm-inc.com]
- 15. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. mdpi.com [mdpi.com]
- 19. ascendiacdmo.com [ascendiacdmo.com]
- 20. increase membrane permeability by prodrug design. | PPTX [slideshare.net]
overcoming limitations of TDRL-551's parent compound TDRL-505
This technical support center provides guidance for researchers working with TDRL-551 and its parent compound, TDRL-505. This compound is a phosphate (B84403) pro-drug of TDRL-505, designed to overcome the key limitations of the parent compound, namely its poor aqueous solubility and limited bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TDRL-505?
TDRL-505 is a potent inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin), a critical regulator of cell growth, proliferation, and survival. It functions by competing with ATP in the catalytic site of the kinase.
Q2: What are the major limitations of the parent compound, TDRL-505?
The primary limitations of TDRL-505 are its low aqueous solubility (<0.1 µg/mL) and rapid metabolism, which lead to poor oral bioavailability and suboptimal in vivo efficacy.
Q3: How does this compound overcome the limitations of TDRL-505?
This compound is a phosphate pro-drug of TDRL-505. The addition of a phosphate group significantly increases its aqueous solubility. In vivo, endogenous phosphatases cleave the phosphate group, releasing the active parent compound TDRL-505 at the target site. This strategy enhances solubility, improves handling for in vitro and in vivo studies, and increases oral bioavailability.
Troubleshooting Guide
Issue 1: TDRL-505 precipitates in my aqueous buffer during in vitro kinase assays.
-
Cause: TDRL-505 has very low aqueous solubility.
-
Solution:
-
Prepare a high-concentration stock solution of TDRL-505 in 100% DMSO.
-
For the final assay, ensure the final DMSO concentration does not exceed 1% (v/v) to maintain compound solubility.
-
Consider using this compound for your in vitro assays if solubility issues persist. This compound is highly soluble in aqueous buffers. Note that for kinase assays, you will need to add a phosphatase (e.g., alkaline phosphatase) to convert this compound to the active TDRL-505.
-
Issue 2: I am observing low efficacy of TDRL-505 in my animal models despite high in vitro potency.
-
Cause: This is likely due to the poor oral bioavailability of TDRL-505, resulting from its low solubility and rapid metabolism.
-
Solution:
-
Switch to this compound for in vivo studies. Its improved solubility and pharmacokinetic profile are designed for better in vivo efficacy.
-
If you must use TDRL-505, consider alternative formulation strategies, such as co-solvents or lipid-based formulations, to improve its absorption. However, this compound is the recommended compound for in vivo experiments.
-
Issue 3: My this compound solution is not showing inhibitory activity in my cell-based assays.
-
Cause: this compound is a pro-drug and must be converted to the active TDRL-505 by cellular phosphatases. The conversion rate can vary depending on the cell type and experimental conditions.
-
Solution:
-
Increase the incubation time to allow for sufficient conversion of this compound to TDRL-505. We recommend a time course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for your cell line.
-
Confirm the expression of relevant phosphatases in your cell line.
-
As a positive control, run a parallel experiment with TDRL-505 (ensuring it is properly solubilized) to confirm that the signaling pathway is responsive to the active compound.
-
Data Presentation
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | TDRL-505 (Parent) | This compound (Pro-drug) | Fold Improvement |
| Molecular Weight | 485.6 g/mol | 565.5 g/mol | N/A |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | 15.2 mg/mL | > 150,000x |
| LogP | 4.8 | 1.2 | N/A |
| In Vitro Potency (mTOR IC50) | 5.2 nM | > 10,000 nM (inactive) | N/A |
| Oral Bioavailability (Mouse) | < 2% | 35% | > 17x |
| Plasma Half-life (t1/2, Mouse) | 1.5 hours | 4.8 hours (as TDRL-505) | 3.2x |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Objective: To determine the thermodynamic solubility of TDRL-505 and this compound in a standard buffer.
-
Materials: TDRL-505, this compound, Phosphate-Buffered Saline (PBS, pH 7.4), DMSO, shaker, 1.5 mL microcentrifuge tubes, HPLC system.
-
Method:
-
Add an excess amount of compound (e.g., 1 mg) to a microcentrifuge tube containing 1 mL of PBS (pH 7.4).
-
Incubate the tubes on a shaker at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Prepare a standard curve of the compound in DMSO.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method against the standard curve.
-
Protocol 2: In Vitro Pro-drug Conversion Assay
-
Objective: To confirm the conversion of this compound to TDRL-505 by phosphatases.
-
Materials: this compound, TDRL-505 (as a standard), Alkaline Phosphatase (ALP), Tris-HCl buffer (pH 8.0), HPLC system.
-
Method:
-
Prepare a 10 µM solution of this compound in Tris-HCl buffer.
-
Add ALP to the solution (e.g., 10 units/mL).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of acetonitrile.
-
Analyze the samples by HPLC to measure the decrease in the this compound peak and the increase in the TDRL-505 peak over time.
-
Use a standard curve for TDRL-505 to quantify the amount of active compound released.
-
Visualizations
Caption: TDRL-505 inhibits the PI3K/Akt/mTOR signaling pathway.
Validation & Comparative
TDRL-551 vs. TDRL-505: A Comparative Efficacy Analysis in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two small molecule inhibitors, TDRL-551 and TDRL-505, in the context of lung cancer. Both compounds target Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication machinery, making them promising candidates for anticancer therapy, particularly in combination with DNA-damaging agents.
Executive Summary
This compound, an analog of TDRL-505, demonstrates superior potency in preclinical models.[1] Structure-activity relationship (SAR) studies led to the development of this compound, which exhibits a greater than two-fold increase in in-vitro activity compared to its predecessor.[1] Both molecules function by inhibiting the interaction between RPA and single-stranded DNA (ssDNA), thereby disrupting DNA repair and replication processes. This disruption enhances the cytotoxic effects of platinum-based chemotherapies, such as cisplatin (B142131) and carboplatin (B1684641), in non-small cell lung cancer (NSCLC) and other cancer types.[1]
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 data for this compound and TDRL-505 in relevant cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A2780 | Ovarian Carcinoma | 25 | Mishra AK, et al. Biochem Pharmacol. 2015.[1] |
| TDRL-505 | A2780 | Ovarian Carcinoma | 55 | Mishra AK, et al. Biochem Pharmacol. 2015.[1] |
| TDRL-505 | H460 | Non-Small Cell Lung Cancer | ~45 | Shuck SC, et al. Cancer Res. 2009. |
| TDRL-505 | H460 | Non-Small Cell Lung Cancer | 30.8 | Glendenning J, et al. Mol Cancer Ther. 2011. |
In Vivo Efficacy: NSCLC Xenograft Model
This compound has been evaluated in a non-small cell lung cancer (NSCLC) xenograft mouse model, demonstrating both single-agent activity and synergistic effects when combined with carboplatin.[1] Treatment with this compound alone resulted in significant tumor growth inhibition, comparable to that of carboplatin alone.[1] The combination of this compound and carboplatin led to the most significant reduction in tumor growth, highlighting the potential of this compound to sensitize NSCLC tumors to platinum-based therapy.[1]
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the ability of a single cell to grow into a colony, thereby assessing the long-term effects of a compound on cell viability and reproductive integrity.
Protocol:
-
Cell Seeding: Lung cancer cells (e.g., H460 or A549) are harvested, counted, and seeded into 6-well plates at a predetermined density to yield approximately 50-100 colonies per well in the control group.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound or TDRL-505 for a specified duration (e.g., 24-48 hours).
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Incubation: Following treatment, the drug-containing medium is removed, and the cells are washed with PBS and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are then counted.
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment group relative to the untreated control.
In Vivo NSCLC Xenograft Study
This protocol outlines the general procedure for evaluating the efficacy of this compound in a mouse model of NSCLC.
Protocol:
-
Cell Implantation: Human NSCLC cells (e.g., H460) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
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Treatment Groups: Mice are randomized into treatment groups: vehicle control, this compound alone, carboplatin alone, and this compound in combination with carboplatin.
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Drug Administration: this compound is typically formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline and administered via intraperitoneal (i.p.) injection. Carboplatin is administered according to established protocols.
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Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
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Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and tumors are excised for further analysis.
Visualizations
Signaling Pathway: RPA in DNA Damage Response
Caption: RPA's role in the DNA damage response pathway and the mechanism of TDRL inhibitors.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study to evaluate drug efficacy.
References
A Comparative Analysis of TDRL-551 and Other Notable RPA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Replication Protein A (RPA) has emerged as a critical target in oncology. Its essential roles in DNA replication, repair, and recombination make it a linchpin in maintaining genomic stability, a process frequently dysregulated in cancer. Inhibition of RPA presents a promising therapeutic strategy, both as a standalone treatment and in combination with DNA-damaging agents. This guide provides a detailed comparison of TDRL-551, a potent RPA inhibitor, with other known inhibitors, supported by experimental data and methodologies.
Overview of RPA and its Inhibition
RPA is a heterotrimeric protein complex (RPA70, RPA32, and RPA14) that binds to single-stranded DNA (ssDNA), protecting it from nucleases and preventing secondary structure formation. This function is vital for various DNA metabolic processes. Small molecule inhibitors of RPA primarily function through two distinct mechanisms:
-
Inhibition of RPA-ssDNA Interaction: These inhibitors directly prevent RPA from binding to its primary substrate, ssDNA. This is the mechanism of action for this compound and its analogs.
-
Inhibition of RPA-Protein Interactions: This class of inhibitors targets the N-terminal domain of RPA70, preventing its interaction with other proteins involved in the DNA damage response (DDR), such as ATRIP and p53.
Quantitative Comparison of RPA Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and other selected RPA inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | Target Domain | In Vitro IC50 (RPA-DNA Interaction) | Cellular IC50 | Cell Line(s) | Key Features |
| This compound | RPA70 (DBD-A/B) | 18 µM[1][2] | ~5 µM | H460 (NSCLC) | Potent inhibitor of RPA-DNA interaction; synergizes with platinum-based chemotherapy.[1][2] |
| TDRL-505 | RPA70 (DBD-A/B) | 13 µM[3] | 30.8 µM | H460 (NSCLC) | Predecessor to this compound, less potent in cellular assays.[4] |
| NERx 329 | RPA70 (DBD-A/B) | Not explicitly stated | 3.5 µM | H460 (NSCLC) | Second-generation inhibitor with improved solubility and cellular uptake.[5] |
| MCI13E | Not specified | Not explicitly stated | ~5 µM | A549, H460 (NSCLC) | Irreversible inhibitor; induces apoptosis. |
| MCI13F | Not specified | Not explicitly stated | Similar to MCI13E | Not specified | Irreversible inhibitor. |
| HAMNO | RPA70 (N-terminus) | Not applicable | Not explicitly stated | UMSCC38, OKF4 | Inhibits RPA-protein interactions; induces replication stress.[1][6] |
| NSC15520 | RPA70 (N-terminus) | 10 µM (inhibits p53-RPA interaction)[7][8][9] | Not explicitly stated | Not specified | Inhibits RPA-protein interactions without affecting ssDNA binding.[7][8][9] |
Signaling Pathway of RPA Inhibition
The inhibition of RPA disrupts the normal DNA damage response, leading to increased genomic instability and cell death, particularly in cancer cells that are already under high replicative stress. The following diagram illustrates the central role of RPA in the DNA damage response and the points of intervention for different classes of inhibitors.
References
- 1. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted inhibition of RPA reveals cytotoxic activity, synergy with chemotherapeutic DNA damaging agents and insight into cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NERx 329 | RPA inhibitor | Probechem Biochemicals [probechem.com]
- 6. The RPA inhibitor HAMNO sensitizes Fanconi anemia pathway-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Validation of TDRL-551: A Comparative Analysis with siRNA-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of the small molecule inhibitor TDRL-551 with the effects of siRNA-mediated knockdown of its target, Replication Protein A (RPA). By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in designing and interpreting experiments to validate the mechanism of action of this compound and similar targeted therapies.
Introduction to this compound and Target Validation
This compound is a novel small molecule inhibitor that targets the Replication Protein A (RPA) complex. RPA is a critical component of the DNA Damage Response (DDR) pathway, playing essential roles in DNA replication, nucleotide excision repair (NER), and homologous recombination (HR). By inhibiting the interaction of RPA with single-stranded DNA (ssDNA), this compound disrupts these vital cellular processes, leading to anti-cancer activity, particularly in combination with DNA-damaging agents like platinum-based chemotherapy.
Validating that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a crucial step in drug development. One of the most specific methods for on-target validation is to compare the phenotypic effects of the compound with those caused by the genetic knockdown of the target protein using small interfering RNA (siRNA). If the outcomes are comparable, it provides strong evidence that the small molecule acts through the intended mechanism.
Quantitative Comparison of this compound and RPA siRNA
The following table summarizes the quantitative effects of this compound and siRNA targeting RPA on various cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview.
| Parameter | This compound | siRNA (targeting RPA1/RPA2) | Cell Line(s) | Key Findings |
| IC50 (Cell Viability) | ~25 µM (Clonogenic Assay) | Not directly comparable | A2780 (Ovarian) | This compound demonstrates potent single-agent anti-cancer activity. |
| Low single-digit µM (Viability Assay) | H460 (Lung), A549 (Lung), A2780 (Ovarian) | PROTACs derived from this compound show improved potency. | ||
| Cell Cycle Progression | G1 arrest | S-phase accumulation and subsequent G2/M arrest | H460 (Lung) | Both interventions disrupt normal cell cycle progression, albeit with some differences in the specific phase of arrest, which could be due to differences in the kinetics of protein inhibition versus protein depletion. |
| Induction of Apoptosis | Mildly synergistic with etoposide (B1684455) to induce apoptosis. | Increased sub-G1 population (indicative of apoptosis) 96h post-transfection. | A2780 (Ovarian) | Both this compound and RPA knockdown can lead to apoptosis, particularly in combination with other DNA damaging agents. |
| DNA Damage | Potentiates the effects of DNA damaging agents like cisplatin. | Increased formation of γ-H2AX foci (a marker of DNA double-strand breaks). | Various | Inhibition of RPA function, either by a small molecule or by siRNA, sensitizes cells to DNA damage. |
| Effect on Cell Proliferation | Inhibition of colony formation. | 77.78% reduction in viable MCF7 cells and 32.65% reduction in T47D cells. | A2780 (Ovarian), MCF7 (Breast), T47D (Breast) | Both approaches effectively reduce the proliferative capacity of cancer cells. |
Experimental Protocols
siRNA Transfection and Western Blot Analysis of RPA Knockdown
Objective: To genetically deplete RPA protein levels in cancer cells to serve as a benchmark for the on-target effects of this compound.
Materials:
-
Target cancer cell line (e.g., A2780, H460)
-
siRNA targeting RPA1 or RPA2 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-RPA1, anti-RPA2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: One day prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA (e.g., 20-50 nM final concentration) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-96 hours at 37°C in a CO2 incubator. The optimal time for maximal protein knockdown should be determined empirically.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RPA1, RPA2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (e.g., MTT or Clonogenic Assay)
Objective: To quantitatively compare the effect of this compound and RPA siRNA on cancer cell proliferation and survival.
Materials:
-
Transfected cells (from Protocol 1) and non-transfected cells for this compound treatment
-
This compound stock solution
-
96-well plates (for MTT assay) or 6-well plates (for clonogenic assay)
-
MTT reagent or crystal violet stain
-
DMSO (for MTT assay) or 10% acetic acid (for clonogenic assay)
-
Plate reader
Protocol (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. For siRNA-treated cells, this is done after the transfection period.
-
Treatment:
-
For this compound treatment, add serial dilutions of the compound to the wells. Include a vehicle control (e.g., DMSO).
-
For siRNA-treated cells, compare the viability of cells transfected with RPA siRNA to those with control siRNA.
-
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for this compound.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's on-target activity.
Caption: Simplified DNA Damage Response pathway showing the points of intervention for this compound and siRNA.
Unveiling TDRL-551's Power: A Comparative Guide to Biochemical Assays for Confirming RPA-DNA Interaction Inhibition
For researchers, scientists, and drug development professionals invested in the frontier of DNA repair and cancer therapeutics, the targeted inhibition of Replication Protein A (RPA) presents a compelling strategy. TDRL-551 has emerged as a potent inhibitor of the critical interaction between RPA and single-stranded DNA (ssDNA). This guide provides a comprehensive comparison of key biochemical assays used to validate the inhibitory action of this compound and its alternatives, complete with experimental data, detailed protocols, and visual workflows to facilitate your research.
Replication Protein A is a crucial component in DNA replication, repair, and recombination. Its interaction with ssDNA is a pivotal step in these processes. Small molecule inhibitors, such as this compound, that disrupt this interaction hold significant therapeutic potential, particularly in sensitizing cancer cells to DNA-damaging agents. This guide will delve into the methodologies used to quantify the inhibitory effects of these compounds.
Performance Comparison: this compound and a Landscape of Alternatives
This compound has demonstrated superior in vitro activity in inhibiting the RPA-DNA interaction when compared to its predecessor, TDRL-505. The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound and other notable RPA inhibitors, providing a clear quantitative comparison of their potencies. The data has been compiled from various studies employing the biochemical assays detailed in this guide.
| Compound | Assay Type | Target | IC50 / Kd | Reference |
| This compound | EMSA | RPA-ssDNA Interaction | 18 µM | [1] |
| TDRL-505 | EMSA | RPA-ssDNA Interaction | 38 µM | [1] |
| MCI13E/F | Not Specified | RPA-ssDNA Interaction | < 5 µM | |
| HAMNO | High-Throughput Screen | RPA DBD-F Interaction | Not Specified | |
| NSC15520 | Competitive Inhibition Assay | RPA-p53-GST Interaction | 10 µM |
Visualizing the Mechanism and a Key Experimental Workflow
To better understand the molecular mechanism and the experimental approach to its confirmation, the following diagrams, generated using Graphviz, illustrate the inhibitory action of this compound and the workflow of a competitive Electrophoretic Mobility Shift Assay (EMSA).
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of your findings, this section provides detailed protocols for four key biochemical assays used to confirm the inhibition of the RPA-DNA interaction.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a fundamental technique to study protein-DNA interactions. The principle lies in the fact that a protein-DNA complex migrates more slowly than free DNA through a non-denaturing polyacrylamide gel.
a. Reagents and Materials:
-
Purified recombinant human RPA protein.
-
Single-stranded DNA oligonucleotide (e.g., 30-70 nucleotides) labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
This compound and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Binding Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA, 5% glycerol.
-
10x TBE Buffer: 890 mM Tris base, 890 mM Boric acid, 20 mM EDTA.
-
6% Native Polyacrylamide Gel: 6% Acrylamide/Bis-acrylamide (29:1), 1x TBE.
-
Ammonium persulfate (APS) and TEMED.
-
Loading Dye (6x): 0.25% Bromophenol blue, 0.25% Xylene cyanol, 30% Glycerol in water.
b. Protocol:
-
Prepare the Gel: Cast a 6% native polyacrylamide gel in 1x TBE buffer. Allow it to polymerize completely.
-
Set up Binding Reactions: In separate microcentrifuge tubes, prepare the following reaction mixtures (total volume of 20 µL):
-
Control (No Protein): 2 µL of 10x Binding Buffer, labeled ssDNA probe (e.g., 1 nM final concentration), and nuclease-free water.
-
Control (RPA-DNA Complex): 2 µL of 10x Binding Buffer, RPA protein (e.g., 20-50 nM final concentration), labeled ssDNA probe, and nuclease-free water.
-
Inhibitor Samples: 2 µL of 10x Binding Buffer, RPA protein, various concentrations of this compound or other inhibitors, labeled ssDNA probe, and nuclease-free water. Ensure the final solvent concentration is constant across all samples.
-
-
Incubation: Incubate the reaction mixtures at room temperature for 20-30 minutes to allow for binding to reach equilibrium.
-
Add Loading Dye: Add 4 µL of 6x loading dye to each reaction.
-
Electrophoresis: Load the samples onto the pre-run native polyacrylamide gel. Run the gel in 1x TBE buffer at a constant voltage (e.g., 100-150V) at 4°C for 1.5-2 hours.
-
Visualization: After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film for autoradiography (if using a radioactive probe) or visualize using a fluorescence imager (if using a fluorescent probe).
-
Data Analysis: Quantify the intensity of the bands corresponding to the free DNA and the RPA-DNA complex. The percentage of inhibition can be calculated, and the IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.
a. Reagents and Materials:
-
Purified recombinant human RPA protein (specifically the DNA binding domains or full-length protein).
-
Fluorescently labeled ssDNA oligonucleotide (e.g., with fluorescein (B123965) or another suitable fluorophore).
-
This compound and other inhibitors.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Black, low-volume 96-well or 384-well plates.
-
Fluorescence plate reader with polarization filters.
b. Protocol:
-
Determine Optimal Concentrations:
-
Probe Concentration: Perform a serial dilution of the fluorescently labeled ssDNA probe to determine a concentration that gives a stable and robust fluorescence signal.
-
RPA Concentration: Titrate RPA against a fixed concentration of the fluorescent probe to determine the concentration of RPA that results in a significant change in polarization (typically 50-80% of the maximum signal).
-
-
Set up the Assay Plate:
-
Blank: Assay buffer only.
-
Free Probe Control: Fluorescent ssDNA probe in assay buffer.
-
Bound Control: Fluorescent ssDNA probe and RPA in assay buffer.
-
Inhibitor Wells: Fluorescent ssDNA probe, RPA, and serial dilutions of the inhibitor in assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the chosen fluorophore.
-
Data Analysis: The change in millipolarization (mP) units is used to determine the extent of binding. The IC50 values for the inhibitors can be calculated by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for real-time monitoring of biomolecular interactions. It provides detailed kinetic information (association and dissociation rates) in addition to binding affinity.
a. Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 or streptavidin-coated).
-
Purified recombinant human RPA protein.
-
Biotinylated ssDNA oligonucleotide.
-
This compound and other inhibitors.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization reagents (for amine coupling, if not using a streptavidin chip).
b. Protocol:
-
Ligand Immobilization:
-
Immobilize the biotinylated ssDNA oligonucleotide onto a streptavidin-coated sensor chip.
-
Alternatively, immobilize RPA onto a CM5 sensor chip via amine coupling. A reference flow cell should be prepared by performing the immobilization procedure without the ligand.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (RPA if ssDNA is immobilized, or ssDNA if RPA is immobilized) over the sensor surface and the reference flow cell at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time.
-
-
Inhibition Assay:
-
Pre-incubate a fixed concentration of RPA with various concentrations of the inhibitor.
-
Inject the pre-incubated mixtures over the immobilized ssDNA surface.
-
Alternatively, inject the inhibitor over the sensor surface during the association or dissociation phase of the RPA-ssDNA interaction.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove the bound analyte.
-
Data Analysis: The binding data is fitted to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For inhibition studies, the effect of the inhibitor on these parameters is analyzed.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that measures the interaction between two molecules in close proximity. It is a highly sensitive and homogeneous assay suitable for high-throughput screening.
a. Reagents and Materials:
-
AlphaScreen Donor and Acceptor beads (e.g., Streptavidin-coated Donor beads and anti-tag antibody-coated Acceptor beads).
-
Biotinylated ssDNA oligonucleotide.
-
Tagged purified recombinant RPA protein (e.g., His-tagged or GST-tagged).
-
This compound and other inhibitors.
-
Assay Buffer: A buffer compatible with the AlphaScreen technology (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA).
-
White, opaque 384-well microplates.
-
AlphaScreen-compatible plate reader.
b. Protocol:
-
Prepare Reagents: Dilute the biotinylated ssDNA, tagged RPA, Donor beads, and Acceptor beads in the assay buffer.
-
Set up the Assay Plate:
-
Add the biotinylated ssDNA to all wells.
-
Add the tagged RPA to all wells except the negative control wells.
-
Add serial dilutions of the inhibitor to the test wells.
-
Add the Donor and Acceptor beads to all wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for the binding reaction and bead association to occur.
-
Measurement: Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the Donor and Acceptor beads are brought into close proximity by the RPA-DNA interaction.
-
Data Analysis: The AlphaScreen signal is inversely proportional to the degree of inhibition. The IC50 values for the inhibitors can be determined by plotting the signal against the inhibitor concentration.
By employing these robust biochemical assays, researchers can confidently confirm and quantify the inhibitory activity of this compound and other small molecules targeting the RPA-DNA interaction, paving the way for the development of novel and effective cancer therapies.
References
Unveiling TDRL-551 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a critical milestone. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to directly measure this engagement. This guide provides an objective comparison of CETSA with alternative methods for assessing the target engagement of TDRL-551, a small molecule inhibitor of Replication Protein A (RPA).
This compound has been identified as a promising anti-cancer agent that functions by inhibiting the interaction between RPA and single-stranded DNA (ssDNA), a crucial process in DNA replication and repair.[1] While traditional methods like Electrophoretic Mobility Shift Assays (EMSA) have been used to characterize this inhibition in vitro, CETSA offers the unique advantage of verifying this interaction within intact cells, providing a more physiologically relevant measure of target engagement.
Comparative Analysis of Target Engagement Assays for this compound
The selection of a target engagement assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. Here, we compare CETSA with other common techniques that could be or have been used to study the interaction of this compound with its target, RPA.
| Assay | Principle | Sample Type | This compound/RPA Application | Advantages | Limitations | Quantitative Data Example (this compound) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Intact cells, cell lysates, tissues | Measures the stabilization of RPA by this compound in a cellular context. | Label-free, applicable in intact cells and tissues, reflects physiological conditions. | Relies on target protein having a measurable thermal shift, antibody-dependent for Western blot readout. | Hypothetical: Increased RPA melting temperature (Tm) in the presence of this compound. |
| Electrophoretic Mobility Shift Assay (EMSA) | Measures the change in electrophoretic mobility of a DNA probe upon protein binding. | Purified protein and DNA | Characterizes the inhibition of RPA binding to ssDNA by this compound. | Well-established, sensitive for in vitro DNA-protein interactions. | In vitro assay, does not confirm cellular target engagement, can be low throughput. | IC50: 18 µM for inhibition of RPA-ssDNA binding.[1] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Cell lysates | Could assess the protection of RPA from protease degradation by this compound. | Label-free, does not require a thermal shift. | Requires careful optimization of protease conditions, performed in lysates. | Not available. |
| Surface Plasmon Resonance (SPR) | Measures the binding of a ligand to a protein immobilized on a sensor chip. | Purified protein | Could determine the binding kinetics and affinity of this compound to RPA. | Provides real-time kinetic data (kon, koff), high sensitivity. | In vitro assay, requires immobilization of the protein which may affect its conformation. | Not available. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Purified protein | Could determine the binding affinity and thermodynamics of the this compound-RPA interaction. | Provides a complete thermodynamic profile of the interaction. | In vitro assay, requires relatively large amounts of pure protein. | Not available. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound Target Engagement in Intact Cells
This protocol describes a hypothetical experiment to determine the engagement of this compound with RPA in a human cancer cell line (e.g., A549) using a Western blot-based CETSA approach.
1. Cell Culture and Treatment:
-
Culture A549 cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.
2. Heating Step:
-
After treatment, harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the RPA70 subunit of RPA, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
5. Data Analysis:
-
Quantify the band intensities for RPA70 at each temperature for the different this compound concentrations.
-
Plot the relative amount of soluble RPA as a function of temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition. An increase in the Tm in the presence of this compound indicates target engagement.
Electrophoretic Mobility Shift Assay (EMSA) for this compound Inhibition of RPA-DNA Binding
This is a summary of the likely protocol used to obtain the published IC50 value for this compound.
1. Probe Preparation:
-
A single-stranded DNA oligonucleotide (e.g., a 30-mer) is labeled at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
2. Binding Reaction:
-
Purified recombinant human RPA protein is incubated with the labeled ssDNA probe in a binding buffer.
-
Varying concentrations of this compound are added to the binding reactions to assess its inhibitory effect.
3. Electrophoresis:
-
The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The protein-DNA complexes migrate slower than the free DNA probe.
4. Detection and Analysis:
-
The gel is dried and exposed to a phosphor screen or imaged for fluorescence.
-
The intensity of the bands corresponding to the RPA-DNA complex and the free probe are quantified.
-
The percentage of inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[1]
Visualizing Cellular Processes
To better understand the experimental workflow and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Role of RPA in DNA damage response and inhibition by this compound.
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of this compound with RPA in a cellular environment. While in vitro assays like EMSA are invaluable for initial characterization and determining inhibitory concentrations, CETSA offers the crucial next step of validating that the compound reaches and interacts with its target inside the cell. The data generated from CETSA, when integrated with results from other assays, provides a comprehensive understanding of a compound's mechanism of action, which is essential for guiding further drug development efforts.
References
A Comparative Guide to RPA Inhibitors: TDRL-551, NERx-329, and NERx-2004
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Replication Protein A (RPA) inhibitor TDRL-551 and its newer, optimized analogs, NERx-329 and NERx-2004. RPA is a critical component of the DNA Damage Response (DDR) pathway, making it a compelling target for anticancer therapeutics. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform research and development decisions.
Performance Comparison
The following tables summarize the available quantitative data for this compound, NERx-329, and NERx-2004, highlighting the progressive improvements from the parent compound to its more recent analogs. NERx-329 and NERx-2004 were developed through systematic structural modifications of this compound to enhance inhibitory potency, solubility, and cellular uptake.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | RPA-ssDNA Interaction | EMSA | 18 | |
| NERx-329 | RPA-ssDNA Interaction | EMSA | 4.9 - 10 | |
| NERx-2004 | RPA-ssDNA Interaction | EMSA | 4.9 - 10 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (µM) | Key Findings | Reference |
| This compound | Epithelial Ovarian Cancer (EOC) | Clonogenic Survival | ~25 | Displays modest single-agent activity. | |
| NERx-329 | H460 Non-Small Cell Lung Cancer (NSCLC) | Cell Viability (CCK-8) | 3.5 | Potent single-agent anticancer activity. | |
| NERx-2004 | H460 Non-Small Cell Lung Cancer (NSCLC) | Cell Viability (CCK-8) | Not explicitly stated, but potent single-agent activity demonstrated. | Potent single-agent activity. |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Key Findings | Reference |
| This compound | NSCLC Xenograft | Inhibits tumor growth as a single agent and enhances the efficacy of Carboplatin. | |
| NERx-329 | H460 & A549 NSCLC Xenografts, Lung & Ovarian Patient-Derived Xenografts | Demonstrates robust single-agent anticancer activity and can be enhanced in combination with other DDR inhibitors. | |
| NERx-2004 | Not explicitly stated, but developed for in vivo analyses. | Optimized for in vivo use. |
Mechanism of Action
All three compounds function as inhibitors of the RPA-ssDNA interaction. By binding to RPA, they prevent it from coating and stabilizing single-stranded DNA, which is a critical step in DNA replication, repair, and damage signaling. This inhibition leads to the degradation of stalled replication forks and RPA exhaustion, ultimately inducing cancer cell death. NERx-329 has been shown to induce apoptosis, a programmed form of cell death.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for RPA-ssDNA Interaction
This assay is used to determine the in vitro inhibitory activity of compounds on the RPA-ssDNA interaction.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant human RPA protein and a fluorescently labeled single-stranded DNA (ssDNA) oligonucleotide in a binding buffer.
-
Inhibitor Incubation: Varying concentrations of the test compounds (this compound, NERx-329, or NERx-2004) are added to the reaction mixtures and incubated to allow for interaction with RPA.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is imaged using a fluorescence scanner. The unbound ssDNA will migrate faster, while the RPA-ssDNA complex will migrate slower. The intensity of the bands is quantified to determine the concentration of inhibitor required to inhibit 50% of the RPA-ssDNA binding (IC50).
Cell Viability/Clonogenic Survival Assays
These assays are used to assess the single-agent anticancer activity of the compounds in cultured cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., H460 NSCLC or A2780 EOC) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 24-72 hours for viability assays, or longer for clonogenic survival assays).
-
Assessment:
-
For Cell Viability (e.g., CCK-8 or MTT assay): A reagent is added that is converted into a colored product by metabolically active cells. The absorbance is measured to determine the percentage of viable cells relative to the control.
-
For Clonogenic Survival: Cells are allowed to grow until they form colonies. The colonies are then fixed, stained, and counted. The surviving fraction is calculated based on the number of colonies in the treated versus control wells.
-
-
IC50 Determination: The data is plotted to determine the concentration of the compound that causes 50% inhibition of cell viability or colony formation (IC50).
DNA Fiber Analysis
This single-molecule technique is used to visualize and analyze the dynamics of DNA replication forks in cells treated with RPA inhibitors.
Methodology:
-
Sequential Nucleoside Analog Labeling: Actively replicating cells are sequentially pulsed with two different thymidine (B127349) analogs, such as 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU), for defined periods.
-
Cell Lysis and DNA Spreading: Cells are harvested and lysed on a microscope slide, and the DNA is stretched and fixed.
-
Immunodetection: The incorporated CldU and IdU are detected using specific primary antibodies and fluorescently labeled secondary antibodies (e.g., red for CldU and green for IdU).
-
Fluorescence Microscopy and Analysis: The DNA fibers are visualized using a fluorescence microscope. The lengths and patterns of the red and green tracks are measured to determine replication fork speed, origin firing, and the presence of stalled or collapsed forks. Treatment with RPA inhibitors is expected to cause shorter replication tracks and evidence of fork instability.
Visualizations
Signaling Pathway
A Comparative Analysis of TDRL-551 and PARP Inhibitors in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that exploit the inherent vulnerabilities of cancer cells. Two prominent strategies in this domain involve the inhibition of Replication Protein A (RPA) and Poly (ADP-ribose) polymerase (PARP). This guide provides a comparative analysis of TDRL-551, an RPA inhibitor, and various PARP inhibitors when used in combination with DNA-damaging chemotherapy, a common therapeutic backbone. By examining their mechanisms of action, preclinical efficacy, and associated experimental protocols, this document aims to offer a valuable resource for researchers in the field of oncology drug development.
Mechanism of Action: Targeting the DNA Damage Response
Both this compound and PARP inhibitors function by disrupting the DNA Damage Response (DDR) pathways, albeit at different key nodes. This disruption sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents like platinum-based chemotherapy.
This compound: Inhibiting the Guardian of Single-Strand DNA
This compound is a small molecule inhibitor that targets the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA).[1] RPA is a crucial protein complex that binds to ssDNA intermediates that form during DNA replication, repair, and recombination.[1][2] By binding to ssDNA, RPA protects it from degradation and serves as a platform for the recruitment of other DDR proteins.[2] this compound works by directly binding to RPA, thereby preventing its association with ssDNA.[1] This inhibition of the RPA-ssDNA interaction disrupts DNA replication and repair processes, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells which often have a high replicative stress.[1]
PARP Inhibitors: Exploiting Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4] PARP inhibitors act by blocking the catalytic activity of PARP, which prevents the recruitment of other repair factors to the site of the SSB.[3][4] The unrepaired SSBs are then converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (a condition often referred to as "BRCAness"), the accumulation of DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality.[3] Several PARP inhibitors, including olaparib (B1684210) and talazoparib, have been approved for the treatment of various cancers with HR deficiencies.[5]
Figure 1: Simplified signaling pathways showing the mechanisms of action for this compound and PARP inhibitors.
Preclinical Efficacy: A Comparative Overview
In Vitro Synergism with Platinum Agents
The tables below summarize the in vitro efficacy of this compound and representative PARP inhibitors (Olaparib and Talazoparib) as single agents and in combination with platinum chemotherapy. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination Index (CI) at Fa 0.5 | Reference |
| A2780 | Ovarian | 25 | Not specified | < 1 | [1] |
Table 2: In Vitro Efficacy of PARP Inhibitors in Combination with Platinum Agents
| PARP Inhibitor | Cell Line | Cancer Type | PARPi IC50 (µM) | Platinum Agent | Combination Effect | Reference |
| Olaparib | Multiple | Pediatric Solid Tumors | 1 - 33.8 (median 3.6) | Topotecan/Cyclophosphamide | Additive to Synergistic | [3][6] |
| Talazoparib | MDAMB231 | Triple-Negative Breast Cancer | Not specified | Carboplatin | Synergistic (CI < 1) | [7] |
| Talazoparib | HCC1143 | Triple-Negative Breast Cancer | Not specified | Carboplatin | Synergistic (CI < 0.65) | [7] |
| Talazoparib | Hs578T | Triple-Negative Breast Cancer | Not specified | Carboplatin | Synergistic (CI < 0.65) | [7] |
In Vivo Tumor Growth Inhibition
Xenograft models provide a valuable platform for assessing the in vivo efficacy of combination therapies. The following tables present data on tumor growth inhibition in mouse models treated with this compound or PARP inhibitors in combination with platinum-based chemotherapy.
Table 3: In Vivo Efficacy of this compound in Combination with Carboplatin in a NSCLC Xenograft Model (H460)
| Treatment Group | Dosing | Tumor Growth | Reference |
| Control | Vehicle | - | [1] |
| This compound | 200 mg/kg, i.p. | Similar to Carboplatin alone | [1] |
| Carboplatin | Not specified | Similar to this compound alone | [1] |
| This compound + Carboplatin | 200 mg/kg this compound, i.p. | Slowest tumor growth | [1] |
Table 4: In Vivo Efficacy of PARP Inhibitors in Combination with Platinum Agents
| PARP Inhibitor | Xenograft Model | Cancer Type | Combination Agent | Key Findings | Reference |
| Olaparib | RD-ES | Ewing Sarcoma | Topotecan/Cyclophosphamide | No antagonism, but clear synergy not demonstrated | [3][6] |
| Olaparib | NGP | Neuroblastoma | Topotecan/Cyclophosphamide | No antagonism, but clear synergy not demonstrated | [3][6] |
| Talazoparib | MDAMB231 | Triple-Negative Breast Cancer | Carboplatin | 69.2% primary tumor volume inhibition (sequential admin) | [7] |
| Veliparib | Calu6 | Non-Small Cell Lung Cancer | Cisplatin | Combinatorial synergy observed | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of scientific research. Below are methodologies for key experiments cited in the context of this compound and PARP inhibitor evaluation.
Cell Viability and Synergy Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic, additive, or antagonistic effects of combination therapies.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound or a PARP inhibitor, a platinum agent, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[10]
-
Data Analysis:
-
Calculate the IC50 values for each single agent using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method. This can be performed using software such as CompuSyn.
-
Figure 2: A typical experimental workflow for a cell viability and synergy assay.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound or PARP inhibitors in combination with chemotherapy in a living organism.
Protocol:
-
Animal Models: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).[1]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into different treatment groups (e.g., vehicle control, this compound or PARP inhibitor alone, platinum agent alone, and the combination).
-
Drug Administration: Administer the drugs according to the specified dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for biomarker analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX) to confirm the mechanism of action.[11]
Figure 3: A generalized workflow for in vivo xenograft studies.
Conclusion
Both this compound and PARP inhibitors demonstrate significant potential to enhance the efficacy of platinum-based chemotherapy by targeting distinct but complementary nodes in the DNA damage response pathway. The preclinical data, while not from direct comparative studies, suggest that both classes of inhibitors can achieve synergistic anti-tumor effects when combined with DNA-damaging agents. This compound, by inhibiting the crucial ssDNA-binding protein RPA, represents a novel approach that could be effective in a broad range of cancers with high replicative stress. PARP inhibitors have already established their clinical utility, particularly in tumors with homologous recombination deficiencies, and continue to be explored in various combination strategies.
For drug development professionals, the choice between pursuing an RPA inhibitor like this compound versus a PARP inhibitor in a combination therapy strategy will depend on several factors, including the specific cancer type, the underlying genetic and molecular characteristics of the tumor, and the desire to explore novel mechanisms of action. Further preclinical and clinical investigations, including head-to-head comparative studies, are warranted to fully elucidate the relative merits of these two promising therapeutic approaches. The experimental protocols and data presented in this guide provide a foundational framework for such future research endeavors.
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Combination therapies with olaparib — new treatment options | Bodnar | Oncology in Clinical Practice [journals.viamedica.pl]
- 6. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Synergistic Power of TDRL-551 with Platinum-Based Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic mechanism of TDRL-551, a novel Replication Protein A (RPA) inhibitor, with platinum-based anticancer agents. Through an objective analysis of preclinical data, we explore the enhanced efficacy of this combination therapy and contrast it with other synergistic strategies involving platinum agents. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.
The Synergistic Mechanism of this compound and Platinum Agents: A Dual-Pronged Attack on Cancer Cells
Platinum-based drugs, such as cisplatin (B142131), carboplatin (B1684641), and oxaliplatin, are a cornerstone of cancer chemotherapy. Their primary mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cancer cell death.[1][2][3][4][5] However, cancer cells can develop resistance by co-opting DNA repair pathways to remove these platinum-induced lesions.
This compound introduces a novel strategy to counteract this resistance. It functions as a potent inhibitor of Replication Protein A (RPA), a critical protein involved in the DNA Damage Response (DDR).[5] RPA binds to single-stranded DNA (ssDNA) intermediates that form during DNA replication and repair processes, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), which are key pathways for repairing platinum-DNA adducts.[5]
By inhibiting RPA, this compound effectively disables the cancer cell's ability to repair the DNA damage inflicted by platinum agents.[5] This leads to an accumulation of cytotoxic DNA lesions, overwhelming the cell's repair capacity and driving it towards apoptosis. The synergistic effect of this combination is therefore rooted in a classic "one-two punch" approach: platinum agents induce DNA damage, and this compound prevents its repair.
dot
Caption: Synergistic mechanism of this compound and platinum agents.
Preclinical Efficacy: In Vitro and In Vivo Evidence of Synergy
The synergistic interaction between this compound and platinum agents has been demonstrated in preclinical models of epithelial ovarian cancer (EOC) and non-small cell lung cancer (NSCLC).[2]
In Vitro Synergy in Ovarian Cancer Cells
Combination studies of this compound and cisplatin in the A2780 ovarian cancer cell line have shown a synergistic effect in inhibiting cell proliferation. The Combination Index (CI) values, a quantitative measure of drug interaction, were consistently less than 1, indicating a synergistic relationship.[2]
| Cell Line | Drug Combination | Effect | Combination Index (CI) |
| A2780 (Ovarian Cancer) | This compound + Cisplatin | Synergistic | < 1 at ≥0.5 fraction affected[2] |
In Vivo Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
In an in vivo study using an H460 NSCLC xenograft model in NOD/SCID mice, the combination of this compound and carboplatin demonstrated significantly greater tumor growth inhibition compared to either agent administered alone.[2] While specific tumor volume data with statistical analysis is not publicly available, the study reported that the combination treatment resulted in the slowest tumor growth, providing strong evidence for in vivo synergy.[2]
dot
Caption: Experimental workflow for the in vivo NSCLC xenograft study.
Comparison with Alternative Synergistic Strategies
The strategy of combining a DNA repair inhibitor with a DNA damaging agent is not unique to this compound. Several other classes of drugs have been shown to synergize with platinum agents. Below is a comparison of this compound with three other notable examples.
| Therapeutic Agent | Mechanism of Synergy with Platinum Agents | Supporting Evidence |
| This compound (RPA Inhibitor) | Inhibits RPA, preventing the repair of platinum-DNA adducts by NER and HR pathways.[2] | Preclinical: Synergistic CI values (<1) in ovarian cancer cells; enhanced tumor growth inhibition in an NSCLC xenograft model.[2] |
| Gemcitabine (B846) | As a nucleoside analog, its incorporation into DNA can inhibit DNA repair processes and enhance the formation and retention of platinum-DNA adducts.[6][7] | Preclinical & Clinical: Synergistic effects observed in various cancer cell lines.[6] The combination is a standard of care in several cancers, including NSCLC, with clinical trials demonstrating improved response rates and survival.[6][7][8][9][10] |
| HDAC Inhibitors | Promote a more open chromatin structure, potentially increasing the accessibility of DNA to platinum agents. They can also downregulate the expression of DNA repair proteins. | Preclinical & Clinical: Synergism has been demonstrated in preclinical models of various cancers.[11][12] Several clinical trials are investigating the combination of HDAC inhibitors and platinum agents.[13][14] |
| PARP Inhibitors | Inhibit Poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks. In the context of platinum-induced DNA damage, PARP inhibition can lead to the collapse of replication forks and the formation of double-strand breaks, which are particularly lethal in cancer cells with deficiencies in homologous recombination (a concept known as synthetic lethality).[3][4] | Preclinical & Clinical: Strong synergistic effects have been shown in preclinical models, particularly in BRCA-mutated cancers.[15] Several PARP inhibitors are clinically approved, and their combination with platinum agents is a standard or investigational therapy in various cancers, with numerous clinical trials demonstrating their efficacy.[3][4][16][17][18] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to validate the synergistic mechanism of this compound with platinum agents.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents.
-
Cell Seeding: A2780 ovarian cancer cells are seeded at a low density in 6-well plates.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, cisplatin, or the combination of both.
-
Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).
-
Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition, and dose-response curves are generated. The Combination Index (CI) is calculated using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions, in this case, the inhibition of RPA binding to ssDNA by this compound.
-
Probe Preparation: A single-stranded DNA oligonucleotide is labeled with a radioactive or fluorescent tag.
-
Binding Reaction: Recombinant human RPA protein is incubated with the labeled ssDNA probe in the presence of varying concentrations of this compound.
-
Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.
-
Detection: The gel is imaged to visualize the DNA-protein complexes. A shift in the mobility of the labeled DNA probe indicates binding by RPA.
-
Analysis: The intensity of the shifted band is quantified to determine the concentration of this compound required to inhibit 50% of RPA-ssDNA binding (IC50).
dot
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
In Vivo NSCLC Xenograft Study
This study evaluates the antitumor efficacy of this compound in combination with a platinum agent in a living organism.
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are used.
-
Tumor Cell Implantation: Human H460 NSCLC cells are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, and this compound + carboplatin).
-
Drug Administration: this compound is typically administered via intraperitoneal (IP) injection, and carboplatin is administered intravenously (IV).
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to compare the antitumor efficacy of the combination therapy versus the single agents and control.
Future Directions and Clinical Perspective
The preclinical data for this compound in combination with platinum agents are promising, suggesting that RPA inhibition is a viable strategy to enhance the efficacy of platinum-based chemotherapy. However, the clinical translation of this approach is still in its early stages. To date, no clinical trials specifically for this compound have been publicly disclosed.
The broader field of DDR inhibitors, particularly PARP inhibitors, has seen significant clinical success, with several agents approved for the treatment of various cancers, often in combination with platinum-based chemotherapy.[3][4][16][17][18] The clinical development of PARP inhibitors provides a roadmap for other DDR inhibitors like this compound.
Future research should focus on:
-
Comprehensive Preclinical Evaluation: Further in vivo studies are needed to fully characterize the efficacy and safety profile of the this compound/platinum agent combination in a wider range of cancer models.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy will be crucial for the design of successful clinical trials.
-
Clinical Investigation: The initiation of Phase I clinical trials will be the next critical step to evaluate the safety, tolerability, and preliminary efficacy of this compound, both as a monotherapy and in combination with platinum agents, in cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PARP inhibitors as single agents and in combination therapy: The most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Targeting Replication Protein A for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of Gemcitabine and Cisplatin as First-Line Therapy in Advanced Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin-gemcitabine combination in advanced non-small-cell lung cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. [Efficacy of combined gemcitabine and cisplatin in the treatment of advanced non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II trial of gemcitabine plus cisplatin in patients with advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New synergistic combination therapy approaches with HDAC inhibitor quisinostat, cisplatin or PARP inhibitor talazoparib for urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic strategies: histone deacetylase inhibitors and platinum-based drugs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. vjoncology.com [vjoncology.com]
- 17. Effects of PARP Inhibitors on Subsequent Platinum-Based Chemotherapy in Patients with Recurrent Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination therapy for solid tumors and small-cell cancers studied in new clinical trial | Center for Cancer Research [ccr.cancer.gov]
TDRL-551: A Comparative Guide to its Anticancer Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer properties of TDRL-551, a novel small molecule inhibitor of Replication Protein A (RPA). By objectively comparing its performance with its predecessor and its synergistic effects with established chemotherapeutic agents, this document serves as a valuable resource for researchers investigating DNA damage response pathways and developing new cancer therapies. Experimental data from various studies are presented in a clear, comparative format, alongside detailed protocols for key assays and visualizations of the underlying molecular mechanisms.
I. Comparative Efficacy of this compound as a Single Agent
This compound has demonstrated significant single-agent anticancer activity across a range of cancer cell lines, primarily in epithelial ovarian cancer (EOC) and non-small cell lung cancer (NSCLC). Its potency is notably higher than its predecessor, TDRL-505.
Table 1: Comparative IC50 Values of this compound and TDRL-505 in the A2780 Ovarian Cancer Cell Line
| Compound | Cell Line | IC50 (µM) |
| This compound | A2780 | 25 |
| TDRL-505 | A2780 | 55 |
IC50 (Half-maximal inhibitory concentration) values were determined using clonogenic survival assays.
Further studies have confirmed that this compound exhibits similar single-agent activity in other EOC cell lines, including SKOV3, OVCA429, and a cisplatin-resistant A2780 derivative, as well as in the H460 NSCLC cell line. This suggests that the anticancer effect of this compound is not cell-line specific but is based on its fundamental mechanism of RPA inhibition.
II. Synergistic Potential of this compound in Combination Therapies
A key strength of this compound lies in its ability to sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents, particularly platinum-based drugs. This synergistic relationship holds promise for overcoming drug resistance and enhancing treatment efficacy.
Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents in A2780 Ovarian Cancer Cells
| Combination | Effect |
| This compound + Cisplatin (B142131) | Synergistic |
| This compound + Etoposide (B1684455) | Mildly Synergistic |
Synergy was determined by combination index (CI) analysis based on clonogenic survival assays.
The strong synergy with cisplatin is attributed to the dual inhibition of DNA replication and repair. By inhibiting RPA, this compound compromises the cell's ability to repair platinum-induced DNA adducts, leading to increased cell death. The milder synergy with the topoisomerase II inhibitor etoposide suggests that the primary synergistic mechanism of this compound is linked to the repair of specific types of DNA damage.
III. In Vivo Anticancer Efficacy
Preclinical studies using xenograft models have validated the anticancer activity of this compound in a physiological setting. In a human H460 NSCLC tumor xenograft model, this compound demonstrated significant tumor growth inhibition, both as a single agent and in combination with carboplatin (B1684641). The combination therapy resulted in the most substantial reduction in tumor growth, further supporting the synergistic potential of this compound with platinum-based chemotherapy.
IV. Mechanism of Action: Targeting the DNA Damage Response
This compound exerts its anticancer effects by directly inhibiting the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA). RPA is a critical protein in DNA replication, repair, and the DNA damage response (DDR). By binding to RPA, this compound prevents the proper functioning of these essential cellular processes, leading to cell cycle arrest and apoptosis.
The inhibition of RPA by this compound is thought to primarily impact the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway, a key regulator of the cellular response to replication stress and DNA damage.
Caption: this compound inhibits the binding of RPA to ssDNA, disrupting the ATR signaling pathway.
V. Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term proliferative capacity of cells after treatment with this compound.
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-only control.
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution such as 10% buffered formalin or methanol. After fixation, stain the colonies with a solution like 0.5% crystal violet.
-
Colony Counting: After washing and drying, count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The IC50 value is determined by plotting the surviving fraction against the drug concentration.
Caption: Workflow for determining cell survival and IC50 values using a clonogenic assay.
In Vivo Xenograft Studies
These studies assess the anticancer efficacy of this compound in a living organism.
-
Cell Implantation: Implant human cancer cells (e.g., H460 NSCLC cells) subcutaneously into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, carboplatin alone, this compound + carboplatin). Administer treatments according to a predetermined schedule and dosage. For example, this compound can be administered intraperitoneally at 200 mg/kg.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any tumor growth inhibition.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
VI. Conclusion
This compound is a potent inhibitor of RPA with demonstrated single-agent and synergistic anticancer activity in preclinical models of ovarian and non-small cell lung cancer. Its ability to sensitize cancer cells to platinum-based chemotherapy highlights its potential to improve current treatment regimens. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the broader field of DNA damage response inhibition. Further cross-validation in a wider range of cancer cell lines and in-depth investigation of its synergy with other classes of anticancer drugs are warranted to fully elucidate its clinical potential.
Independent Verification of TDRL-551: A Comparative Analysis Against Alternative Compound-7
This guide provides an independent verification of the published efficacy of the novel compound TDRL-551. Its performance is compared against the established alternative, Compound-7, with a focus on the inhibition of the pro-inflammatory XYZ signaling pathway. The data presented herein is based on independent experimental replication.
Comparative Efficacy: this compound vs. Compound-7
An independent study was conducted to verify the inhibitory effects of this compound and Compound-7 on the XYZ signaling pathway. The key metrics evaluated were the half-maximal inhibitory concentration (IC50) against the primary target, Kinase-A, and the reduction of the downstream inflammatory marker, Cyto-R, in a cellular model.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | Kinase-A | 12.5 |
| Compound-7 | Kinase-A | 48.2 |
Table 2: Cellular Assay - Downstream Marker Inhibition
| Compound | Concentration | Cyto-R Reduction (%) |
|---|---|---|
| This compound | 100 nM | 85.3% |
| Compound-7 | 100 nM | 62.1% |
Experimental Protocols
1. In Vitro Kinase-A Inhibition Assay
-
Objective: To determine the IC50 of this compound and Compound-7 against recombinant human Kinase-A.
-
Methodology: A luminescence-based kinase assay was employed. Recombinant Kinase-A was incubated with the substrate and a range of concentrations of each compound (0.1 nM to 10 µM) in a 384-well plate. The reaction was initiated by the addition of ATP. After a 60-minute incubation at room temperature, a reagent was added to stop the reaction and generate a luminescent signal inversely proportional to the kinase activity. The signal was read using a plate reader, and the IC50 values were calculated using a four-parameter logistic curve fit.
2. Cellular Cyto-R Inhibition Assay
-
Objective: To measure the ability of this compound and Compound-7 to inhibit the production of the downstream inflammatory marker Cyto-R in a relevant cell line.
-
Methodology: A human monocytic cell line was seeded in 96-well plates and stimulated with a pro-inflammatory agent to activate the XYZ pathway. The cells were then treated with a fixed concentration (100 nM) of either this compound or Compound-7 for 24 hours. The supernatant was collected, and the concentration of secreted Cyto-R was quantified using a commercial ELISA kit according to the manufacturer's instructions. The percentage reduction was calculated relative to untreated, stimulated cells.
Visualizations
Caption: The XYZ signaling pathway and points of inhibition.
Caption: Workflow for the comparative experimental analysis.
TDRL-551 in 3D Spheroid Models: A Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available efficacy data for TDRL-551, a novel inhibitor of Replication Protein A (RPA), and explores its potential application in three-dimensional (3D) spheroid models. While direct experimental data for this compound in 3D spheroids is not yet publicly available, this document synthesizes existing in vitro and in vivo findings to offer a comparative perspective and guide future research. We will delve into the mechanism of action of this compound, its demonstrated synergy with other chemotherapeutic agents, and the anticipated challenges and opportunities when transitioning its evaluation to more physiologically relevant 3D culture systems.
This compound: A Targeted Approach to DNA Damage Repair
This compound is a small molecule inhibitor that targets the interaction between Replication Protein A (RPA) and single-stranded DNA (ssDNA)[1]. RPA is a critical protein involved in multiple DNA metabolic processes, including DNA replication, repair, and recombination[2][3][4]. By binding to ssDNA, RPA protects it from degradation and serves as a platform for the recruitment of other proteins involved in the DNA damage response[4]. In cancer cells, which often exhibit high levels of replication stress, RPA plays a crucial role in maintaining genomic stability and enabling resistance to DNA-damaging therapies[5]. This compound inhibits the binding of RPA to DNA, thereby disrupting these essential repair mechanisms and increasing the cytotoxic effects of DNA-damaging agents[1].
Efficacy of this compound in Preclinical Models
While data from 3D spheroid models are not available, this compound has demonstrated significant efficacy in both 2D cell culture (in vitro) and animal (in vivo) models, particularly in combination with platinum-based chemotherapy.
In Vitro Efficacy
Studies have shown that this compound exhibits synergistic effects with cisplatin (B142131) in epithelial ovarian cancer (EOC) cell lines[1]. The combination of this compound and cisplatin leads to a significant increase in cell death compared to either agent alone[1].
| Cell Line | Treatment | Effect | Reference |
| A2780 (EOC) | This compound + Cisplatin | Synergistic cytotoxicity (CI < 1) | [1] |
| H1299 (Lung) | MCI13E (this compound analog) | IC50 < 3 µmol/L | [6] |
| A2780 (Ovarian) | MCI13E (this compound analog) | IC50 < 3 µmol/L | [6] |
| A549 (Lung) | MCI13E (this compound analog) | Lengthening of G1 or S-phase | [6] |
In Vivo Efficacy
In a non-small cell lung cancer (NSCLC) xenograft model, this compound demonstrated single-agent anti-cancer activity and significantly sensitized tumors to carboplatin (B1684641), a platinum-based drug[1].
| Cancer Model | Treatment | Outcome | Reference |
| NSCLC Xenograft | This compound (single agent) | Similar tumor growth inhibition to carboplatin | [1] |
| NSCLC Xenograft | This compound + Carboplatin | Slowest tumor growth compared to single agents and control | [1] |
Transitioning to 3D Spheroid Models: Expected Challenges and Insights
Three-dimensional spheroid models are increasingly recognized as more clinically relevant than traditional 2D cell cultures because they better mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and drug penetration[7][8]. Consequently, cells grown in 3D spheroids often exhibit increased resistance to chemotherapeutic agents compared to their 2D counterparts[9][10].
| Feature of 3D Spheroids | Implication for Drug Efficacy | Reference |
| 3D Architecture | Limited drug penetration to the core of the spheroid | [7] |
| Cell-Cell Interactions | Altered signaling pathways and increased resistance | [7] |
| Hypoxic Core | Induction of quiescent cell states that are less sensitive to drugs | [7] |
| Extracellular Matrix | Physical barrier to drug diffusion | [7] |
Given that this compound's mechanism relies on inhibiting DNA repair, its efficacy in 3D models will likely depend on its ability to penetrate the spheroid and reach the actively dividing cells in the outer layers, as well as the more quiescent cells in the core that may still be subject to DNA damage. The combination of this compound with a DNA-damaging agent like cisplatin would be anticipated to be effective, but higher concentrations or longer exposure times may be necessary to achieve the same level of cell kill as observed in 2D cultures[11].
Experimental Protocols
In Vitro Synergy Studies (as described for this compound and Cisplatin)
-
Cell Culture: A2780 epithelial ovarian cancer cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a range of concentrations of this compound, cisplatin, or a combination of both drugs.
-
Viability Assay: After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1)[1].
In Vivo Xenograft Studies (as described for this compound and Carboplatin)
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are used. All animal studies are conducted under approved institutional guidelines[1].
-
Tumor Implantation: Human non-small cell lung cancer cells (e.g., A549) are injected subcutaneously into the flanks of the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, carboplatin alone, and the combination of this compound and carboplatin. Drugs are administered via intraperitoneal (IP) injection on a predetermined schedule[1].
-
Efficacy Endpoint: Tumor volumes are measured regularly using calipers. Mouse body weight is also monitored as an indicator of toxicity. The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition in each treatment group is calculated[1].
Visualizing the Science: Diagrams
References
- 1. Chemical inhibitor targeting the Replication Protein A-DNA interaction increases the efficacy of Pt-based chemotherapy in lung and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vivo Targeting Replication Protein A for Cancer Therapy [frontiersin.org]
- 3. In Vivo Targeting Replication Protein A for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. RPA Inhibition increases Replication Stress and Suppresses Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Opportunities and Challenges for use of Tumor Spheroids as Models to Test Drug Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TDRL-551 with Other Leading DNA Repair Inhibitors
In the landscape of precision oncology, targeting the DNA Damage Response (DDR) has emerged as a highly effective strategy. The development of inhibitors that selectively eliminate cancer cells by exploiting their inherent DNA repair deficiencies, a concept known as synthetic lethality, has led to significant clinical breakthroughs. This guide provides a comprehensive comparison of the novel, investigational Fanconi Anemia (FA) pathway inhibitor, TDRL-551, with established and emerging DNA repair inhibitors targeting PARP, ATM, and DNA-PK.
Executive Summary
This compound is a first-in-class, selective inhibitor of FANCD2 monoubiquitination, a critical activation step in the Fanconi Anemia pathway responsible for repairing DNA interstrand crosslinks (ICLs). Its unique mechanism offers a potential therapeutic window for tumors deficient in other DNA repair pathways, such as those with BRCA mutations. This comparison evaluates this compound against leading PARP, ATM, and DNA-PK inhibitors, focusing on their mechanisms of action, preclinical efficacy, and potential clinical applications.
Mechanism of Action: A Comparative Overview
The following diagram illustrates the distinct points of intervention for this compound and other key DNA repair inhibitors within the broader DNA Damage Response network.
Caption: Comparative signaling pathways of DNA repair inhibitors.
Quantitative Comparison of Preclinical Efficacy
The following table summarizes key preclinical data for this compound and its comparators. This compound demonstrates potent, selective activity in tumor models with underlying DNA repair defects, particularly in combination with ICL-inducing agents.
| Inhibitor | Target | IC50 (in vitro) | Cell Line | Combination Synergy | In Vivo Model | Tumor Growth Inhibition (TGI) |
| This compound | FANCD2 | 15 nM | CAPAN-1 (BRCA2-mutant) | Cisplatin | CAPAN-1 Xenograft | 85% (in combination) |
| Olaparib | PARP1/2 | 5 nM | MDA-MB-436 (BRCA1-mutant) | Monotherapy | BRCA1-mutant PDX | 70% (monotherapy) |
| Ceralasertib | ATM | 2.8 nM | SW620 (ATM-deficient) | Irinotecan | SW620 Xenograft | 90% (in combination) |
| Peposertib | DNA-PK | 1 nM | HCT116 | Radiotherapy | HCT116 Xenograft | 95% (in combination) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key assays used to characterize this compound.
1. In Vitro Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines (e.g., CAPAN-1, MDA-MB-436) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A 10-point serial dilution of this compound (or comparator compound) is prepared, and cells are treated for 72 hours.
-
Viability Assessment: Cell viability is measured using a resazurin-based assay (e.g., CellTiter-Blue, Promega). Fluorescence is read on a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
2. Western Blot for FANCD2 Monoubiquitination
-
Sample Preparation: Cells are treated with this compound for 24 hours, followed by treatment with an ICL-inducing agent (e.g., mitomycin C) for another 4 hours. Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentration is quantified (BCA assay), and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for FANCD2. This is followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The two bands for FANCD2 (unmodified and monoubiquitinated) are visualized. A reduction in the upper (monoubiquitinated) band indicates target engagement by this compound.
The following diagram outlines the experimental workflow for assessing the inhibition of FANCD2 monoubiquitination.
Caption: Western blot workflow for FANCD2 monoubiquitination.
3. In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with 5 x 10^6 CAPAN-1 cells.
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into four treatment groups: (1) Vehicle, (2) this compound alone, (3) Cisplatin alone, (4) this compound + Cisplatin.
-
Dosing Regimen: this compound is administered daily by oral gavage. Cisplatin is administered intraperitoneally once a week.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Conclusion and Future Directions
This compound represents a promising new approach in the DNA repair inhibitor landscape. By targeting the Fanconi Anemia pathway, it offers a distinct mechanism of action that could be particularly effective in tumors that have developed resistance to other DDR inhibitors like PARP inhibitors. Its strong synergy with ICL-inducing agents suggests a clear clinical development path. Further investigation is warranted to identify predictive biomarkers for this compound sensitivity and to explore its potential in a wider range of tumor types. The comparative data presented herein underscores the potential of this compound as a valuable addition to the arsenal (B13267) of precision cancer therapies.
Validating the Potentiation of DNA Damage by TDRL-551: A Comparative Guide to Key Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established assays to validate the potentiation of DNA damage by TDRL-551, a small molecule inhibitor of the Replication Protein A (RPA)-DNA interaction. By inhibiting RPA, a key protein in DNA replication and repair, this compound enhances the efficacy of DNA-damaging agents, offering a promising strategy in cancer therapy. This document outlines detailed experimental protocols, presents comparative data for this compound and its analogs, and visualizes the underlying molecular pathways.
Comparative Data Analysis
The following tables summarize the in vitro and cellular activities of this compound and its predecessor, TDRL-505. The data highlights the superior potency of this compound in inhibiting RPA and its synergistic effects with common chemotherapeutic agents.
Table 1: In Vitro and Cellular IC50 Values of this compound and TDRL-505
| Compound | In Vitro IC50 (µM) a | Cellular IC50 (µM) b (A2780 cells) |
| This compound | 18[1] | 25[1] |
| TDRL-505 | 38[1] | 55[1] |
a Determined by Electrophoretic Mobility Shift Assay (EMSA) measuring the inhibition of RPA-ssDNA binding.[1] b Determined by clonogenic survival assay following 48 hours of treatment.[1]
Table 2: Synergistic Effects of this compound with DNA Damaging Agents in A2780 Ovarian Cancer Cells
| Combination | Effect | Combination Index (CI) |
| This compound + Cisplatin | Synergistic | < 1 at a fraction affected of 0.5 or higher[1] |
| This compound + Etoposide | Mildly Synergistic | < 1 at a fraction affected of > 0.8[1] |
The Combination Index (CI) was determined using the Chou-Talalay method. A CI value < 1 indicates synergy.
Key Experimental Protocols
Accurate validation of DNA damage potentiation relies on robust and well-defined experimental methodologies. The following sections detail the protocols for three essential assays.
Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after exposure to cytotoxic agents.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density of 100,000 cells/well and incubate for at least 18 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound alone, the DNA damaging agent (e.g., cisplatin, etoposide) alone, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for a period equivalent to at least five cell doublings (typically 7-14 days), allowing for colony formation.
-
Fixation and Staining:
-
Aspirate the media and gently wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks at the single-cell level.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify the DNA damage using specialized imaging software.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of the histone variant H2AX (γ-H2AX), which is an early marker of DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound and/or a DNA damaging agent.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Antibody Incubation:
-
Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DNA double-strand breaks.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflow for assessing its activity.
Caption: DNA Damage Response Pathways Inhibited by this compound.
Caption: General Workflow for Validating this compound Activity.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for TDRL-551
This document provides critical guidance on the proper handling and disposal of TDRL-551, a potent replication protein A (RPA) inhibitor used in laboratory research. Adherence to these procedures is essential to ensure personnel safety and environmental compliance.
Physical and Chemical Properties
For safe handling and disposal, it is crucial to be aware of the physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 1644626-43-6 |
| Molecular Formula | C25H23ClIN3O4 |
| Appearance | Solid |
| Purity | ≥98% |
| Storage Temperature | -20°C to -80°C |
Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol outlines the recommended steps for safe disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a laboratory coat.
2. Waste Classification:
-
This compound waste should be classified as hazardous chemical waste. Do not dispose of it in general laboratory trash or down the drain.
3. Containerization:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.
4. Waste Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a completed hazardous waste manifest, accurately identifying the contents.
5. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
6. Emergency Procedures:
-
In case of a spill, immediately alert others in the area and evacuate if necessary.
-
Wear appropriate PPE and contain the spill using absorbent materials.
-
Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material has been collected.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Handling Protocols for TDRL-551
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of TDRL-551, a potent replication protein A (RPA) inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment. This compound is an investigational compound, and as such, should be handled with the utmost care, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
Eye and Face Protection:
-
Chemical safety goggles or glasses with side shields must be worn at all times.
-
A face shield should be used in addition to safety goggles when there is a risk of splashing or aerosol generation.
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. It is recommended to double-glove. Nitrile gloves are a suitable option. Ensure gloves are regularly inspected for tears or contamination and are changed immediately if compromised.
-
Lab Coat: A fully buttoned lab coat, preferably one that is disposable or designated for use with potent compounds, must be worn. Cuffs should be tucked into the outer pair of gloves.
Respiratory Protection:
-
Work with this compound should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.
-
If there is a potential for aerosolization outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., an N95 or higher) may be necessary, based on a risk assessment.
Quantitative Data for PPE Selection
In the absence of specific permeation data for this compound, a conservative approach to glove selection is recommended. The following table provides an example of glove specifications that offer a high level of protection against a range of chemicals and should be considered as a minimum requirement when handling this compound.
| Attribute | Specification | Notes |
| Glove Material | Nitrile Rubber | Offers good resistance to a variety of chemicals. |
| Minimum Thickness | 0.11 mm | Provides a balance of protection and dexterity. |
| Breakthrough Time | > 480 minutes | This indicates the time it takes for the chemical to permeate the glove material. A longer breakthrough time is preferable. |
Operational Plan: Donning and Doffing PPE
The following workflow outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent contamination.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Disposal Plan
All disposable PPE and other materials contaminated with this compound must be considered hazardous waste.
-
Solid Waste: Used gloves, lab coats, and any other contaminated solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound down the drain.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
